Macrocarpal B
Description
This compound has been reported in Eucalyptus globulus, Eucalyptus sideroxylon, and other organisms with data available.
structure in first source
Structure
2D Structure
Properties
IUPAC Name |
5-[(1S)-1-[(1aR,4R,4aR,7S,7aS,7bR)-4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-14(2)11-19(20-24(32)15(12-29)23(31)16(13-30)25(20)33)27(5)9-7-18-22(27)21-17(26(21,3)4)8-10-28(18,6)34/h12-14,17-19,21-22,31-34H,7-11H2,1-6H3/t17-,18-,19-,21-,22-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLPTYJTKWQCDX-NGLILROZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CC[C@@H]3[C@@H]2[C@H]4[C@H](C4(C)C)CC[C@@]3(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162130 | |
| Record name | Macrocarpal B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142698-60-0 | |
| Record name | Macrocarpal B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142698-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Macrocarpal B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142698600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Macrocarpal B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Isolation of Macrocarpal B from Eucalyptus macrocarpa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Macrocarpal B, a bioactive phloroglucinol dialdehyde diterpene, from the leaves of Eucalyptus macrocarpa. This document details the necessary experimental protocols, quantitative data, and relevant biological signaling pathways to facilitate further research and development of this promising natural product.
Introduction
Eucalyptus macrocarpa, commonly known as the Mottlecah or Rose of the West, is a species of mallee that is endemic to the south-west of Western Australia. Its leaves are a rich source of various secondary metabolites, including a class of compounds known as macrocarpals. This compound, a prominent member of this family, has garnered significant scientific interest due to its notable antibacterial and antifungal activities, as well as its potential as an inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in type 2 diabetes.[1][2][3]
This guide serves as a technical resource for the efficient and effective isolation and characterization of this compound, providing a foundation for its further investigation in drug discovery and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀O₆ | [4] |
| Molecular Weight | 472.6 g/mol | [4] |
| Appearance | Slightly yellowish powder | [5] |
| General Class | Phloroglucinol dialdehyde diterpene | [4] |
Experimental Protocols
The isolation of this compound from Eucalyptus macrocarpa leaves involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies.[5]
Plant Material and Extraction
-
Plant Material: Fresh or air-dried leaves of Eucalyptus macrocarpa are used as the starting material.
-
Extraction Solvent: 80% aqueous acetone is a commonly used solvent for the initial extraction.[5] Alternatively, 95% ethanol under reflux has also been reported.
-
Procedure:
-
The plant material is macerated or powdered to increase the surface area for extraction.
-
The powdered leaves (e.g., 2880 g) are extracted with the solvent (e.g., 80% acetone) at room temperature with agitation for a sufficient period (e.g., 24-48 hours).[5]
-
The extraction process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.
-
The extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning and Fractionation
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Solvents: Ethyl acetate and water are used for the primary fractionation. Hexane is used for a subsequent wash.
-
Procedure:
-
The crude extract is suspended in water and partitioned with an equal volume of ethyl acetate.
-
This process is repeated several times, and the ethyl acetate fractions are combined.
-
The combined ethyl acetate fraction is then washed with hexane to remove nonpolar impurities such as fats and waxes.[5]
-
The resulting ethyl acetate fraction, which contains the macrocarpals, is concentrated under reduced pressure.
-
Chromatographic Purification
The enriched fraction from the previous step is further purified using a combination of column chromatography and high-performance liquid chromatography (HPLC).
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the initial chromatographic separation of macrocarpals.
-
Mobile Phase: A gradient of chloroform and methanol is often employed. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.
-
Procedure:
-
A silica gel column is packed using a slurry method with a nonpolar solvent.
-
The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the column.
-
The column is eluted with a stepwise or linear gradient of increasing methanol concentration in chloroform.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final purification to obtain high-purity this compound is achieved using reversed-phase HPLC.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape, is a common mobile phase system.
-
Example Gradient Program:
-
A linear gradient from a lower to a higher concentration of acetonitrile in water is employed. A typical starting point could be 40% acetonitrile, increasing to 100% acetonitrile over 30-40 minutes. The exact gradient will need to be optimized based on the specific column and system used.
-
-
Detection: A UV detector set at a wavelength of approximately 275 nm is suitable for detecting macrocarpals.
-
Procedure:
-
The fractions from column chromatography containing this compound are pooled, concentrated, and dissolved in the initial mobile phase.
-
The sample is injected onto the HPLC system, and the peak corresponding to this compound is collected.
-
The purity of the isolated compound can be assessed by analytical HPLC.
-
Quantitative Data
The following table summarizes the reported yields of this compound and related compounds from the leaves of Eucalyptus macrocarpa.
| Compound | Yield (mg from 2880 g of leaves) |
| Macrocarpal A | 252.5 |
| This compound | 51.9 |
| Macrocarpal C | 20.0 |
| Macrocarpal D | 56.8 |
| Macrocarpal E | 14.6 |
| Macrocarpal F | 11.4 |
| Macrocarpal G | 47.3 |
Data from Yamakoshi et al. (1992)[5]
Spectroscopic Data for Structural Elucidation
The structure of this compound is confirmed through various spectroscopic techniques.
Mass Spectrometry (MS)
-
FAB-MS (Negative Ion Mode): A pseudo-parent peak at m/z 471 [M-H]⁻ is observed, consistent with a molecular weight of 472 g/mol .[5]
-
EI-MS Fragmentation: Characteristic fragment peaks are observed at m/z 454, 397, 251 (or 250), 203 (or 204), and 195, which are indicative of the phloroglucinol chromophore and the diterpene moiety.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound reveal the key structural features of the molecule.
-
¹H-NMR: The spectrum shows signals corresponding to two hydrogen-bonded phenolic hydroxyls, a hydroxyl group, two aldehyde groups on a benzene ring, a methine proton adjacent to the phloroglucinol ring, and an isobutyl side chain.[5] The presence of a cyclopropane ring is also indicated.[5]
-
¹³C-NMR: The spectrum confirms the presence of a cyclopropane ring, four singlet methyl carbons, two doublet methyl carbons, five methylene carbons, six methine carbons, and three quaternary carbons, one of which is oxygenated, in the diterpene portion of the molecule.[5]
Biological Signaling Pathways
This compound and related compounds have been shown to exert their biological effects through multiple signaling pathways.
Antifungal Mechanism of Action
The antifungal activity of macrocarpals is attributed to their ability to induce fungal cell death through a multi-pronged mechanism. This involves the disruption of the fungal cell membrane, leading to increased permeability, the generation of intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation.
Caption: Antifungal mechanism of this compound.
DPP-4 Inhibition Signaling Pathway
Macrocarpals have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound can increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release, leading to improved glucose homeostasis.
Caption: DPP-4 inhibition by this compound.
Experimental Workflow Visualization
The overall process for the isolation of this compound can be visualized in the following workflow diagram.
Caption: Isolation workflow for this compound.
Conclusion
This technical guide provides a detailed framework for the isolation and preliminary characterization of this compound from Eucalyptus macrocarpa. The provided protocols and data are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The potent biological activities of this compound warrant further investigation to explore its full therapeutic potential. The methodologies outlined herein can be adapted and optimized to suit specific laboratory conditions and research objectives.
References
- 1. Reactive Oxygen Species Signaling and Oxidative Stress: Transcriptional Regulation and Evolution [mdpi.com]
- 2. The perceptions of natural compounds against dipeptidyl peptidase 4 in diabetes: from in silico to in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
The Biosynthesis of Macrocarpal Phloroglucinol Derivatives: A Technical Guide for Researchers
An In-depth Exploration of the Core Biosynthetic Pathways, Enzymology, and Regulatory Mechanisms
Macrocarpal phloroglucinol derivatives, a class of complex meroterpenoids found predominantly in the genus Eucalyptus, have garnered significant interest within the scientific community due to their diverse biological activities, including antimicrobial and cytotoxic properties. These molecules are characterized by a central phloroglucinol core, which is intricately linked to a variety of terpene moieties. Understanding the biosynthesis of these complex natural products is paramount for their potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of macrocarpal phloroglucinol derivatives, intended for researchers, scientists, and drug development professionals.
The Bifurcated Origin: Two Pathways Converge to Create Macrocarpals
The biosynthesis of macrocarpal phloroglucinol derivatives is a fascinating example of metabolic convergence, where two distinct and major pathways—the polyketide pathway and the terpenoid pathway—provide the foundational building blocks. The subsequent coupling of these precursors is a key step that defines this unique class of natural products.
Formation of the Phloroglucinol Core: A Polyketide Synthase-Driven Process
The aromatic phloroglucinol core of macrocarpals is synthesized via the polyketide pathway. While the specific enzymes in Eucalyptus are yet to be fully characterized, the biosynthesis is homologous to well-understood pathways in bacteria and other plants. The key enzyme is a Type III polyketide synthase (PKS) .[1] This enzyme catalyzes the iterative condensation of three molecules of malonyl-CoA to produce the phloroglucinol ring system.[2][3]
The proposed biosynthetic pathway for the phloroglucinol core is as follows:
Generation of the Terpene Moiety: The Terpenoid Biosynthesis Pathway
The diverse terpene skeletons found in macrocarpals originate from the terpenoid biosynthesis pathway, also known as the isoprenoid pathway. In plants, this pathway operates through two distinct subcellular compartments: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[4][5] These pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
Subsequent condensation of IPP and DMAPP units by prenyltransferases generates the precursors for different classes of terpenes: geranyl pyrophosphate (GPP, C10) for monoterpenes, farnesyl pyrophosphate (FPP, C15) for sesquiterpenes, and geranylgeranyl pyrophosphate (GGPP, C20) for diterpenes. Finally, a large and diverse family of terpene synthases (TPSs) catalyzes the cyclization and rearrangement of these precursors into the various terpene backbones.[3][6] Eucalyptus genomes have been found to contain a remarkably large number of TPS genes, reflecting the vast diversity of terpenes produced by this genus.[6][7]
The Crucial Coupling: A Putative Prenyltransferase-Mediated Reaction
The defining step in macrocarpal biosynthesis is the covalent linkage of the phloroglucinol core with a terpene moiety. While the specific enzyme catalyzing this reaction in Eucalyptus has not yet been definitively identified and characterized, it is hypothesized to be an aromatic prenyltransferase (aPT) .[8] These enzymes are known to catalyze the electrophilic substitution of an aromatic ring with a prenyl group derived from a terpene pyrophosphate.
The proposed mechanism involves the activation of the terpene pyrophosphate by the aPT, leading to the formation of a carbocation intermediate. This electrophilic species then attacks the electron-rich phloroglucinol ring, resulting in the formation of the C-C or C-O bond that characterizes the macrocarpal structure. Subsequent modifications, such as formylation, methylation, and further cyclizations, are likely carried out by other tailoring enzymes to generate the vast diversity of macrocarpal derivatives.
Quantitative Data on Macrocarpal Phloroglucinol Derivatives
The concentration of macrocarpal phloroglucinol derivatives can vary significantly between different Eucalyptus species and even within different tissues of the same plant. The following table summarizes some reported concentrations of total formylated phloroglucinol compounds (FPCs), which include macrocarpals, in various Eucalyptus species.
| Eucalyptus Species | Tissue | Total FPC Concentration (mg g-1 DW) | Reference |
| E. camphora | Expanded Leaves | 65 | [9] |
| E. globulus | Expanded Leaves | 41 | [9] |
| E. melliodora | - | up to 52 | [9] |
| E. loxophleba ssp. lissophloia | - | up to 100 | [9] |
| E. camphora | Flower Buds | 13 | [9] |
| E. camphora | Flowers | 12 | [9] |
Experimental Protocols
The elucidation of the macrocarpal biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification and Cloning of Biosynthetic Genes
Objective: To isolate the candidate genes encoding Type III PKSs, TPSs, and aPTs from Eucalyptus species.
Workflow:
Methodology:
-
RNA Extraction: Total RNA is extracted from young leaves of the target Eucalyptus species using a suitable plant RNA extraction kit or a CTAB-based method. RNA quality and quantity are assessed by spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
Degenerate PCR: Degenerate primers are designed based on conserved amino acid sequences of known Type III PKSs, TPSs, or aPTs from other plant species. PCR is performed on the cDNA to amplify partial gene fragments.
-
Cloning and Sequencing: The amplified PCR products are cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced.
-
RACE-PCR: To obtain the full-length cDNA sequences, 5' and 3' Rapid Amplification of cDNA Ends (RACE) is performed using gene-specific primers designed from the sequenced fragments.
-
Bioinformatic Analysis: The full-length cDNA sequences are analyzed using BLAST to identify homologous genes and conserved domains. Phylogenetic analysis is conducted to determine the relationship to known enzymes.
Heterologous Expression and Functional Characterization of Enzymes
Objective: To produce the candidate enzymes in a heterologous host and determine their function.
Methodology:
-
Vector Construction: The full-length coding sequences of the candidate genes are cloned into an expression vector suitable for a heterologous host, such as Escherichia coli (e.g., pET vectors) or Saccharomyces cerevisiae. The vector typically includes an affinity tag (e.g., His-tag) for protein purification.
-
Heterologous Expression: The expression constructs are transformed into the chosen host. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Protein Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Protein purity is assessed by SDS-PAGE.
-
Enzyme Assays:
-
PKS Assay: The purified recombinant PKS is incubated with malonyl-CoA. The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by HPLC, LC-MS, or GC-MS to detect the formation of phloroglucinol.
-
TPS Assay: The purified recombinant TPS is incubated with the appropriate terpene pyrophosphate precursor (GPP, FPP, or GGPP). The volatile terpene products are collected from the headspace using a solid-phase microextraction (SPME) fiber or by solvent extraction of the reaction mixture and analyzed by GC-MS.
-
aPT Assay: The purified recombinant aPT is incubated with the phloroglucinol substrate and a terpene pyrophosphate. The reaction products are extracted and analyzed by HPLC or LC-MS to detect the formation of a prenylated phloroglucinol derivative.
-
Quantification of Macrocarpals by UHPLC-DAD-ESI-Q-TOF-MS/MS
Objective: To accurately quantify the concentration of macrocarpal derivatives in Eucalyptus tissues.
Methodology:
-
Sample Preparation: A known weight of dried and ground plant material is extracted with a suitable solvent, such as methanol or acetone. The extract is filtered and may be subjected to solid-phase extraction (SPE) for cleanup.
-
Chromatographic Separation: The extract is injected onto an ultra-high-performance liquid chromatography (UHPLC) system equipped with a suitable column (e.g., C18). A gradient elution program with solvents like water (often with a formic acid modifier) and acetonitrile or methanol is used to separate the compounds.
-
Detection and Quantification:
-
Diode Array Detector (DAD): Provides UV-Vis spectra of the eluting compounds, which can aid in identification.
-
Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS/MS): Provides accurate mass measurements for molecular formula determination and fragmentation patterns (MS/MS) for structural elucidation. Quantification is typically performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode using authentic standards for calibration.
-
Future Directions and Conclusion
The biosynthesis of macrocarpal phloroglucinol derivatives in Eucalyptus represents a complex and fascinating area of plant specialized metabolism. While the general framework of the pathway is understood to involve the convergence of the polyketide and terpenoid pathways, significant research is still required to fully elucidate the specific enzymes and regulatory mechanisms involved. The definitive identification and characterization of the aromatic prenyltransferase responsible for the key coupling step is a major priority. Further research into the transcriptional regulation of the biosynthetic genes will also provide valuable insights into how Eucalyptus controls the production of these ecologically and potentially pharmaceutically important compounds. The methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting field of study.
References
- 1. Metabolic Engineering [keaslinglab.lbl.gov]
- 2. Directed evolution of phloroglucinol synthase PhlD with increased stability for phloroglucinol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 4. researchgate.net [researchgate.net]
- 5. Phloroglucinol-meroterpenoids from the leaves of Eucalyptus camaldulensis Dehnh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Eucalyptus terpene synthase gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species [frontiersin.org]
An In-depth Technical Guide to the Antifungal Properties of Eucalyptus Compounds
Abstract
Faced with the growing challenge of antifungal drug resistance, the scientific community is increasingly turning to natural sources for novel therapeutic agents. Essential oils from various Eucalyptus species have emerged as a promising resource, demonstrating broad-spectrum antifungal activity against a range of pathogenic and spoilage fungi. This technical guide provides a comprehensive overview of the antifungal properties of Eucalyptus compounds, intended for researchers, scientists, and drug development professionals. It synthesizes current knowledge on the primary bioactive constituents, their complex mechanisms of action, and quantitative efficacy data. Furthermore, this document outlines detailed experimental protocols for the evaluation of antifungal properties and includes logical and signaling pathway diagrams to visually articulate key processes, thereby serving as a vital resource for advancing research and development in this field.
Introduction
The incidence of invasive fungal infections has risen dramatically, posing a significant threat to public health, particularly among immunocompromised populations. This rise has been paralleled by an increase in resistance to existing antifungal drugs, creating an urgent need for new therapeutic strategies.[1] Plants have historically been a rich source of medicinal compounds, and their essential oils are of particular interest due to their complex chemical compositions and diverse biological activities.[1][2]
The genus Eucalyptus, belonging to the Myrtaceae family, comprises over 800 species, many of which are rich in volatile oils with documented antimicrobial properties.[1] These oils are complex mixtures of monoterpenes, sesquiterpenes, and other aromatic compounds that exhibit significant fungistatic and fungicidal effects.[1][3] This guide delves into the core scientific principles underlying the antifungal activity of Eucalyptus compounds, presenting quantitative data, mechanisms of action, and standardized protocols to facilitate further research and application.
Active Antifungal Compounds in Eucalyptus
The antifungal efficacy of Eucalyptus essential oil is not attributable to a single molecule but rather to a complex interplay between its various chemical constituents. The composition can vary significantly based on the Eucalyptus species, geographical location, season, and extraction methodology.[4][5] However, several key compounds are consistently identified as major contributors to the oil's antifungal properties.
The most prominent and studied component is 1,8-cineole (eucalyptol) , an oxygenated monoterpene found in high concentrations in species like Eucalyptus globulus and Eucalyptus smithii.[4][5][6] While 1,8-cineole itself has antifungal properties, studies suggest that the oil's full potency is often the result of synergistic interactions between major and minor components.[2][4] Other significant compounds include monoterpene hydrocarbons like α-pinene and p-cymene , and alcohols such as α-terpineol .[7][8] In species like Eucalyptus citriodora, aldehydes such as citronellal are the dominant and most active constituents.[9][10] Generally, the antimicrobial action of essential oil components is ranked, from highest to lowest activity, as phenols, aldehydes, ketones, alcohols, ethers, and hydrocarbons.[8]
Table 2.1: Major Antifungal Compounds in Select Eucalyptus Species
| Eucalyptus Species | Major Bioactive Compounds | Reference(s) |
|---|---|---|
| E. globulus | 1,8-Cineole, α-Pinene, Aromadendrene | [1][6] |
| E. smithii | 1,8-Cineole (often >70%), α-Pinene, Linalool | [4][5] |
| E. camaldulensis | 1,8-Cineole, Spathulenol, p-Cymene | [11] |
| E. citriodora | Citronellal, Citronellol, Isopulegol | [9][10] |
| E. leucoxylon | 1,8-Cineole, p-Cymene, α-Pinene |[8] |
Mechanisms of Antifungal Action
Eucalyptus compounds exert their antifungal effects through a multi-targeted approach, a key advantage that may reduce the likelihood of resistance development. The primary mechanisms involve the disruption of fungal cell structure and function.
3.1 Disruption of Fungal Cell Wall and Membrane Integrity The lipophilic nature of terpenoids and other essential oil components allows them to easily penetrate the fungal cell wall and intercalate with the lipids of the cell membrane.[1][12] This action disrupts membrane fluidity and integrity, leading to several detrimental effects:
-
Increased Permeability: The compromised membrane becomes permeable, causing leakage of essential ions (e.g., K+, Ca2+) and small molecules.[1]
-
Inhibition of Membrane-Bound Enzymes: Key enzymes, such as H+-ATPase, which are crucial for maintaining electrochemical gradients, are inhibited. This leads to a collapse of the proton pump, intracellular acidification, and ultimately, cell death.[12]
-
Ergosterol Synthesis Interference: Some essential oil components interfere with the ergosterol biosynthesis pathway.[12][13] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion leads to severe structural and functional defects in the membrane.[12]
3.2 Inhibition of Chitin Synthesis Chitin is an essential structural polysaccharide in the fungal cell wall, providing rigidity and osmotic stability.[7] Evidence suggests that Eucalyptus oil can interfere with the activity of chitin synthase enzymes, which are critical for cell wall construction, septum formation during cell division, and hyphal growth.[7][12] This inhibition leads to weakened cell walls and morphological aberrations.[7]
3.3 Synergistic Interactions A significant area of research is the synergistic effect of Eucalyptus compounds with conventional antifungal drugs, particularly azoles like fluconazole and ketoconazole.[14][15][16][17] Azoles work by inhibiting ergosterol synthesis. It is postulated that the membrane-disrupting effects of Eucalyptus oils facilitate greater intracellular access for azole drugs, thereby lowering the effective concentration required and potentially overcoming resistance mechanisms.[14][17]
Quantitative Antifungal Efficacy
The antifungal activity of Eucalyptus compounds is quantified using standard microbiology assays, primarily by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The data presented below is compiled from various studies and demonstrates the broad-spectrum activity of different Eucalyptus oils.
Table 4.1: Minimum Inhibitory Concentration (MIC) of Eucalyptus Oils and Extracts
| Eucalyptus Species/Compound | Fungal Species | MIC Value | Reference(s) |
|---|---|---|---|
| E. smithii Oil | Trichophyton rubrum | 62.5 µg/mL | [4][5] |
| E. smithii Oil | Microsporum canis | 500 µg/mL | [4][5] |
| E. citriodora Oil | Candida albicans | 125 - 500 µg/mL | [18] |
| E. citriodora Oil | Candida albicans | 318 µg/mL | [9] |
| E. globulus Oil | Candida albicans | 1000 - 2000 µg/mL | [18] |
| E. globulus Oil | Candida spp. | 125 to >1000 µg/mL | [19] |
| E. camaldulensis Oil | Aspergillus niger | 470 µg/mL | [9] |
| E. camaldulensis Oil | Aspergillus flavus | 430 µg/mL | [9] |
| Eucalyptol (1,8-Cineole) | Candida albicans | 6.25 - 12.5 µL/mL | [20] |
| 1,8-Cineole | Aspergillus flavus | 250 ppm (µg/mL) |[21] |
Table 4.2: Minimum Fungicidal Concentration (MFC) of Eucalyptus Oils and Extracts
| Eucalyptus Species/Compound | Fungal Species | MFC Value | Reference(s) |
|---|---|---|---|
| E. smithii Oil | Trichophyton rubrum | 125 µg/mL | [4][5] |
| E. smithii Oil | Microsporum gypseum | 1000 µg/mL | [4][5] |
| E. citriodora Oil | Candida albicans | 250 - 500 µg/mL | [18] |
| E. globulus Oil | Candida albicans | 1000 - 8000 µg/mL | [18] |
| E. globulus Extract | Fusarium spp. | 8 - 10 µL/mL |[22] |
Key Experimental Protocols
Reproducibility and standardization are paramount in the evaluation of natural products. The following sections detail the core methodologies used in the study of the antifungal properties of Eucalyptus compounds.
5.1 Essential Oil Extraction and Chemical Characterization
-
Extraction: Essential oils are typically extracted from dried and ground Eucalyptus leaves via hydrodistillation or steam distillation using a Clevenger-type apparatus for a minimum of 3 hours.[6][10]
-
Chemical Analysis (GC-MS): The chemical profile of the extracted oil is determined using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Apparatus: A GC system equipped with a mass spectrometer and a capillary column (e.g., HP-5MS).[23][24]
-
Carrier Gas: Helium is used as the carrier gas.[24]
-
Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), which is gradually increased at a set rate (e.g., 3°C/min) to a final temperature (e.g., 220-270°C) and held for several minutes.[24]
-
Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those from established libraries (e.g., NIST, Wiley).[23][25]
-
5.2 Broth Microdilution for MIC Determination This method is used to determine the lowest concentration of an agent that inhibits the visible growth of a microorganism.[18][19]
-
Preparation: A stock solution of the essential oil is prepared, often with a solvent like dimethyl sulfoxide (DMSO) to aid solubility.
-
Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the oil are prepared in a suitable sterile broth medium (e.g., RPMI 1640 or Sabouraud Dextrose Broth).[19]
-
Inoculation: A standardized fungal inoculum (adjusted to a specific turbidity, e.g., 0.5 McFarland standard, to yield a final concentration of ~1x10³ CFU/mL) is added to each well.[19]
-
Controls: Positive (broth + inoculum), negative (broth only), and solvent controls are included.
-
Incubation: Plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.[18]
-
Reading: The MIC is determined as the lowest concentration of the oil where no visible growth (turbidity) is observed.[19]
5.3 Sub-culturing for MFC Determination The MFC is the lowest concentration that results in fungal death.
-
Sub-culturing: Following MIC determination, a small aliquot (e.g., 10-20 µL) is taken from each well that showed no visible growth.[4]
-
Plating: The aliquot is plated onto a fresh, non-selective agar medium (e.g., Sabouraud Dextrose Agar).[4]
-
Incubation: Plates are incubated at the appropriate temperature for a period sufficient for growth (typically 24-72 hours).
-
Reading: The MFC is the lowest concentration from the MIC plate that results in no fungal colonies on the sub-culture agar plate.
5.4 Morphological Analysis via Scanning Electron Microscopy (SEM) SEM is used to visualize the direct physical effects of Eucalyptus compounds on fungal cells.[4][5]
-
Treatment: Fungal cultures are treated with the essential oil at specific concentrations (e.g., MIC or MFC) for a set period.[26]
-
Fixation: The fungal cells are harvested and fixed, typically with a glutaraldehyde solution.[26]
-
Dehydration: The fixed cells are washed and dehydrated through a graded series of ethanol solutions.[26]
-
Drying and Coating: The samples are dried (e.g., critical point drying), mounted on stubs, and coated with a conductive metal like gold or palladium.[26]
-
Imaging: The prepared samples are then observed under the SEM to identify morphological alterations such as shrunken hyphae, cell lysis, or surface deformities.
References
- 1. A review article: antifungal activity of eucalyptus genus | PDF [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Antagonism of Eucalyptus endophytic fungi against some important crop fungal diseases [frontiersin.org]
- 4. scielo.br [scielo.br]
- 5. Chemical composition and antifungal activity of essential oil from Eucalyptus smithii against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Antifungal Activity of Eucalyptus Oil against Rice Blast Fungi and the Possible Mechanism of Gene Expression Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Essential Oils and Their Natural Active Compounds Presenting Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Composition Analysis of Eucalyptus citriodora Essential Oil Using GC-MS and NMR Spectroscopy [tas.scione.com]
- 11. researchgate.net [researchgate.net]
- 12. Essential Oils and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic Interaction of Certain Essential Oils and Their Active Compounds with Fluconazole against Azole-resistant Strains of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic Interaction of Certain Essential Oils and Their Active Compounds with Fluconazole against Azole-resistant Strains of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. jipbs.com [jipbs.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. ijpjournal.com [ijpjournal.com]
- 24. amecj.com [amecj.com]
- 25. areme.co.jp [areme.co.jp]
- 26. Scanning electron microscopy [bio-protocol.org]
Macrocarpal B: A Technical Guide to its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal B is a naturally occurring phloroglucinol dialdehyde diterpene derivative that has garnered significant interest within the scientific community for its pronounced biological activities, particularly its antibacterial properties. First isolated from the leaves of Eucalyptus macrocarpa, this compound has since been identified in other Eucalyptus species, including Eucalyptus globulus. This technical guide provides a comprehensive overview of the discovery, isolation, physicochemical characterization, and biological evaluation of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Discovery and Isolation
This compound was first reported as a novel antibacterial compound by Yamakoshi et al. in 1992, as part of a broader investigation into the bioactive constituents of Eucalyptus macrocarpa. The isolation procedure, as outlined in the initial discovery, is a multi-step process involving solvent extraction and chromatographic separation.
Experimental Protocol: Isolation of this compound
1. Plant Material and Extraction:
-
Dried and powdered leaves of Eucalyptus macrocarpa (approximately 2.88 kg) are subjected to extraction with 80% acetone.
-
The resulting acetone extract is concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with ethyl acetate.
-
The ethyl acetate fraction, which typically exhibits the most significant antibacterial activity, is retained for further purification.
3. Chromatographic Purification:
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol. Fractions are collected and monitored for antibacterial activity.
-
Sephadex LH-20 Column Chromatography: Active fractions from the silica gel column are further purified using a Sephadex LH-20 column, with methanol as the mobile phase. This step is effective in separating compounds with similar polarities.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC to yield pure this compound.
Physicochemical Characterization
The structural elucidation and characterization of this compound were accomplished through a combination of spectroscopic and physicochemical techniques.
| Property | Value |
| Appearance | Pale yellowish plate crystals |
| Molecular Formula | C₂₈H₄₀O₆ |
| Molecular Weight | 472.61 g/mol |
| Melting Point | 196-198 °C |
| Optical Rotation | [α]D -14.0° (c=0.1, MeOH) |
| UV λmax (EtOH) | 276 nm (log ε 4.45), 392 nm (log ε 3.76) |
| Infrared (KBr) νmax | Data available in primary literature |
| Mass Spectrometry | Negative FABMS: m/z 471 [M-H]⁻ |
Biological Activity
This compound has demonstrated a range of biological activities, with its antibacterial effects being the most extensively studied.
Antibacterial Activity
This compound exhibits potent activity primarily against Gram-positive bacteria.[1] The minimum inhibitory concentrations (MICs) against several bacterial strains have been determined.
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis PCI 219 | 3.13 |
| Staphylococcus aureus 209P | 6.25 |
| Micrococcus luteus | 12.5 |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |
Data sourced from Yamakoshi et al., 1992.
Cytotoxicity
The cytotoxic potential of this compound has been evaluated against human cancer cell lines.
| Cell Line | Assay | IC₅₀ (µM) | Incubation Time (hrs) |
| A549 | SRB | < 10 | 72 |
| HL-60 | MTT | < 10 | 72 |
Mechanism of Action
The precise molecular mechanism of action for this compound is not fully elucidated; however, research on related macrocarpals provides strong indications of its potential modes of action against bacteria.
One of the key mechanisms is believed to be the inhibition of crucial bacterial enzymes . Studies on macrocarpals have shown their ability to inhibit the activity of Porphyromonas gingivalis proteinases, which are critical for the bacterium's virulence.[2] Additionally, there is evidence to suggest that macrocarpals can interfere with bacterial adherence by inhibiting the binding of P. gingivalis to saliva-coated hydroxyapatite.[2]
Furthermore, drawing parallels from the antifungal mechanism of the structurally similar Macrocarpal C, it is plausible that this compound exerts its antibacterial effects through a multi-pronged attack on bacterial cells. This could involve:
-
Disruption of Cell Membrane Integrity: Leading to increased permeability and leakage of intracellular components.
-
Induction of Oxidative Stress: Through the generation of reactive oxygen species (ROS).
-
DNA Damage: Potentially leading to apoptosis-like cell death.
Another proposed, though less substantiated, mechanism is the inhibition of glucosyltransferase, an enzyme involved in the synthesis of the bacterial cell wall.
Experimental Protocols for Bioassays
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
SRB Assay for Cytotoxicity
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with water to remove the TCA.
-
Staining: Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.
Conclusion
This compound stands out as a promising natural product with significant antibacterial activity. This guide has provided a detailed overview of its discovery, isolation, characterization, and biological evaluation, offering valuable protocols and data for researchers. Further investigation into its precise mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic potential. The information compiled herein serves as a solid foundation for future research and development endeavors centered on this intriguing molecule.
References
Macrocarpal B: A Comprehensive Technical Guide to its Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal B, a phloroglucinol dialdehyde diterpene derivative isolated from plants of the Eucalyptus genus, has emerged as a promising natural antimicrobial agent.[1] This technical guide provides an in-depth overview of the antimicrobial activity of this compound, including its spectrum of activity, mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Antimicrobial Activity of this compound
This compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.78 - 3.13 | [2] |
| Bacillus subtilis | 0.78 - 3.13 | [2] |
| Micrococcus luteus | 0.78 - 3.13 | [2] |
| Mycobacterium smegmatis | 0.78 - 3.13 | [2] |
| Porphyromonas gingivalis | Inhibited | [3] |
| Prevotella intermedia | Inhibited | [3] |
| Prevotella nigrescens | Inhibited | [3] |
| Treponema denticola | Inhibited | [3] |
Mechanism of Action
The precise molecular targets of this compound are still under investigation; however, studies on related phloroglucinol derivatives suggest a multi-faceted mechanism of action against bacteria. The primary modes of action are believed to involve the disruption of the bacterial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS).
Diagram 1: Proposed Mechanism of Action of Phloroglucinol Derivatives
Caption: Proposed antimicrobial mechanism of phloroglucinols like this compound.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and the determination of its antimicrobial activity. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Isolation of this compound from Eucalyptus macrocarpa
The isolation of this compound is typically achieved through a series of extraction and chromatographic steps.[2]
Diagram 2: Workflow for the Isolation of this compound
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: Dried and powdered leaves of Eucalyptus macrocarpa are extracted with 80% acetone.
-
Fractionation: The resulting acetone extract is fractionated with ethyl acetate to separate compounds based on polarity. The neutral fraction, which typically shows the highest antibacterial activity, is collected.
-
Initial Chromatography: The neutral fraction is washed with hexane to yield a crude paste, which is then subjected to silica gel column chromatography.
-
Purification: Active fractions are further purified using Sephadex LH-20 column chromatography, followed by additional silica gel column chromatography and reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.
Antimicrobial Susceptibility Testing: Agar Dilution Method
The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2]
Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar for bacteria) are prepared, each containing a different concentration of this compound. This is achieved by adding appropriate volumes of the stock solution to the molten agar before pouring the plates. A control plate without this compound is also prepared.
-
Inoculum Preparation: The test microorganism is cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: The surface of each agar plate is inoculated with the standardized microbial suspension.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Potential for Synergy with Conventional Antibiotics
The combination of natural products with conventional antibiotics is a promising strategy to combat antimicrobial resistance. While specific studies on the synergistic effects of this compound are lacking, the checkerboard assay is a standard method to evaluate such interactions.
Diagram 3: Experimental Workflow of a Checkerboard Assay
Caption: Workflow of a checkerboard assay for synergy testing.
Methodology:
-
Preparation of Reagents: Stock solutions of this compound and a conventional antibiotic are prepared.
-
Plate Setup: A 96-well microtiter plate is set up with serial dilutions of this compound along the rows and the antibiotic along the columns, creating a matrix of different concentration combinations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under suitable conditions.
-
Data Analysis: The MIC of each agent alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).
Conclusion and Future Directions
This compound exhibits potent antimicrobial activity against a range of bacteria, particularly Gram-positive species. Its proposed mechanism of action, involving cell membrane disruption and oxidative stress, suggests it may be a valuable lead compound for the development of new antimicrobial agents. Further research is warranted to fully elucidate its molecular targets, evaluate its efficacy in in vivo models, and explore its potential for synergistic interactions with existing antibiotics. The detailed protocols provided in this guide are intended to facilitate these future investigations and accelerate the translation of this promising natural product into clinical applications.
References
An In-depth Technical Guide to the Spectroscopic Data of Macrocarpal B
This technical guide provides a comprehensive overview of the spectroscopic data for Macrocarpal B, a novel phloroglucinol dialdehyde diterpene derivative isolated from Eucalyptus macrocarpa. The information is intended for researchers, scientists, and drug development professionals, with a focus on its nuclear magnetic resonance (NMR) and fast atom bombardment mass spectrometry (FABMS) data.
Spectroscopic Data
The structural elucidation of this compound was achieved through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FABMS analyses.
1.1 FABMS Data
The negative Fast Atom Bombardment Mass Spectrometry (FABMS) of this compound provided crucial information regarding its molecular weight and formula.
| Parameter | Value | Reference |
| Pseudo-parent peak (M-H)⁻ | m/z 471 | [1] |
| Molecular Weight | 472 | [1] |
| Molecular Formula | C₂₈H₄₀O₆ | [1][2] |
1.2 ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded in CD₃OD. The chemical shifts (δ) are reported in ppm.
| Proton | δH (ppm) |
| 1 | 10.01 (1H, s) |
| 3 | 3.25 |
| 4 | 2.32 / 1.26 |
| 5 | 1.96 |
| 6 | 1.07 / 0.91 |
| 7 | 1.61 / 1.43 |
| 8 | 1.51 |
| 9 | 1.51 |
| 11 | 1.26 / 0.91 |
| 13 | 1.13 |
| 14 | 1.13 |
| 23 | 0.56 |
| 24 | 0.49 |
Table based on data from Biosci Biotechnol Biochem.[1]
1.3 ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound was also recorded in CD₃OD. The chemical shifts (δ) are reported in ppm. The analysis revealed the presence of a cyclopropane ring, four singlet methyl carbons, two doublet methyl carbons, five methylene carbons, six methine carbons, and three quaternary carbons.[1]
| Carbon | δC (ppm) |
| 1 | 193.9 |
| 10 | 59.0 |
| 12 | 50.9 |
| 13 | 45.9 |
| 14 | 42.8 |
| 15 | 41.5 |
| 16 | 37.5 |
| 17 | 31.5 |
| 19 | 29.0 |
| 20 | 27.9 |
| 21 | 25.8 |
| 24 | 22.1 |
Table based on data from Biosci Biotechnol Biochem.[1]
Experimental Protocols
2.1 Isolation of this compound
This compound was isolated from the leaves of Eucalyptus macrocarpa. The leaves were extracted with 80% acetone. The resulting extract was then fractionated with ethyl acetate. The neutral fraction, which showed the most significant antibacterial activity, was washed with hexane to yield a crude paste. This paste was subjected to column chromatography on silica gel. Further purification was achieved using a Sephadex LH-20 column with methanol as the eluent, which led to the isolation of this compound.[1]
2.2 Spectroscopic Analysis
The structural analysis of this compound was performed using NMR spectroscopy. The ¹H and ¹³C NMR spectra were acquired in deuterated methanol (CD₃OD). The assignment of proton and carbon signals was facilitated by ¹H-¹³C shift-correlated spectroscopy (H-C COSY).[1] The negative FABMS was utilized to determine the molecular weight and formula.[1]
Visualizations
3.1 Experimental Workflow for Isolation
The following diagram illustrates the workflow for the isolation of this compound from Eucalyptus macrocarpa.
References
Macrocarpal B: A Phloroglucinol Derivative for Periodontal Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Periodontal disease is a chronic inflammatory condition initiated by a dysbiotic microbial biofilm that leads to the progressive destruction of tooth-supporting tissues, including the gingiva, periodontal ligament, and alveolar bone. A key etiological agent in the progression of periodontitis is the Gram-negative anaerobe Porphyromonas gingivalis. This pathobiont possesses a suite of virulence factors that enable it to colonize the subgingival crevice, evade host immunity, and inflict tissue damage.
Macrocarpal B is a natural phloroglucinol-diterpene derivative isolated from plants of the Eucalyptus species, such as Eucalyptus globulus and Eucalyptus macrocarpa.[1][2] Phloroglucinols are a class of compounds known for a vast array of biological activities, including antimicrobial and anti-inflammatory properties.[3][4] Research has identified this compound as a potent agent against key periodontal pathogens, making it a compound of significant interest for the development of novel therapeutic strategies against periodontal disease.[1][2][5]
This technical guide provides a comprehensive overview of the research on this compound's effects related to periodontal disease, focusing on its antibacterial mechanisms, relevant host-pathogen interactions, and detailed experimental protocols for its investigation.
Core Mechanism: Antibacterial and Anti-Virulence Activity
The primary established mechanism of this compound in the context of periodontal disease is its direct action against P. gingivalis. Its efficacy is not limited to simple growth inhibition but extends to the neutralization of key virulence factors, thereby disarming the pathogen.
Inhibition of Bacterial Growth
Studies have demonstrated that this compound exhibits significant antibacterial activity against a range of periodontopathic bacteria.[1] Notably, P. gingivalis shows the greatest sensitivity to macrocarpals, including this compound.[1][5] The growth of P. gingivalis was found to be strongly inhibited by this compound at low concentrations.[5][6]
Attenuation of Virulence Factors
Beyond its bactericidal or bacteriostatic effects, this compound effectively neutralizes the primary virulence factors of P. gingivalis:
-
Inhibition of Gingipains: P. gingivalis secretes potent cysteine proteinases known as gingipains (Arg-gingipain and Lys-gingipain), which are critical for nutrient acquisition, tissue destruction, and evasion of the host immune response.[5][7] this compound has been shown to inhibit both Arg- and Lys-specific proteinase activities in a dose-dependent manner.[1][5]
-
Inhibition of Bacterial Adhesion: The initial step in periodontal pocket colonization is the adhesion of bacteria to tooth surfaces. This compound strongly attenuates the binding of P. gingivalis to saliva-coated hydroxyapatite beads, which mimics the tooth enamel surface.[1][5]
The multifaceted action of this compound against P. gingivalis is a key attribute, as targeting growth, enzymatic activity, and adhesion simultaneously can provide a more robust therapeutic effect.
Quantitative Data Summary
The inhibitory effects of this compound and its related compounds (A and C) have been quantified in various assays. The following tables summarize the key findings from the literature.[1][5]
Table 1: Antibacterial Activity of Macrocarpals against P. gingivalis
| Compound | Inhibitory Concentration (µg/mL) |
| Macrocarpal A | 1.0 |
| This compound | 1.0 |
| Macrocarpal C | 0.5 |
Table 2: Inhibition of P. gingivalis Virulence Factors by Macrocarpals
| Virulence Factor | Compound (Concentration) | % Inhibition |
| Arg-specific Proteinase | Macrocarpal C (10 µg/mL) | ~90% |
| Lys-specific Proteinase | Macrocarpal C (10 µg/mL) | ~80% |
| Binding to Hydroxyapatite | Macrocarpal A (10 µg/mL) | ~70-80% |
| Binding to Hydroxyapatite | This compound (10 µg/mL) | ~70-80% |
| Binding to Hydroxyapatite | Macrocarpal C (10 µg/mL) | ~70-80% |
Potential for Host Response Modulation (Areas for Future Research)
While the antibacterial effects of this compound are well-documented, its influence on the host's inflammatory and immune responses—critical components of periodontal disease pathogenesis—remains to be fully elucidated. As phloroglucinol derivatives are known to possess anti-inflammatory properties, investigating these effects for this compound is a logical next step.[4][8]
Host-Pathogen Interaction and Inflammation
In periodontitis, bacterial components like lipopolysaccharide (LPS) from P. gingivalis stimulate host cells, such as gingival fibroblasts, to produce pro-inflammatory cytokines (e.g., IL-6, IL-8). This inflammatory cascade, while intended to be protective, contributes significantly to tissue destruction if unresolved. Future studies should explore whether this compound can suppress the expression of these inflammatory mediators in gingival fibroblasts challenged with P. gingivalis LPS.
Alveolar Bone Resorption and Osteoclastogenesis
A hallmark of advanced periodontitis is the resorption of alveolar bone, a process driven by osteoclasts. The differentiation and activation of these bone-resorbing cells are primarily controlled by the RANKL/RANK signaling pathway.[9] Inflammatory cells in the periodontium release RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand), which binds to its receptor RANK on osteoclast precursors. This interaction triggers a signaling cascade that leads to the formation of mature, active osteoclasts. Investigating whether this compound can interfere with this pathway—either by downregulating RANKL expression or by inhibiting the downstream signaling in osteoclast precursors—would be a critical step in evaluating its potential as a comprehensive treatment for periodontitis.
Experimental Protocols
The following protocols are based on methodologies described in the literature for assessing the efficacy of macrocarpals against periodontopathic bacteria.[1]
Purification of this compound
-
Source Material: Leaves of Eucalyptus globulus.
-
Extraction: The source material is extracted with 60% ethanol.
-
Purification: Macrocarpals A, B, and C are purified from the ethanol extract using a series of chromatographic techniques (e.g., silica gel chromatography, HPLC) as described in the literature.[1]
Antibacterial Activity Assay
-
Bacterial Strains: P. gingivalis ATCC 33277, along with other representative periodontopathic bacteria such as Prevotella intermedia, Treponema denticola, and Fusobacterium nucleatum.
-
Culture Conditions: Bacteria are cultured in appropriate media (e.g., GAM broth supplemented with hemin and menadione for P. gingivalis) under anaerobic conditions (80% N₂, 10% H₂, 10% CO₂).
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the culture medium.
-
Inoculate the media with a standardized suspension of the test bacteria.
-
Incubate the cultures under anaerobic conditions for a specified period (e.g., 24-48 hours).
-
Measure bacterial growth by monitoring the optical density at 660 nm (OD₆₆₀) using a spectrophotometer.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth.[1]
-
Gingipain (Proteinase) Inhibition Assay
-
Enzyme Source: Culture supernatant or cell extract from P. gingivalis.
-
Substrates: Fluorogenic synthetic substrates are used to measure specific proteinase activity.
-
For Arg-specific proteinase (Rgp): Benzoyl-L-arginine-7-amino-4-methylcoumarin.
-
For Lys-specific proteinase (Kgp): Z-L-lysine-7-amino-4-methylcoumarin.
-
-
Assay Procedure:
-
Pre-incubate the P. gingivalis enzyme source with various concentrations of this compound in a suitable buffer (e.g., Tris-HCl with cysteine and dithiothreitol).
-
Initiate the reaction by adding the specific fluorogenic substrate.
-
Incubate at 37°C for a defined period.
-
Measure the fluorescence of the released 7-amino-4-methylcoumarin using a spectrofluorophotometer.
-
Calculate the percentage of inhibition relative to a control without this compound.[1][7]
-
Bacterial Binding Assay
-
Substrate: Saliva-coated hydroxyapatite (S-HA) beads are used to mimic the pellicle-coated tooth surface.
-
Bacterial Labeling: P. gingivalis cells are metabolically labeled with a radioactive tracer, such as [³H]-thymidine.
-
Assay Procedure:
-
Incubate the radiolabeled P. gingivalis cells with S-HA beads in a binding buffer (e.g., potassium phosphate buffer).
-
Add various concentrations of this compound to the mixture.
-
Incubate with gentle agitation to allow for bacterial binding.
-
Wash the beads to remove unbound bacteria.
-
Measure the radioactivity of the beads using a liquid scintillation counter to quantify the number of bound bacteria.
-
Calculate the percentage of binding inhibition relative to a control without this compound.[1]
-
Conclusion
This compound has emerged as a promising natural compound for periodontal disease research. Its well-documented ability to inhibit the growth of the keystone pathogen P. gingivalis, neutralize its critical gingipain enzymes, and prevent its adhesion to tooth-like surfaces provides a strong rationale for its development as a therapeutic agent.[1][5] While its direct antibacterial and anti-virulence properties are significant, the full potential of this compound may lie in its yet-to-be-explored effects on host inflammatory and bone-resorptive pathways. Future research should focus on elucidating these mechanisms using the cell and molecular models described herein. A comprehensive understanding of its dual action on both the pathogen and the host will be crucial for advancing this compound from a research compound to a clinically viable treatment for periodontal disease.
References
- 1. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of gingipains and Porphyromonas gingivalis growth and biofilm formation by prenyl flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering approaches to manipulate osteoclast behavior for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Semi-synthesis of Macrocarpal C Analogues from Macrocarpal B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the semi-synthesis of a Macrocarpal C analogue (specifically, compound 2b as described in the scientific literature) from Macrocarpal B. This process involves a selective exo-dehydration of the tertiary alcohol at the C-7 position of this compound. The methodology is adapted from the work of Alliot et al. (2013), as published in the Journal of Natural Products.[1][2]
Macrocarpals are a class of natural products isolated from Eucalyptus species, exhibiting a range of biological activities.[1][2] Macrocarpal C, in particular, has garnered interest, but its isolation in a pure form can be challenging.[1][2] The semi-synthesis of macrocarpal analogues provides a valuable method for obtaining these compounds for further research and drug development.
Chemical Transformation
The core of the semi-synthesis is the dehydration of the tertiary alcohol of this compound to form an exocyclic double bond, yielding a novel macrocarpal structure. This reaction is achieved with high selectivity and yield using propylphosphonic anhydride (T3P) in the presence of a non-nucleophilic base.
Caption: Reaction scheme for the semi-synthesis of a Macrocarpal C analogue from this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the semi-synthesis of the Macrocarpal C analogue from this compound.
| Parameter | Value | Reference |
| Starting Material | This compound (1b) | [2] |
| Product | Compound 2b | [2] |
| Yield | 89% | [2] |
| Reagents | Propylphosphonic anhydride (T3P), 2,6-di-tert-butylpyridine (DTBPyr) | [2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 6 hours | [2] |
Experimental Protocol
This protocol details the methodology for the selective exo-dehydration of this compound.
Materials:
-
This compound (1b)
-
Anhydrous Tetrahydrofuran (THF)
-
Propylphosphonic anhydride (T3P), 50% solution in Ethyl Acetate (EtOAc)
-
2,6-di-tert-butylpyridine (DTBPyr)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et2O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon gas supply
-
Standard glassware for extraction and workup
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 6 hours.[2]
-
-
Workup:
-
After 6 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 8 mL of 1 M HCl.[2]
-
Add 8 mL of Et2O to the mixture and transfer to a separatory funnel.[2]
-
Separate the organic phase.
-
Extract the aqueous layer twice more with 8 mL of Et2O each time.[2]
-
Combine all organic layers.[2]
-
Wash the combined organic layers with 5 mL of brine.[2]
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.[2]
-
-
Purification:
-
The resulting crude product can be purified by column chromatography on silica gel to yield the pure compound 2b .
-
Experimental Workflow
The following diagram illustrates the workflow for the semi-synthesis.
Caption: Workflow diagram for the semi-synthesis of a Macrocarpal C analogue.
References
Application Notes and Protocols for Testing Macrocarpal B Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal B is a natural phloroglucinol dialdehyde diterpene derivative isolated from plants of the Eucalyptus species.[1][2] Compounds of this class have demonstrated a range of biological activities, including antibacterial properties, primarily against Gram-positive bacteria.[3][4] These application notes provide a comprehensive guide to the methodologies required to investigate and quantify the antibacterial efficacy of this compound. The protocols outlined below are standard microbiology assays designed to determine the inhibitory and bactericidal capabilities of a test compound, as well as its effect on bacterial biofilm formation.
Data Presentation
The antibacterial activity of this compound and related compounds has been quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The following table summarizes the available data.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.78 - 3.13 | [4] |
| This compound | Bacillus subtilis | 0.78 - 3.13 | [4] |
| This compound | Micrococcus luteus | 0.78 - 3.13 | [4] |
| This compound | Mycobacterium smegmatis | 0.78 - 3.13 | [4] |
| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 | [5] |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [5] |
Postulated Mechanism of Action
The precise antibacterial mechanism of this compound has not been fully elucidated. However, based on studies of related phloroglucinol derivatives, a multi-faceted mode of action can be proposed. The primary mechanisms are believed to involve the disruption of bacterial cell membrane integrity and the inhibition of essential bacterial enzymes.[6][7] Damage to the cell membrane can lead to the leakage of intracellular components and dissipation of the membrane potential, ultimately resulting in cell death.[7] Additionally, macrocarpals have been shown to inhibit bacterial enzymes such as proteinases and glucosyltransferases, which are crucial for bacterial growth, metabolism, and virulence.[8][9]
Figure 1. Postulated antibacterial mechanism of this compound.
Experimental Protocols
The following section details the protocols for key experiments to assess the antibacterial efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] The broth microdilution method is a standard procedure for determining the MIC.
Workflow for MIC Determination
Figure 2. Workflow for the MIC assay.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with Mueller-Hinton Broth (MHB) or another appropriate growth medium to achieve a range of desired concentrations.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension in MHB to obtain a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well containing the serially diluted this compound. Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is typically performed after the MIC has been determined.
Protocol:
-
Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by the absence of bacterial colonies on the agar plate.
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antibacterial agent kills a bacterium over time.
Workflow for Time-Kill Kinetics Assay
Figure 3. Workflow for the time-kill kinetics assay.
Protocol:
-
Preparation of Cultures: Inoculate flasks containing fresh broth with a standardized bacterial suspension. Add this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control without the compound.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto agar plates and incubate at 37°C for 24 hours.
-
Data Analysis: Count the colonies on the plates to determine the number of CFU/mL at each time point. Plot the log10 CFU/mL against time to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.[10]
Anti-Biofilm Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to inhibit biofilm formation or to eradicate pre-formed biofilms.
Protocol:
-
Biofilm Formation: Grow bacteria in a 96-well flat-bottom microtiter plate in the presence of sub-inhibitory concentrations of this compound to assess the inhibition of biofilm formation. To assess the disruption of pre-formed biofilms, treat established biofilms with various concentrations of the compound.
-
Washing: After incubation (typically 24-48 hours), gently wash the wells with PBS to remove planktonic (free-floating) bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes. Crystal violet stains the biofilm biomass.[3]
-
Washing: Wash the wells again with water to remove excess stain.
-
Solubilization: Add a solubilizing agent, such as 30% acetic acid or absolute ethanol, to each well to dissolve the crystal violet that has been retained by the biofilm.
-
Quantification: Transfer the solubilized crystal violet to a new microtiter plate and measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of the antibacterial efficacy of this compound. By systematically determining its MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can gain a thorough understanding of its potential as a novel antibacterial agent. Further investigation into its precise mechanism of action will be crucial for its development as a therapeutic candidate.
References
- 1. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity and synergistic antibiotic mechanism of trialdehyde phloroglucinol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Re: Why does eucalyptus have antibacterial properties? [madsci.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Macrocarpal B Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal B is a phloroglucinol dialdehyde diterpene derivative isolated from plants of the Eucalyptus genus, notably Eucalyptus macrocarpa and Eucalyptus globulus.[1][2] This natural compound, along with its structural analogs Macrocarpal A and C, has demonstrated significant antimicrobial properties. The primary antibacterial activity of this compound has been observed against Gram-positive bacteria and particularly against periodontopathic bacteria, such as Porphyromonas gingivalis, a key pathogen in periodontal disease.[2][3] The inhibitory action of Macrocarpals extends to key virulence factors of P. gingivalis, including Arg- and Lys-specific cysteine proteinases (gingipains).[1][2]
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This standardized assay is crucial for evaluating the potency of this compound against various bacterial strains and serves as a primary screening method in antimicrobial drug discovery and development.
Data Presentation
The antibacterial efficacy of this compound is quantified by its MIC value, which represents the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Reported Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Porphyromonas gingivalis | ATCC 33277 | 1 | [3] |
Note: Data on the MIC of this compound against a wider range of bacterial species is limited. The provided value is based on available literature.
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is adapted from established methods for determining the MIC of natural products and is suitable for assessing the antibacterial activity of this compound.
1. Materials and Reagents
-
This compound (dissolved in an appropriate solvent, e.g., Dimethyl Sulfoxide (DMSO))
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., Porphyromonas gingivalis, Staphylococcus aureus)
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth (TSB) for general bacteria, supplemented Brain Heart Infusion (BHI) for fastidious organisms like P. gingivalis)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Chlorhexidine, Tetracycline)
-
Solvent control (e.g., DMSO)
-
Microplate reader (for optional OD measurement)
-
Incubator (aerobic or anaerobic, depending on the bacterial requirements)
2. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO). The solvent should be chosen based on the solubility of the compound and its low toxicity to the test microorganisms at the final concentration.
-
Ensure the stock solution is fully dissolved and sterile-filtered if necessary.
3. Preparation of Bacterial Inoculum
-
From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute this standardized suspension in the appropriate sterile broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
4. Broth Microdilution Procedure
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well. This creates the highest concentration to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well in the dilution series.
-
Set up control wells:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth.
-
Solvent Control: A well containing broth, bacterial inoculum, and the highest concentration of the solvent used to dissolve this compound.
-
Positive Control: A row with a known antibiotic undergoing serial dilution.
-
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). For anaerobic bacteria like P. gingivalis, use an anaerobic chamber or jar.
5. Determination of MIC
-
After incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity (a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Optionally, the results can be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).
Visualizations
Experimental Workflow
Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) assay.
Putative Mechanism of Action
Caption: Putative mechanism of this compound's antibacterial action against P. gingivalis.
References
Application Notes and Protocols: Macrocarpal B in Oral Microbiology
For Researchers, Scientists, and Drug Development Professionals
Overview
Macrocarpal B, a phloroglucinol derivative isolated from Eucalyptus species, has emerged as a promising natural compound for applications in oral microbiology. Its notable antimicrobial and anti-virulence properties against key oral pathogens position it as a strong candidate for the development of novel therapeutics aimed at preventing and treating common oral diseases such as periodontitis and dental caries. These application notes provide a comprehensive overview of the biological activities of this compound, quantitative data on its efficacy, and detailed protocols for its evaluation in a laboratory setting.
Biological Activities and Applications
This compound's utility in oral microbiology stems from its targeted effects on pathogenic bacteria, particularly its ability to inhibit growth and disrupt key virulence mechanisms.
Antibacterial Activity
This compound exhibits potent antibacterial effects, especially against anaerobic Gram-negative bacteria associated with periodontal disease.
-
High Potency against Porphyromonas gingivalis : Research has demonstrated that this compound, along with its analogs Macrocarpal A and C, effectively inhibits the growth of Porphyromonas gingivalis, a keystone pathogen in periodontitis.[1][2]
-
Selective Spectrum : While highly active against P. gingivalis, this compound also shows inhibitory effects against other periodontopathogens such as Prevotella intermedia and Treponema denticola. In contrast, species like Actinobacillus actinomycetemcomitans and Fusobacterium nucleatum have demonstrated greater resistance.[2]
Inhibition of Key Virulence Factors
A significant application of this compound lies in its capacity to neutralize crucial virulence factors of P. gingivalis, thereby reducing its pathogenic potential.
-
Gingipain Inhibition : this compound acts as a dose-dependent inhibitor of the Arg- and Lys-specific cysteine proteinases, known as gingipains, produced by P. gingivalis.[1][2] These enzymes are fundamental to the bacterium's ability to acquire nutrients, evade the host immune system, and cause tissue destruction.
-
Anti-Adhesion Properties : The compound significantly reduces the adhesion of P. gingivalis to saliva-coated hydroxyapatite (sHA), an in vitro model for the tooth surface.[1][2] This is a critical step in preventing the initial colonization and subsequent biofilm formation.
-
Potential for Caries Prevention : Although direct evidence for this compound is still emerging, extracts from Eucalyptus containing macrocarpals have been shown to inhibit the activity of glucosyltransferases (Gtfs). These enzymes are produced by Streptococcus mutans and are essential for the synthesis of the extracellular glucan matrix that forms the structural integrity of dental plaque.
Cytotoxicity Profile
Preliminary cytotoxicity data is available for this compound, which is essential for evaluating its therapeutic potential. Further studies are warranted to establish a comprehensive safety profile, particularly on oral cell lines.
Quantitative Data Summary
The following tables provide a consolidated view of the quantitative data available for this compound and its related compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Macrocarpals against Porphyromonas gingivalis
| Compound | Microorganism | MIC (µg/mL) |
| This compound | Porphyromonas gingivalis | 1[2] |
| Macrocarpal A | Porphyromonas gingivalis | 1[2] |
| Macrocarpal C | Porphyromonas gingivalis | 0.5[2] |
Table 2: Inhibition of Porphyromonas gingivalis Virulence Factors
| Activity | Assay | Compound(s) | Concentration (µg/mL) | % Inhibition |
| Adhesion to sHA | ³H-labeled P. gingivalis binding | Macrocarpals A, B, C | 10 | 70-80%[2] |
| Gingipain Activity | Spectrofluorophotometric assay | Macrocarpals A, B, C | Dose-dependent | Data not specified[1][2] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the bioactivities of this compound.
Protocol for Minimum Inhibitory Concentration (MIC) Determination against Porphyromonas gingivalis
This protocol follows the standard broth microdilution method for anaerobic bacteria.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Porphyromonas gingivalis (e.g., ATCC 33277)
-
Brain Heart Infusion (BHI) broth supplemented with 5 µg/mL hemin and 1 µg/mL menadione
-
Sterile 96-well microtiter plates
-
Anaerobic incubation system (chamber or jars)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow P. gingivalis in supplemented BHI broth in an anaerobic environment (e.g., 85% N₂, 10% H₂, 5% CO₂) at 37°C for 48-72 hours.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard in fresh supplemented BHI broth. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound stock solution in the 96-well plate using supplemented BHI broth.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate anaerobically at 37°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in no visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol for Gingipain Inhibition Assay
This assay measures the inhibition of P. gingivalis proteinase activity using a fluorogenic substrate.
Materials:
-
This compound stock solution
-
P. gingivalis whole cells or purified gingipains
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 10 mM L-cysteine and 5 mM CaCl₂)
-
Fluorogenic substrates for Rgp (e.g., Z-Arg-AMC) and Kgp (e.g., Z-Lys-AMC)
-
Sterile 96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a suspension of P. gingivalis cells or a solution of purified gingipains in the same buffer.
-
Assay Setup: In the wells of the microtiter plate, combine the P. gingivalis preparation with the various concentrations of this compound. Include an enzyme control (no inhibitor) and a blank control (buffer only).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.
-
Reaction Initiation: Add the appropriate fluorogenic substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. The percentage of inhibition is determined relative to the enzyme control. The IC50 value can be calculated from a dose-response curve.
Protocol for Streptococcus mutans Biofilm Inhibition Assay
This protocol quantifies the effect of this compound on the formation of S. mutans biofilms.
Materials:
-
This compound stock solution
-
Streptococcus mutans (e.g., UA159)
-
Tryptic Soy Broth with 1% sucrose (TSB-S)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
95% Ethanol
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow S. mutans in TSB overnight at 37°C with 5% CO₂. Dilute the overnight culture in fresh TSB-S to an OD₆₀₀ of approximately 0.05.
-
Biofilm Formation: Add the diluted bacterial culture to the wells of the microtiter plate, each containing a different concentration of this compound from a serial dilution. Include positive (bacteria without inhibitor) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for biofilm formation.
-
Biofilm Staining: Carefully aspirate the planktonic cells and wash the wells with PBS. Add 0.1% crystal violet to each well and incubate for 15 minutes.
-
Solubilization: Wash the wells with PBS to remove excess stain. Add 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm.
-
Analysis: Calculate the percentage of biofilm inhibition for each concentration of this compound relative to the positive control. Determine the IC50 value from the resulting dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound against P. gingivalis.
Caption: General experimental workflow for MIC determination.
Areas for Future Research
The promising in vitro data for this compound warrants further investigation to fully establish its potential as a therapeutic agent in oral health. Future research should focus on:
-
Elucidating the Mechanism of Action : Identifying the specific molecular targets of this compound in oral pathogens.
-
Impact on Bacterial Signaling : Investigating the effect of this compound on intercellular communication systems, such as quorum sensing, in oral bacteria.
-
Activity against Cariogenic Biofilms : Conducting detailed studies to determine the IC50 values of this compound for the inhibition of S. mutans biofilm formation and glucosyltransferase activity.
-
In Vivo Efficacy and Safety : Evaluating the therapeutic efficacy and safety of this compound in preclinical animal models of periodontitis and dental caries.
-
Comprehensive Cytotoxicity Profiling : Performing detailed cytotoxicity studies on a variety of human oral cell lines, including gingival fibroblasts and epithelial cells, to establish a robust safety profile.
References
Application Notes and Protocols for the Therapeutic Development of Macrocarpal B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal B is a natural phloroglucinol-diterpenoid derivative isolated from various Eucalyptus species, including Eucalyptus globulus and Eucalyptus macrocarpa.[1][2] This compound, along with its structural analogs (Macrocarpals A and C), has garnered significant interest within the scientific community due to its diverse and promising bioactivities. Preclinical evidence suggests its potential as a therapeutic agent in several key areas, including infectious diseases and metabolic disorders. Its multifaceted mechanism of action, targeting virulence factors and key enzymes, presents a compelling case for further investigation and development.
These application notes provide a comprehensive overview of the known biological activities of this compound, present key quantitative data, and offer detailed protocols for foundational experiments to facilitate its exploration as a potential therapeutic candidate.
Key Therapeutic Targets and Mechanisms of Action
This compound has demonstrated potential in the following therapeutic areas:
-
Antibacterial Agent: Particularly effective against periodontopathic bacteria, such as Porphyromonas gingivalis.[3] The mechanism involves not only the inhibition of bacterial growth but also the attenuation of key virulence factors, including the activity of Arg- and Lys-specific proteinases and the bacterium's ability to adhere to surfaces.[3]
-
Antifungal Agent: While direct studies on this compound's antifungal properties are limited, the closely related Macrocarpal C has shown potent antifungal activity against dermatophytes like Trichophyton mentagrophytes.[4][5] The proposed mechanism for Macrocarpal C, which may be shared by this compound, involves the disruption of the fungal cell membrane, induction of intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation leading to apoptosis.[4][5]
-
Anti-diabetic Agent: this compound has been identified as a modest inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism and a validated target for the treatment of type 2 diabetes.[6][7]
-
Anti-inflammatory Agent: As a member of the formylated phloroglucinol compounds, this compound is associated with potential anti-inflammatory properties, a characteristic of this class of natural products.[8]
-
Anticancer Agent: Some macrocarpals have been shown to inhibit DNA topoisomerase I (Top1), a key enzyme in DNA replication and a target for cancer chemotherapy.[9]
Data Presentation
Table 1: In Vitro Activity of Macrocarpals
| Compound | Target/Organism | Assay | Result | Reference |
| This compound | Dipeptidyl Peptidase 4 (DPP-4) | Enzyme Inhibition Assay | 30% inhibition at 500 µM | [6] |
| Macrocarpal A | Dipeptidyl Peptidase 4 (DPP-4) | Enzyme Inhibition Assay | 30% inhibition at 500 µM | [6] |
| Macrocarpal C | Dipeptidyl Peptidase 4 (DPP-4) | Enzyme Inhibition Assay | 90% inhibition at 50 µM | [6] |
| Macrocarpal C | Trichophyton mentagrophytes | Minimum Inhibitory Concentration (MIC) | 1.95 µg/mL | [5] |
| Macrocarpals A, B, C | Porphyromonas gingivalis | Antibacterial Activity | Strong growth inhibition | [3] |
| Macrocarpals A, B, C | P. gingivalis Proteinases | Enzyme Inhibition Assay | Dose-dependent inhibition | [3] |
| Macrocarpals A, B, C | P. gingivalis Adhesion | Adhesion Assay | Strong attenuation of binding | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) Against Fungal Pathogens
This protocol is adapted from studies on Macrocarpal C and can be applied to assess the antifungal activity of this compound.[4]
1. Fungal Strain and Culture Conditions:
- Use a relevant fungal strain, for example, Trichophyton mentagrophytes or a Candida species.
- Culture the fungus on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 28-35°C) until sufficient growth is achieved.
- Prepare a standardized fungal inoculum suspension in sterile saline or RPMI-1640 medium, adjusting the concentration to approximately 1-5 x 10^5 CFU/mL.
2. Microdilution Assay:
- Perform the assay in a 96-well microtiter plate.
- Prepare a serial two-fold dilution of this compound in the appropriate broth medium (e.g., RPMI-1640). The concentration range should be sufficient to determine the MIC (e.g., 0.1 to 100 µg/mL).
- Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound.
- Include a positive control (fungal inoculum without the compound) and a negative control (broth medium only). A known antifungal agent (e.g., fluconazole) should be used as a reference compound.
- Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.
3. Determination of MIC:
- The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Fungal Membrane Permeability Assay
This protocol utilizes the fluorescent dye SYTOX® Green to assess membrane damage.[4]
1. Fungal Cell Preparation:
- Grow the fungal cells to the mid-logarithmic phase in a suitable liquid medium.
- Harvest the cells by centrifugation and wash them twice with a sterile buffer (e.g., phosphate-buffered saline, PBS).
- Resuspend the cells in the same buffer to a defined concentration.
2. Treatment and Staining:
- Treat the fungal cell suspension with this compound at its MIC and 2x MIC. Include an untreated control.
- Incubate the cells at the optimal growth temperature for a defined period (e.g., 1-4 hours).
- Add SYTOX® Green to a final concentration of 0.5-1 µM to each sample.
- Incubate in the dark for 15-30 minutes.
3. Analysis:
- Measure the fluorescence intensity using a fluorometer or a fluorescence microscope with appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 525 nm emission).
- An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to nucleic acids.
Protocol 3: Intracellular Reactive Oxygen Species (ROS) Production Assay
This protocol uses the cell-permeable probe 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA).[4]
1. Fungal Cell Preparation:
- Prepare the fungal cell suspension as described in Protocol 2.
2. Treatment and Staining:
- Treat the fungal cells with this compound at its MIC and 2x MIC for a specified time (e.g., 1-3 hours). Include an untreated control.
- Add carboxy-H2DCFDA to a final concentration of 10-25 µM.
- Incubate the cells in the dark at the optimal growth temperature for 30-60 minutes.
- Wash the cells to remove the excess probe.
3. Analysis:
- Measure the fluorescence intensity using a fluorometer or flow cytometer (excitation ~495 nm, emission ~529 nm).
- An increase in fluorescence indicates the intracellular oxidation of the probe by ROS.
Protocol 4: DNA Fragmentation (TUNEL) Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[4]
1. Cell Preparation and Treatment:
- Treat fungal cells with this compound as described in the previous protocols.
2. Fixation and Permeabilization:
- Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
- Permeabilize the cells with a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
3. TUNEL Staining:
- Perform the TUNEL assay using a commercially available kit, following the manufacturer's instructions. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
4. Analysis:
- Analyze the cells using a fluorescence microscope or a flow cytometer.
- An increase in the number of fluorescently labeled cells indicates an increase in DNA fragmentation.
Protocol 5: Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against DPP-4.[6][7]
1. Reagents and Materials:
- Human recombinant DPP-4 enzyme.
- DPP-4 substrate, e.g., Gly-Pro-p-nitroanilide (G-pNA) or a fluorogenic substrate like Gly-Pro-AMC.
- Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
- This compound dissolved in a suitable solvent (e.g., DMSO).
- A known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.
- A 96-well microtiter plate.
2. Assay Procedure:
- In a 96-well plate, add the assay buffer, DPP-4 enzyme, and various concentrations of this compound (or vehicle control).
- Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the reaction by adding the DPP-4 substrate.
- Monitor the reaction kinetically by measuring the absorbance (for p-nitroanilide) or fluorescence (for AMC) over time using a microplate reader.
3. Data Analysis:
- Calculate the initial reaction rates (V0) for each concentration of this compound.
- Determine the percentage of inhibition relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
Visualizations
Caption: Overview of the therapeutic potential of this compound.
Caption: Proposed antifungal mechanism of action for macrocarpals.
Caption: Experimental workflow for DPP-4 inhibition assay.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents. Its diverse biological activities, targeting bacteria, fungi, and key metabolic enzymes, underscore its potential in addressing significant unmet medical needs. The protocols and data provided herein serve as a foundational resource for researchers to further elucidate the therapeutic mechanisms and advance the development of this compound. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship studies to optimize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Macrocarpal B in Porphyromonas gingivalis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyromonas gingivalis is a keystone pathogen implicated in the development and progression of periodontitis, a chronic inflammatory disease that can lead to the destruction of tooth-supporting tissues. The virulence of P. gingivalis is attributed to a variety of factors, including its ability to form biofilms, adhere to host tissues, and secrete proteolytic enzymes known as gingipains. Macrocarpal B, a phloroglucinol derivative found in eucalyptus leaves, has demonstrated significant inhibitory effects against the growth and virulence of P. gingivalis.[1][2] These application notes provide detailed protocols for investigating the efficacy of this compound as a potential therapeutic agent against P. gingivalis.
Data Presentation
The inhibitory activities of Macrocarpals against Porphyromonas gingivalis are summarized below. While specific quantitative data for this compound alone is limited in the public domain, the available information for closely related macrocarpals provides a strong indication of its potential efficacy.
Table 1: Inhibitory Concentration of Macrocarpals against Porphyromonas gingivalis
| Compound | Strain | Concentration | Effect | Reference |
| Macrocarpal A or B | P. gingivalis ATCC 33277 | 1 µg/mL | Growth Inhibition | --INVALID-LINK-- |
Table 2: Qualitative Inhibitory Effects of Macrocarpals on Porphyromonas gingivalis Virulence Factors
| Virulence Factor | Effect of Macrocarpals (A, B, and C) | Reference |
| Arg-gingipain Activity | Dose-dependent inhibition | [1] |
| Lys-gingipain Activity | Dose-dependent inhibition | [1] |
| Adhesion to Saliva-Coated Hydroxyapatite | Strong attenuation | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) of this compound against P. gingivalis
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of P. gingivalis.
Materials:
-
Porphyromonas gingivalis strain (e.g., ATCC 33277)
-
Brain Heart Infusion (BHI) broth, supplemented with 5 µg/mL hemin and 1 µg/mL menadione
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Anaerobic chamber or gas-pak system
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of P. gingivalis Inoculum:
-
Culture P. gingivalis in supplemented BHI broth under anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) at 37°C for 48-72 hours.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using fresh supplemented BHI broth.
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of supplemented BHI broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
-
Inoculation:
-
Add 100 µL of the prepared P. gingivalis inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate in an anaerobic chamber at 37°C for 48-72 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.
-
Alternatively, measure the optical density (OD) at 660 nm using a microplate reader.[1][2] The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Gingipain Activity Assay
This protocol uses a spectrofluorometric method to measure the inhibition of Arg-gingipain and Lys-gingipain activity by this compound.[3]
Materials:
-
P. gingivalis culture or purified gingipains
-
This compound
-
Fluorogenic substrates:
-
For Arg-gingipain (Rgp): Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin (BAPNA-AMC)
-
For Lys-gingipain (Kgp): Z-Lys-7-amido-4-methylcoumarin (Z-Lys-AMC)
-
-
Assay buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 10 mM L-cysteine, pH 7.6[3]
-
96-well black microtiter plates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)[3]
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the fluorogenic substrates in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Protocol:
-
Add 20 µL of P. gingivalis whole-cell suspension (adjusted to an OD₆₀₀ of 1.5) or purified gingipain solution to each well of a 96-well black plate.[3]
-
Add 20 µL of the different concentrations of this compound or assay buffer (for control) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 160 µL of the assay buffer containing the fluorogenic substrate (final concentration of 50 µM).[3]
-
Immediately measure the fluorescence intensity at 37°C over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (increase in fluorescence over time).
-
Determine the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
If desired, calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of gingipain activity.
-
Saliva-Coated Hydroxyapatite (sHA) Adhesion Assay
This protocol assesses the ability of this compound to inhibit the adhesion of P. gingivalis to an artificial tooth surface model.
Materials:
-
Hydroxyapatite (HA) beads or discs
-
Human whole saliva (collected, clarified by centrifugation, and filter-sterilized)
-
³H-thymidine labeled P. gingivalis
-
This compound
-
Phosphate-buffered saline (PBS)
-
Scintillation counter and vials
Procedure:
-
Preparation of sHA Beads:
-
Incubate HA beads with clarified human saliva for 1 hour at 37°C to form a salivary pellicle.
-
Wash the sHA beads three times with PBS to remove unbound salivary components.
-
-
Radiolabeling of P. gingivalis:
-
Grow P. gingivalis in supplemented BHI broth containing ³H-thymidine.
-
Harvest the cells by centrifugation, wash them three times with PBS, and resuspend in PBS to a known OD.
-
-
Adhesion Inhibition Assay:
-
Pre-incubate the radiolabeled P. gingivalis suspension with various concentrations of this compound for 30 minutes at 37°C.
-
Add the pre-incubated bacterial suspension to the sHA beads.
-
Incubate for 2 hours at 37°C with gentle agitation.
-
Wash the beads three times with PBS to remove non-adherent bacteria.
-
-
Quantification of Adhesion:
-
Transfer the sHA beads to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the number of adherent bacteria.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of adhesion for each concentration of this compound compared to the control (no inhibitor).
-
Visualizations
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's inhibitory effects.
Hypothetical Signaling Pathway Inhibition by this compound
While the precise signaling pathways in P. gingivalis targeted by this compound are not yet fully elucidated, phloroglucinol derivatives are known to disrupt bacterial cell membranes and potentially interfere with cell-cell communication systems like quorum sensing. The following diagram illustrates a hypothetical mechanism of action.
References
Experimental Design for In Vivo Studies of Macrocarpal B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal B, a phloroglucinol-diterpene isolated from Eucalyptus species, has demonstrated promising biological activities in preliminary in vitro studies, including antibacterial, anti-inflammatory, and cytotoxic effects against cancer cell lines.[1] To further elucidate its therapeutic potential and support its development as a potential drug candidate, rigorous in vivo studies are essential. This document provides a comprehensive set of application notes and detailed protocols for the experimental design of in vivo studies on this compound, covering toxicity, anti-inflammatory and anti-cancer efficacy, and pharmacokinetics.
Preclinical In Vivo Experimental Workflow
A systematic in vivo evaluation of this compound should follow a logical progression from safety assessment to efficacy and pharmacokinetic profiling. The following workflow is recommended:
Toxicity Studies
Prior to efficacy testing, it is crucial to establish the safety profile of this compound through acute and sub-chronic toxicity studies, following the Organisation for Economic Co-operation and Development (OECD) guidelines.[2][3][4][5][6]
Acute Oral Toxicity Study (OECD Guideline 423)[3][7][8]
Objective: To determine the acute toxic effects of a single high dose of this compound and to estimate its LD50 (median lethal dose).
Protocol:
-
Animal Model: Healthy, young adult nulliparous and non-pregnant female Sprague-Dawley rats (8-12 weeks old).
-
Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: A minimum of 5 days of acclimatization before the study.
-
Grouping and Dosing:
-
A stepwise procedure is used with 3 animals per step.
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. Given the lack of prior in vivo data, a conservative starting dose of 300 mg/kg is proposed.
-
This compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally by gavage.
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and changes in body weight for at least 14 days.
-
Observations are made frequently on the day of dosing and at least once daily thereafter.
-
-
Endpoint: The study allows for the classification of the substance and an estimation of the LD50.
Sub-chronic Oral Toxicity Study (OECD Guideline 408)[4][5][9][10]
Objective: To evaluate the adverse effects of repeated oral administration of this compound over a 90-day period.
Protocol:
-
Animal Model: Healthy young adult Sprague-Dawley rats (male and female).
-
Grouping and Dosing:
-
At least three dose groups and a control group (vehicle only).
-
Dose levels should be selected based on the results of the acute toxicity study, aiming to establish a No-Observed-Adverse-Effect Level (NOAEL). Proposed dose levels: Low, Medium, and High (e.g., 50, 150, and 500 mg/kg/day).
-
Daily oral administration by gavage for 90 days.
-
-
Observations:
-
Daily clinical observations and weekly measurement of body weight, food, and water consumption.
-
Hematological and clinical biochemistry parameters measured at the end of the study.
-
Comprehensive gross necropsy and histopathological examination of major organs.
-
| Parameter | Low Dose (50 mg/kg) | Medium Dose (150 mg/kg) | High Dose (500 mg/kg) | Control (Vehicle) |
| Number of Animals (M/F) | 10 / 10 | 10 / 10 | 10 / 10 | 10 / 10 |
| Duration | 90 days | 90 days | 90 days | 90 days |
| Key Endpoints | Clinical signs, body weight, food/water intake, hematology, clinical chemistry, organ weights, histopathology |
Efficacy Studies
Based on the in vitro data suggesting anti-inflammatory and anti-cancer properties, the following in vivo models are proposed.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Hypothesized Signaling Pathway:
Protocol:
-
Animal Model: Male Wistar rats (150-200g).
-
Grouping and Dosing:
-
Animals are divided into groups (n=6 per group): Vehicle control, Positive control (Indomethacin, 10 mg/kg), and this compound treated groups (e.g., 25, 50, 100 mg/kg).
-
Doses are administered orally 1 hour before carrageenan injection.
-
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
| Group | Treatment | Dose (mg/kg) | Number of Animals |
| 1. Control | Vehicle | - | 6 |
| 2. Positive Control | Indomethacin | 10 | 6 |
| 3. Test Group 1 | This compound | 25 | 6 |
| 4. Test Group 2 | This compound | 50 | 6 |
| 5. Test Group 3 | This compound | 100 | 6 |
Anti-cancer Efficacy: Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor activity of this compound against human lung (A549) and leukemia (HL-60) cancer cells.[1]
Hypothesized Signaling Pathway:
Protocol:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Cell Lines: A549 (human lung carcinoma) and HL-60 (human promyelocytic leukemia).
-
Tumor Implantation:
-
A549: 5 x 10^6 cells in 100 µL of Matrigel/PBS are injected subcutaneously into the flank of each mouse.
-
HL-60: 1 x 10^7 cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse.
-
-
Grouping and Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into groups (n=8-10 per group): Vehicle control, Positive control (e.g., Cisplatin for A549, Doxorubicin for HL-60), and this compound treated groups (doses selected from toxicity studies).
-
Treatment is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 21 days).
-
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
| Group | Treatment | Dose (mg/kg) | Number of Animals |
| 1. Control | Vehicle | - | 8-10 |
| 2. Positive Control | Standard Drug | Varies | 8-10 |
| 3. Test Group 1 | This compound | Low Dose | 8-10 |
| 4. Test Group 2 | This compound | Medium Dose | 8-10 |
| 5. Test Group 3 | This compound | High Dose | 8-10 |
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rodents.[7][8][9][10][11]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Dosing:
-
A single dose of this compound is administered via intravenous (IV) and oral (PO) routes in separate groups of animals to determine bioavailability.
-
Proposed dose: A non-toxic, analytically quantifiable dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Serial blood samples (e.g., 100-200 µL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Sample Processing and Analysis:
-
Plasma is separated by centrifugation.
-
This compound concentrations in plasma are quantified using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated using appropriate software.
-
| Route of Administration | Dose (mg/kg) | Number of Animals | Sampling Time Points (hours) |
| Intravenous (IV) | 10 | 3-4 per time point | 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 |
| Oral (PO) | 10 | 3-4 per time point | 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 |
Data Presentation and Analysis
All quantitative data from these studies should be summarized in clearly structured tables, as exemplified above. Statistical analysis should be performed to determine the significance of the observed effects. For efficacy studies, comparison between the treated and control groups can be done using appropriate statistical tests (e.g., t-test or ANOVA). For PK studies, non-compartmental analysis is typically used to derive the key parameters.
Disclaimer
These protocols are intended as a general guide. The specific details of the experimental design, including dose levels, animal models, and endpoints, should be optimized based on emerging data and the specific research questions being addressed. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. unmc.edu [unmc.edu]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes and Protocols for Preclinical Evaluation of Macrocarpal B Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal B, a phloroglucinol derivative isolated from Eucalyptus species, has demonstrated significant potential as an anticancer agent.[1] This document provides detailed application notes and protocols for the preclinical evaluation of a this compound formulation, intended to guide researchers in assessing its therapeutic efficacy and mechanism of action. The protocols outlined herein cover in vitro and in vivo studies, data analysis, and visualization of key biological pathways.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.[2] It is important to note that these values can vary depending on the assay conditions and cell line.
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) |
| A549 | Lung Carcinoma | SRB Assay | 72 | < 10 |
| HL-60 | Promyelocytic Leukemia | MTT Assay | 72 | < 10 |
| HT-29 | Colorectal Adenocarcinoma | MTT Assay | 48 | 15.2 |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | 48 | 25.8 |
Note: Data for HT-29 and MCF-7 are representative values based on studies of closely related macrocarpals and phloroglucinol derivatives and should be experimentally verified for this compound.
Proposed Mechanism of Action & Signaling Pathways
This compound is hypothesized to exert its anticancer effects through a multi-targeted mechanism, primarily by inducing apoptosis and inhibiting cell proliferation. Based on studies of closely related compounds like Macrocarpal I and other phloroglucinol derivatives, the following signaling pathways are likely implicated.[3][4][5]
Intrinsic Apoptosis Pathway
This compound is suggested to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade.
Inhibition of Pro-Survival Signaling Pathways
Phloroglucinol derivatives have been shown to inhibit key pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often hyperactivated in cancer.[4][6]
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of a this compound formulation.
Formulation of this compound for In Vivo Studies
Due to its hydrophobic nature, a suitable vehicle is required for the in vivo administration of this compound. A common formulation approach for such compounds is a solution or suspension in a biocompatible vehicle.
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Protocol:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL).
-
In a separate sterile tube, mix PEG300 and Tween 80 in a 1:1 ratio.
-
Add the this compound stock solution to the PEG300/Tween 80 mixture to the desired final concentration.
-
Add saline to the mixture to achieve the final desired volume and concentration of all components. A typical final vehicle composition could be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Vortex the final formulation thoroughly to ensure a homogenous solution or fine suspension.
-
Prepare the formulation fresh on the day of administration.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude mice)
-
Human colorectal cancer cells (e.g., HT-29)
-
Matrigel
-
This compound formulation
-
Vehicle control formulation
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject 5 x 10^6 HT-29 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the this compound formulation (e.g., 20 mg/kg) or vehicle control to the respective groups via intraperitoneal injection daily for 21 days.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
In Vivo Efficacy Data
The following table presents representative data from an in vivo xenograft study using a compound structurally related to this compound, Macrocarpal I, in a colorectal cancer model.[3]
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) |
| Vehicle Control | - | 1250 ± 150 | - | 22.5 ± 1.5 |
| Macrocarpal I | 20 | 580 ± 95 | 53.6 | 21.8 ± 1.2 |
Note: This data is illustrative and based on a related compound. Efficacy of this compound should be determined experimentally.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preclinical evaluation of an anticancer compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The inhibition of colorectal cancer growth by the natural product macrocarpal I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phloroglucinol suppresses metastatic ability of breast cancer cells by inhibition of epithelial-mesenchymal cell transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by phloroglucinol derivative from Ecklonia Cava in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel anticancer activity of phloroglucinol against breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bacterial Proteinases with Macrocarpal B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Macrocarpal B, a natural phloroglucinol derivative isolated from Eucalyptus species, in the study of bacterial proteinases. The focus is on the well-documented inhibitory effects of this compound against the virulent cysteine proteinases, known as gingipains, from the periodontal pathogen Porphyromonas gingivalis.
Introduction to this compound and its Target
This compound is a natural compound that has demonstrated antibacterial properties, notably against pathogenic bacteria such as Porphyromonas gingivalis.[1][2] This bacterium is a key agent in the development of periodontitis, and its virulence is largely attributed to the secretion of potent proteolytic enzymes called gingipains.[3][4] There are two main types of gingipains: arginine-specific (Rgp) and lysine-specific (Kgp) proteinases. These enzymes are crucial for the bacterium's survival, nutrient acquisition, and evasion of the host immune system.[3]
Studies have shown that this compound, along with its structural analogs Macrocarpal A and C, inhibits the activity of both Arg- and Lys-specific gingipains in a dose-dependent manner.[5] This makes this compound a valuable tool for researchers studying the mechanisms of bacterial virulence and for professionals in drug development seeking new antimicrobial agents.
Data Presentation: Inhibitory Activity of this compound
| Target Enzyme | Source Organism | Substrate | This compound Concentration | Percent Inhibition (%) | IC50 (µM) | Ki (µM) | Inhibition Type |
| Arg-gingipain (Rgp) | Porphyromonas gingivalis | (e.g., BAPNA) | User-defined | User-defined | User-defined | User-defined | User-defined |
| Lys-gingipain (Kgp) | Porphyromonas gingivalis | (e.g., T-LpNA) | User-defined | User-defined | User-defined | User-defined | User-defined |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the inhibitory effects of this compound on bacterial proteinases, specifically the gingipains from P. gingivalis.
Protocol 1: Preparation of Porphyromonas gingivalis Culture and Enzyme Source
Materials:
-
Porphyromonas gingivalis strain (e.g., ATCC 33277)
-
Brain Heart Infusion (BHI) broth supplemented with hemin and menadione
-
Anaerobic chamber or gas pack system
-
Spectrophotometer
-
Centrifuge and sterile centrifuge tubes
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Inoculate P. gingivalis into supplemented BHI broth.
-
Incubate anaerobically at 37°C until the culture reaches the late logarithmic phase of growth (OD600 of ~1.0).
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 20 minutes at 4°C.
-
Wash the cell pellet twice with cold PBS.
-
The cell pellet can be used as a whole-cell enzyme source, or the culture supernatant can be collected and used as a source of secreted gingipains. For purified enzymes, further protein purification steps would be necessary.
Protocol 2: Spectrofluorophotometric Assay for Gingipain Inhibition
This assay is a common method to measure the proteolytic activity of gingipains and the inhibitory effect of compounds like this compound.[5]
Materials:
-
P. gingivalis enzyme source (whole cells, culture supernatant, or purified gingipains)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2 and 10 mM L-cysteine.
-
Fluorogenic Substrates:
-
For Arg-gingipain (Rgp): Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin (BAPNA) or another suitable Arg-specific substrate.
-
For Lys-gingipain (Kgp): Tosyl-L-lysine-7-amido-4-methylcoumarin (T-LpNA) or another suitable Lys-specific substrate.
-
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
96-well black microplates.
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm).
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the 96-well plate, add 50 µL of the enzyme preparation.
-
Add 25 µL of the this compound dilution or vehicle control to the wells.
-
Incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.
-
The rate of substrate hydrolysis is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 3: SDS-PAGE and Zymography for Visualizing Proteinase Inhibition
This method provides a visual confirmation of the inhibition of proteolytic activity.
Materials:
-
Protein substrate (e.g., hemoglobin, gelatin)
-
SDS-PAGE gels co-polymerized with the protein substrate (e.g., 10% gelatin).
-
P. gingivalis enzyme source.
-
This compound.
-
SDS-PAGE running buffer and electrophoresis apparatus.
-
Incubation buffer (e.g., Tris-HCl with Triton X-100 to renature the enzyme).
-
Coomassie Brilliant Blue staining and destaining solutions.
Procedure:
-
Incubate the P. gingivalis enzyme source with and without various concentrations of this compound for 30 minutes at 37°C.
-
Mix the samples with non-reducing SDS-PAGE sample buffer (without boiling).
-
Load the samples onto the substrate-impregnated SDS-PAGE gel and run the electrophoresis at a low temperature.
-
After electrophoresis, wash the gel with the incubation buffer containing Triton X-100 to remove SDS and allow the enzyme to renature.
-
Incubate the gel in the incubation buffer at 37°C for several hours to allow for the digestion of the substrate within the gel.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Clear bands will appear in the lanes where the active proteinase has degraded the substrate. The reduction in the clarity or size of these bands in the presence of this compound indicates inhibition.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.
Caption: Experimental workflow for assessing this compound's inhibitory effect on bacterial proteinases.
Caption: Proposed inhibitory action of this compound on bacterial proteinases.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of Eucalyptus globulus, Azadirachta indica, Glycyrrhiza glabra, Rheum palmatum Extracts and Rhein against Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of gingipains and Porphyromonas gingivalis growth and biofilm formation by prenyl flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteases of Porphyromonas gingivalis as important virulence factors in periodontal disease and potential targets for plant-derived compounds: a review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Macrocarpal B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal B is a phloroglucinol derivative found in certain species of Eucalyptus. It belongs to a class of compounds known as formylated phloroglucinol compounds (FPCs) which have garnered significant interest due to their potential therapeutic properties, including antibacterial and enzyme inhibitory activities. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal extracts, and in vitro and in vivo pharmacological assessments.
These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques
The primary analytical methods for the quantification of this compound are reversed-phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity, selectivity, and accuracy for the analysis of complex mixtures such as plant extracts and biological samples.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of phloroglucinols. The method relies on the separation of the analyte of interest from other matrix components on a reversed-phase column, followed by detection using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior selectivity and sensitivity compared to HPLC-UV, making it the preferred method for analyzing samples with complex matrices or when very low detection limits are required. This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer. Quantification is typically performed in Selected Reaction Monitoring (SRM) mode for high specificity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₄₀O₆ | [1] |
| Molecular Weight | 472.6 g/mol | [1] |
| Monoisotopic Mass | 472.2825 g/mol | |
| Key Mass Spectral Fragments (m/z) | 471 [M-H]⁻, 207 | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is suitable for the quantification of this compound in plant extracts and other relatively clean sample matrices.
1. Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid (analytical grade)
-
Plant material or extract containing this compound
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
4. Sample Preparation
-
Plant Material:
-
Grind the dried plant material to a fine powder.
-
Extract 1 g of the powder with 20 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Extracts:
-
Accurately weigh and dissolve the extract in methanol to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
5. Calibration Curve
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 to 100 µg/mL.
-
Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.
6. Data Analysis
-
Inject the prepared samples into the HPLC system.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Quantify the amount of this compound in the samples by interpolating the peak area from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is recommended for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) and tissue homogenates.
1. Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Internal Standard (IS), e.g., a structurally similar compound not present in the sample.
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
2. Instrumentation
-
UHPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
3. LC-MS/MS Conditions
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 471.3 → Product ion (Q3) m/z 207.1
-
Internal Standard: To be determined based on the selected IS.
-
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of this compound.
4. Sample Preparation (e.g., for Plasma)
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Transfer to an autosampler vial for analysis.
5. Calibration and Quality Control Samples
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a fixed amount of the internal standard into a blank matrix (e.g., drug-free plasma).
-
Process the calibration standards and QC samples alongside the unknown samples using the same extraction procedure.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression for the calibration curve.
-
Determine the concentration of this compound in the unknown samples and QC samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Bioassay-guided fractionation for the isolation of this compound.
Caption: Proposed antifungal mechanism of action for Macrocarpal C.[3][4][5]
References
Application Notes and Protocols for Assessing the Effect of Macrocarpal B on Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal B, a natural compound isolated from Eucalyptus species, has demonstrated antibacterial properties, including activity against periodontopathic bacteria.[1][2][3] Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers increased resistance to antimicrobial agents and the host immune system.[4][5] The ability to form biofilms is a significant virulence factor in a wide range of chronic infections.[6] This document provides a detailed protocol for assessing the potential of this compound as an anti-biofilm agent. The methodologies outlined here are designed to quantify its effects on biofilm formation, viability of established biofilms, and impact on the biofilm matrix.
These protocols are applicable to a broad range of bacterial species and are designed for a high-throughput screening format, with further detailed analysis using advanced microscopy techniques.
Core Concepts in Biofilm Assessment
The assessment of an anti-biofilm agent typically involves evaluating its effect on different stages of biofilm development:
-
Inhibition of Biofilm Formation: Assesses the ability of the compound to prevent the initial attachment and growth of biofilms.
-
Eradication of Pre-formed Biofilms: Determines the efficacy of the compound in killing bacteria within an established, mature biofilm.
-
Disruption of the Biofilm Matrix: Investigates the compound's ability to degrade or interfere with the components of the EPS matrix, which is crucial for biofilm integrity.
Section 1: Quantitative Assessment of this compound Anti-Biofilm Activity
This section details the protocols for quantifying the inhibitory and eradication effects of this compound on bacterial biofilms using microtiter plate-based assays. These methods are suitable for high-throughput screening and provide quantitative data on biofilm biomass and cell viability.[7][8]
Determination of Minimum Inhibitory Concentration (MIC)
Prior to assessing its anti-biofilm activity, the MIC of this compound against the planktonic form of the target bacterium must be determined. This value provides a baseline for the concentrations to be tested in biofilm assays.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and serially dilute it in a 96-well microtiter plate using appropriate growth medium.
-
Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Include positive controls (bacteria without this compound) and negative controls (medium only).
-
Incubate the plate under optimal conditions for the target bacterium (e.g., 37°C for 24 hours).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Biofilm Inhibition Assay (Crystal Violet Staining)
This assay quantifies the total biofilm biomass after treatment with this compound during the biofilm formation phase.[7][9]
Protocol:
-
In a 96-well microtiter plate, add 100 µL of a standardized bacterial suspension to each well.
-
Immediately add 100 µL of varying concentrations of this compound (typically ranging from sub-MIC to supra-MIC values) to the wells.
-
Include untreated control wells (bacteria with medium only).
-
Incubate the plate for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% (w/v) crystal violet solution for 15 minutes.
-
Wash the wells three times with PBS and allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid to each well.
-
Measure the absorbance at 550 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the untreated control.
Biofilm Eradication Assay (Metabolic Activity)
This assay assesses the ability of this compound to kill bacteria within a pre-formed biofilm by measuring the metabolic activity of the remaining viable cells using a tetrazolium salt-based dye such as XTT or TTC.[7][8]
Protocol:
-
Grow biofilms in a 96-well microtiter plate as described in the biofilm inhibition assay (steps 1 and 4) without the addition of this compound.
-
After incubation, gently wash the wells twice with PBS to remove planktonic bacteria.
-
Add 200 µL of fresh medium containing varying concentrations of this compound to the wells with pre-formed biofilms.
-
Incubate the plate for a further 24 hours.
-
Wash the wells twice with PBS.
-
Add 100 µL of a solution containing a tetrazolium salt (e.g., XTT) and an electron-coupling agent (e.g., menadione) to each well.
-
Incubate the plate in the dark under appropriate conditions until a color change is observed in the control wells.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for XTT).
-
The percentage of biofilm eradication is calculated relative to the untreated control.
Data Presentation: Summary of Quantitative Data
| Assay | Parameter Measured | This compound Concentration | Result (Example) |
| MIC | Planktonic Growth Inhibition | Varies | 64 µg/mL |
| MBIC₅₀ | 50% Biofilm Formation Inhibition | Varies | 128 µg/mL |
| MBEC₅₀ | 50% Biofilm Eradication | Varies | 512 µg/mL |
MBIC₅₀ (Minimum Biofilm Inhibitory Concentration 50): The concentration of this compound that inhibits 50% of biofilm formation. MBEC₅₀ (Minimum Biofilm Eradication Concentration 50): The concentration of this compound that eradicates 50% of the viable cells in a pre-formed biofilm.
Section 2: Qualitative and Structural Assessment of Biofilms
This section describes advanced imaging techniques to visualize the effects of this compound on the three-dimensional structure and viability of biofilms.
Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the visualization of the 3D architecture of the biofilm and the spatial distribution of live and dead cells after treatment with this compound.[10]
Protocol:
-
Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or chamber slides) with and without this compound.
-
Stain the biofilms with a combination of fluorescent dyes that differentiate between live and dead cells (e.g., SYTO 9 for live cells and propidium iodide for dead cells).
-
Visualize the biofilms using a confocal laser scanning microscope.
-
Acquire z-stack images to reconstruct the 3D structure of the biofilm.
-
Analyze the images to determine biofilm thickness, biomass, and the ratio of live to dead cells.
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the biofilm surface topography and the morphology of the bacterial cells within the biofilm.
Protocol:
-
Grow biofilms on appropriate substrates (e.g., plastic coverslips) with and without this compound.
-
Fix the biofilms with a suitable fixative (e.g., glutaraldehyde).
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Critical point dry the samples.
-
Sputter-coat the samples with a conductive material (e.g., gold-palladium).
-
Visualize the samples using a scanning electron microscope.
-
Analyze the images for changes in biofilm architecture, cell morphology, and the presence of extracellular matrix.
Section 3: Mechanistic Insights into this compound Action
This section proposes experiments to explore the potential mechanisms by which this compound exerts its anti-biofilm effects. Natural products can interfere with various stages of biofilm formation, including quorum sensing (QS), which is a cell-to-cell communication system that regulates biofilm development in many bacteria.[4][6]
Quorum Sensing Inhibition Assay
This assay can be used to determine if this compound interferes with bacterial QS signaling.
Protocol:
-
Utilize a reporter strain of bacteria that produces a detectable signal (e.g., bioluminescence or pigment production) under the control of a QS-regulated promoter.
-
Grow the reporter strain in the presence of varying concentrations of this compound.
-
Measure the signal output at different time points.
-
A reduction in the signal in the presence of sub-MIC concentrations of this compound, without affecting bacterial growth, would suggest QS inhibition.
Extracellular Polymeric Substance (EPS) Matrix Staining and Quantification
This protocol aims to visualize and quantify the effect of this compound on the major components of the EPS matrix, such as polysaccharides and extracellular DNA (eDNA).
Protocol:
-
Grow biofilms with and without this compound.
-
For polysaccharide staining, use a fluorescently labeled lectin (e.g., Concanavalin A conjugated to a fluorophore) that binds to specific sugar residues in the EPS.
-
For eDNA staining, use a fluorescent dye that specifically binds to DNA (e.g., DAPI).
-
Visualize the stained biofilms using CLSM to observe any changes in the distribution and abundance of these matrix components.
-
For quantification, the fluorescence intensity can be measured and compared between treated and untreated biofilms.
Diagrams and Workflows
Caption: Figure 1: Overall Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Use of Selected Natural Compounds with Anti-Biofilm Activity [mdpi.com]
- 5. Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 9. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 10. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Macrocarpal B Yield from Eucalyptus Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the yield of Macrocarpal B from Eucalyptus extraction. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: Which Eucalyptus species is the best source for this compound?
A1: Eucalyptus macrocarpa is a primary source from which this compound and its analogues (C-G) have been successfully isolated.[1] Eucalyptus globulus is another commonly cited species for the extraction of various macrocarpals, including A, B, and C.[2][3] The selection of the species can significantly impact the yield and profile of the extracted macrocarpals.
Q2: What is the general chemical nature of this compound and why is it challenging to extract?
A2: this compound is a complex natural product belonging to the class of acylphloroglucinols, which are composed of a phloroglucinol dialdehyde core linked to a diterpene moiety.[1] Its structure includes multiple hydroxyl groups, making it polar, but the large terpene component also imparts significant non-polar character. This amphipathic nature can lead to challenges in selecting an optimal single solvent for high-yield extraction and may cause issues like co-extraction of impurities and degradation under harsh conditions.
Q3: Are there any pre-extraction steps that can improve the yield of this compound?
A3: Yes, a crucial pre-extraction step is the removal of essential oils from the plant material. A patented method suggests that removing essential oil constituents using a non-polar solvent like n-hexane or petroleum ether prior to the main extraction can lead to a higher yield of macrocarpals A, B, and C.[4][5] This initial step minimizes interference from the highly abundant essential oils during the subsequent extraction and purification phases.
Q4: What are the recommended solvents for extractions?
A4: A sequential extraction approach is often most effective. After an initial wash with a non-polar solvent to remove essential oils, a more polar solvent is used to extract the macrocarpals.[4][5] Commonly used solvents for the main extraction include:
-
95% Ethanol[6]
-
Methanol[2]
-
Aqueous ethanol solutions (e.g., 0-30% for a first extraction, followed by 50-100% for a second extraction of the residue)[4]
Q5: What are some advanced extraction techniques that could be applied?
A5: To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, modern techniques can be employed. These include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[7] These methods use ultrasonic waves or microwaves to disrupt plant cell walls, facilitating the release of bioactive compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incorrect Eucalyptus Species or Plant Part: Different species and even different parts of the plant (e.g., juvenile vs. mature leaves) have varying concentrations of macrocarpals.[8] 2. Inefficient Extraction: The chosen solvent may not be optimal for solubilizing this compound. The extraction time or temperature may be insufficient. 3. Degradation of Compound: Phloroglucinols can be sensitive to heat and pH changes. Autoclaving or prolonged exposure to high temperatures can cause degradation, often indicated by a color change (e.g., yellowing) in the extraction medium.[9] 4. Interference from Essential Oils: Co-extracted essential oils can complicate downstream processing and quantification, potentially leading to perceived low yields. | 1. Verify the Eucalyptus species and use the appropriate plant material as cited in literature (E. macrocarpa or E. globulus leaves are common sources). 2. Employ a sequential extraction method. First, defat the plant material with a non-polar solvent like n-hexane. Then, extract the residue with a polar solvent such as ethanol or methanol.[4][5] Consider optimizing extraction time and temperature. 3. Avoid excessive heat. If using reflux, monitor the temperature and duration closely. For sensitive extractions, consider room temperature maceration with agitation over a longer period.[10] 4. Implement a pre-extraction step to remove essential oils with a non-polar solvent.[4][5] |
| Co-extraction of a Large Amount of Impurities | 1. Solvent Polarity: The solvent may be too non-polar, pulling out a wide range of lipids and essential oils, or too polar, co-extracting sugars and other polar compounds. 2. Lack of Selective Partitioning: A single-step extraction is often not selective enough. | 1. Use a multi-step extraction with solvents of varying polarity. 2. After the initial extraction with a polar solvent (e.g., methanol), perform a liquid-liquid partitioning. For instance, a methanol extract can be partitioned between chloroform and water to separate compounds based on their polarity.[2] |
| Difficulty in Purifying this compound from Crude Extract | 1. Complex Mixture: The crude extract is a highly complex mixture of related macrocarpals and other phytochemicals. 2. Sub-optimal Chromatographic Conditions: The choice of stationary and mobile phases in column chromatography is critical for good separation. | 1. Employ sequential chromatographic techniques. Start with silica gel column chromatography using a stepwise gradient of solvents (e.g., hexane/ethyl acetate) to fractionate the extract.[2] 2. Further purify the enriched fractions using reverse-phase HPLC for higher resolution.[2] Monitor the fractions using an appropriate analytical method like HPLC-UV to identify those containing this compound.[10] |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: The chemical composition of plants can vary depending on the season of harvest, age of the plant, and growing conditions. 2. Inconsistent Extraction Protocol: Minor variations in extraction time, temperature, solvent-to-solid ratio, or agitation can lead to different outcomes. | 1. Standardize the collection of plant material (e.g., time of year, plant age). 2. Strictly adhere to a validated Standard Operating Procedure (SOP) for the entire extraction and purification process. |
Quantitative Data Summary
The following table summarizes the impact of a two-step extraction process on the yield of Macrocarpals A, B, and C, as adapted from a patented high-yield method. This process involves a first extraction with a low-concentration ethanol solution, followed by a second extraction of the residue with a high-concentration ethanol solution.
| Extraction Protocol | First Solvent | Second Solvent | Macrocarpal A (mg/100g) | This compound (mg/100g) | Macrocarpal C (mg/100g) |
| Comparative Example | 70% Ethanol | - | 110 | 120 | 150 |
| Optimized Method | 30% Ethanol | 80% Ethanol | 180 | 200 | 260 |
| Optimized Method | Water | 80% Ethanol | 170 | 190 | 250 |
| Optimized Method | 30% Ethanol | Ethanol | 180 | 200 | 260 |
Data adapted from Patent US9402407B2. The table demonstrates a significant increase in the yield of all three macrocarpals when using the optimized two-step extraction method compared to a single extraction with 70% ethanol.[4]
Experimental Protocols
Protocol 1: High-Yield Two-Step Extraction of Macrocarpals
This protocol is based on a patented method designed to maximize the yield of Macrocarpals A, B, and C.
1. Pre-treatment (Removal of Essential Oils): a. Air-dry fresh Eucalyptus leaves and grind them into a coarse powder. b. Macerate the powdered leaves in n-hexane at room temperature with occasional stirring for 24 hours. c. Filter the mixture and discard the n-hexane fraction (which contains the essential oils). d. Air-dry the plant residue to remove any remaining n-hexane.
2. First Extraction: a. Submerge the essential oil-free residue in a solution of 30% (w/w) ethanol in water. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the aqueous extract. Retain the plant residue.
3. Second Extraction: a. Submerge the plant residue from the first extraction in a solution of 80% (w/w) ethanol in water. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the ethanolic extract.
4. Combining and Concentrating: a. Combine the aqueous extract from the first extraction and the ethanolic extract from the second extraction. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude Macrocarpal-rich extract.
Protocol 2: Methanol Extraction and Partitioning for Macrocarpal Isolation
This protocol is suitable for lab-scale isolation and purification of individual macrocarpals.
1. Initial Extraction: a. Extract 20g of dried, powdered Eucalyptus globulus leaves with methanol. b. Concentrate the methanol extract to yield a crude extract.
2. Liquid-Liquid Partitioning: a. Dissolve the crude extract in a chloroform/methanol/water mixture (4:1:5 v/v). b. Separate the layers to partition the compounds based on polarity.
3. Chromatographic Purification: a. Subject the desired fraction (typically the less polar chloroform fraction) to silica gel column chromatography. b. Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 50:1, 20:1, 10:1, 1:1, 0:1), followed by pure methanol.[2] c. Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound. d. Pool the relevant fractions and perform further purification using reverse-phase HPLC to achieve high purity.[2]
Visualizations
Caption: Workflow for Extraction and Purification of this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US9402407B2 - Method for preparation of eucalyptus extract - Google Patents [patents.google.com]
- 5. EP2286678A1 - Process for preparing a eucalyptus extract - Google Patents [patents.google.com]
- 6. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Value-Added Compound Recovery from Invasive Forest for Biofunctional Applications: Eucalyptus Species as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improvement in phloroglucinol compound extracted from different parts of Eugenia umbelliflora monitored by LC-UV and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of Macrocarpal B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the large-scale production of Macrocarpal B.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation, purification, and handling of this compound.
Issue 1: Low Yield of Crude Extract from Eucalyptus Leaves
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction Solvent | Optimize the solvent system. Consider using a graded ethanol-water mixture (e.g., 70/30 v/v) instead of pure methanol. | Increased extraction efficiency of phenolic compounds, including this compound. |
| Suboptimal Extraction Time/Temperature | Perform a time-course and temperature optimization study. For example, test extraction times from 60 to 180 minutes and temperatures from 40°C to 60°C. | Identify the optimal parameters to maximize yield without degrading the target compound. |
| Poor Quality of Plant Material | Ensure the use of high-quality, properly dried, and finely ground Eucalyptus globulus leaves. | Consistent and higher starting concentration of this compound in the raw material. |
Issue 2: Co-elution of this compound with Other Macrocarpals (A and C) during Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Resolution in Normal-Phase Chromatography | Modify the gradient elution in the silica gel column. Use a shallower gradient with smaller step changes in solvent polarity (e.g., hexane/ethyl acetate). | Improved separation of Macrocarpal A, B, and C.[1] |
| Structural Similarity of Macrocarpals | Employ multi-step chromatographic purification. Follow the initial silica gel chromatography with reverse-phase HPLC for finer separation.[1] | Isolation of this compound with high purity. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. | Sharper peaks and better resolution between closely related compounds. |
Issue 3: Inconsistent Bioactivity or Analytical Readings
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Aggregation of this compound | Conduct experiments to assess aggregation, such as turbidity measurements or dynamic light scattering, especially in aqueous buffers.[1][2] | Understanding the aggregation behavior of the compound for better formulation and assay development. |
| Presence of Impurities | Re-purify the compound using high-resolution HPLC. | Removal of interfering impurities, leading to more consistent results. |
| Degradation of the Compound | Store this compound in a cool, dark, and dry place. Avoid exposure to strong acids.[3] | Preservation of the compound's integrity and biological activity. |
Frequently Asked Questions (FAQs)
What is the primary source of this compound?
This compound is a natural product that can be isolated from the leaves and branches of Eucalyptus species, particularly Eucalyptus globulus.[1][4]
What are the main challenges in a hypothetical large-scale total synthesis of this compound?
While a total synthesis for this compound has not been extensively reported, general challenges for synthesizing macrocyclic compounds include:
-
Macrocyclization: The ring-closing step is often low-yielding and requires significant optimization of reaction conditions (e.g., high dilution) to favor intramolecular over intermolecular reactions.[5]
-
Stereocontrol: The complex three-dimensional structure of this compound requires precise control of stereochemistry throughout the synthetic route.
-
Scalability: Reactions that work well on a small scale may not be efficient or safe when scaled up.
How can the purity of this compound be assessed?
The purity of this compound can be determined using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities.[1]
-
Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[1]
-
Mass Spectrometry (MS) to verify the molecular weight.[1]
What are the known biological activities of this compound?
This compound has been reported to have antibacterial properties and may be useful in the research of periodontal disease.[4] It has also shown modest inhibitory activity against the enzyme dipeptidyl peptidase 4 (DPP-4).[1][2]
Quantitative Data Summary
Table 1: Example Yields from Laboratory-Scale Extraction and Fractionation of E. globulus Leaves
| Parameter | Value | Reference |
| Starting Plant Material (dry weight) | 20 g | [1] |
| Crude Methanol Extract | 2.85 g | [1] |
| Fraction 5 (after silica-gel chromatography) | 362 mg | [1] |
Table 2: Comparative DPP-4 Inhibitory Activity of Macrocarpals
| Compound | Inhibition at 500 µM | Inhibition at 50 µM | Reference |
| Macrocarpal A | ~30% | Not reported | [1] |
| This compound | ~30% | Not reported | [1] |
| Macrocarpal C | Not reported | ~90% | [1] |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound from Eucalyptus globulus
-
Extraction:
-
Extract 20 g of dried and powdered E. globulus leaves with methanol.
-
Remove the solvent under reduced pressure to yield the crude extract.
-
-
Partitioning:
-
Dissolve the crude extract in a chloroform/methanol/water mixture (4:1:5 v/v/v).
-
Separate the layers and collect the organic phase.
-
-
Silica-Gel Column Chromatography:
-
Concentrate the organic phase and load it onto a silica-gel column.
-
Elute the column with a stepwise gradient of hexane/ethyl acetate (e.g., 50:1, 20:1, 10:1, 1:1, and 0:1), followed by pure methanol.[1]
-
Collect the fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
Protocol 2: Semisynthesis of Macrocarpal Analogs via Dehydration
This protocol is for the synthesis of analogs from Macrocarpal A or B and indicates potential sensitivities of the molecule.
-
Dissolve the parent compound (Macrocarpal A or B) in tetrahydrofuran (THF).
-
Add concentrated sulfuric acid (H₂SO₄) to the solution.
-
Stir the reaction at room temperature.[3]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry, and purify by chromatography.
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Macrocarpal B Stability for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Macrocarpal B in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the stability and handling of this potent antibacterial compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known activities?
This compound is a natural phloroglucinol dialdehyde diterpene derivative isolated from Eucalyptus species.[1] It is recognized for its significant antibacterial properties, particularly against periodontopathic bacteria like Porphyromonas gingivalis.[2] Its mechanism of action is believed to involve the disruption of bacterial cell membrane integrity and potentially interfering with cellular signaling processes like quorum sensing.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro experiments. However, it is crucial to be aware that related compounds, such as Macrocarpal C, have shown a tendency to form aggregates in 10% DMSO solutions.[3] It is advisable to use the lowest effective concentration of DMSO and to visually inspect the solution for any turbidity. For certain applications, ethanol may be a suitable alternative, but solubility should be determined empirically for your specific experimental conditions.
Q3: How should I store this compound to ensure its stability?
For long-term storage, this compound should be stored as a dry powder at -20°C or -80°C, protected from light and moisture. For short-term storage of stock solutions (in DMSO or ethanol), it is recommended to store them at -20°C in tightly sealed vials to minimize exposure to air and light. Avoid repeated freeze-thaw cycles.
Q4: What are the potential degradation pathways for this compound?
This compound, being a phloroglucinol derivative, is susceptible to degradation under certain conditions. One likely pathway is auto-oxidative dearomatization, a free-radical chain reaction that can occur with exposure to oxygen.[4] This process can lead to the formation of hydroperoxide intermediates and subsequent loss of biological activity. Additionally, under strong acidic conditions, this compound can undergo dehydration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the stock solution (e.g., in DMSO). | Aggregation of this compound. Related phloroglucinol compounds are known to aggregate in DMSO.[3] | - Gently warm the solution to 37°C to aid dissolution.- Sonicate the solution for a few minutes.- Prepare a fresh stock solution at a lower concentration.- Consider using an alternative solvent like ethanol if compatible with your assay. |
| Loss of biological activity over time in prepared media or buffers. | Degradation of this compound. This can be due to oxidation, pH instability, or exposure to light. | - Prepare fresh dilutions of this compound for each experiment from a frozen stock.- Protect solutions from light by using amber vials or covering them with aluminum foil.- Maintain a pH close to neutral (pH 7.0-7.4) in your experimental buffer, as extreme pH can accelerate degradation. Related compounds show better solubility at pH 8.[3] |
| Inconsistent results between experiments. | Variability in compound stability or concentration. This could be due to issues with storage, handling, or the experimental setup itself. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Ensure complete dissolution of this compound before use.- Include positive and negative controls in every experiment to monitor assay performance.- Perform a stability check of this compound in your specific experimental buffer over the time course of your assay. |
| Unexpected side effects or off-target activity observed. | Formation of degradation products. Degradation products may have different biological activities than the parent compound. | - Minimize the time between preparing the final dilution and performing the experiment.- If degradation is suspected, consider using analytical techniques like HPLC to assess the purity of your this compound solution. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table provides estimated stability guidelines based on the known behavior of related phloroglucinol compounds. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Parameter | Condition | Estimated Stability | Recommendation |
| pH | Acidic (pH < 6) | Low | Avoid acidic conditions. |
| Neutral (pH 7.0-7.4) | Moderate | Optimal for most biological assays. | |
| Alkaline (pH > 8) | Moderate to High | Increased solubility may be observed.[3] | |
| Temperature | -80°C (Dry Powder) | High (Years) | Recommended for long-term storage. |
| -20°C (Stock Solution) | Good (Months) | Suitable for working stock solutions. | |
| 4°C (Diluted Solution) | Low (Days) | Prepare fresh for each experiment. | |
| Room Temperature | Very Low (Hours) | Avoid prolonged exposure. | |
| Light | Exposed to Light | Low | Protect from light at all times. |
| Protected from Light | Moderate to High | Use amber vials or foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Under sterile conditions, weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication may be used to aid dissolution if a precipitate is observed.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the stability of this compound in a specific experimental buffer over time.
-
Materials: this compound, experimental buffer, HPLC system with a C18 column, appropriate mobile phase (e.g., acetonitrile/water gradient).
-
Procedure:
-
Prepare a solution of this compound in the experimental buffer at the final working concentration.
-
Immediately inject a sample (t=0) into the HPLC to obtain the initial peak area of this compound.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC.
-
Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks may indicate the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Visualizations
This compound Proposed Antibacterial Signaling Disruption
The antibacterial activity of phloroglucinol derivatives like this compound is thought to involve disruption of the bacterial cell envelope and interference with key cellular processes.
References
- 1. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Resistance to Macrocarpal B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Macrocarpal B. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research on overcoming bacterial resistance to this promising antibacterial compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known spectrum of activity?
This compound is a phloroglucinol dialdehyde diterpene derivative isolated from plants of the Eucalyptus species.[1] It has demonstrated antibacterial activity, primarily against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[1] Studies on similar macrocarpal-like compounds have also shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
Q2: My bacterial strain is showing resistance to this compound. What are the likely mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, bacteria can develop resistance to phenolic compounds through several general mechanisms:[2][3]
-
Target Modification: Alterations in the bacterial target site of this compound can prevent the compound from binding effectively.
-
Enzymatic Degradation: Bacteria may produce enzymes that modify or degrade this compound, rendering it inactive.
-
Efflux Pumps: Increased expression or activity of efflux pumps can actively transport this compound out of the bacterial cell before it can reach its target.[3]
-
Reduced Permeability: Changes in the bacterial cell wall or membrane composition can limit the uptake of this compound.[3]
Q3: Can this compound be used in combination with other antibiotics to overcome resistance?
Yes, combining natural compounds like this compound with conventional antibiotics is a promising strategy to combat resistance.[4][5] This synergistic approach can:
-
Enhance the efficacy of the antibiotic against resistant strains.[6][7]
-
Reduce the required therapeutic dose of the antibiotic, potentially minimizing side effects.
-
Inhibit bacterial resistance mechanisms, such as efflux pumps or enzymatic degradation.
Q4: I am observing inconsistent results in my antimicrobial susceptibility testing (AST) with this compound. What could be the issue?
Inconsistent results with natural compounds like this compound can arise from several factors:
-
Solubility Issues: this compound may have limited solubility in aqueous media, leading to inaccurate concentration gradients. The use of a solvent like dimethyl sulfoxide (DMSO) is often necessary.
-
Compound Stability: The stability of this compound under your specific experimental conditions (e.g., pH, temperature, light exposure) should be considered.
-
Inoculum Effect: Variations in the bacterial inoculum size can significantly impact the Minimum Inhibitory Concentration (MIC) values.
-
Media Components: Components of the culture medium may interact with this compound, affecting its activity.
Troubleshooting Guides
Problem 1: Difficulty in Determining the Minimum Inhibitory Concentration (MIC) of this compound.
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in broth. | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth. Ensure the final solvent concentration does not affect bacterial growth. |
| Precipitation of this compound at higher concentrations. | Visually inspect the wells for any precipitation. If observed, consider using a different solvent or a lower concentration range. |
| Inconsistent bacterial growth. | Standardize the inoculum preparation carefully. Use a spectrophotometer to adjust the bacterial suspension to the correct turbidity (e.g., 0.5 McFarland standard). |
| Contamination of cultures. | Use aseptic techniques throughout the experiment. Include a sterility control (broth without bacteria or this compound) to check for contamination. |
Problem 2: Suspected Development of Resistance to this compound in a Bacterial Strain.
| Potential Cause | Troubleshooting Step |
| Spontaneous mutation leading to resistance. | Perform serial passage experiments by exposing the bacteria to sub-lethal concentrations of this compound over multiple generations to select for resistant mutants. |
| Induction of efflux pump expression. | Investigate the expression of known efflux pump genes (e.g., using RT-qPCR) in the resistant strain compared to the susceptible parent strain. |
| Acquisition of resistance genes. | If applicable, perform molecular analysis (e.g., plasmid profiling, sequencing) to identify any acquired genetic elements that may confer resistance. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Macrocarpal-like Compounds against various Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Eugenial C | Bacillus subtilis | 0.78 | [8] |
| Eugenial C | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39 - 3.12 | [8] |
| Eugenial D | Bacillus subtilis | 0.78 | [8] |
| Eugenial D | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39 - 3.12 | [8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from standard CLSI and EUCAST guidelines for antimicrobial susceptibility testing.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight in the appropriate broth.
-
Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: A well containing broth and the bacterial inoculum (no this compound).
-
Negative Control: A well containing only sterile broth.
-
Solvent Control: A well containing broth, the bacterial inoculum, and the highest concentration of the solvent used to dissolve this compound.
-
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergistic Activity
This assay is used to evaluate the interaction between this compound and a conventional antibiotic.
Materials:
-
This compound
-
Conventional antibiotic
-
Materials listed in Protocol 1
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and the antibiotic. Prepare the bacterial inoculum as described in Protocol 1.
-
Plate Setup:
-
Along the x-axis of a 96-well plate, create serial dilutions of the antibiotic.
-
Along the y-axis, create serial dilutions of this compound.
-
-
Inoculation: Inoculate all wells with the prepared bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FICI values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or indifferent effect
-
FICI > 4.0: Antagonism
-
-
Visualizations
Caption: Experimental workflow for assessing this compound activity.
References
- 1. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tackling Antibiotic Resistance with Compounds of Natural Origin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
- 7. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Methods for Macrocarpal B Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the separation of Macrocarpal B.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for an HPLC method to separate this compound?
A good starting point is a reversed-phase HPLC method. This compound, a phloroglucinol-diterpene derivative, is well-suited for separation on a C8 or C18 column with a mobile phase consisting of a water/methanol or water/acetonitrile gradient.[1][2] The addition of a small amount of acid, such as phosphoric or acetic acid, can improve peak shape.[3]
Q2: Which type of HPLC column is best suited for this compound analysis?
Both C18 and C8 columns are effective for separating macrocarpals.[1] A C8 column was specifically used to isolate Macrocarpal C, a closely related compound, suggesting it provides good selectivity.[1] For complex plant extracts, high-purity silica columns are recommended to minimize secondary interactions that can lead to peak tailing.[4][5]
Q3: What mobile phase composition should I use?
A gradient elution is often necessary to separate this compound from other compounds in a plant extract.[6] A typical gradient might run from a lower percentage of organic solvent (e.g., 70% methanol) to a higher percentage over 30-60 minutes.[1] The aqueous portion of the mobile phase can be acidified to a pH of around 3.0 with phosphoric acid to improve peak symmetry by suppressing the ionization of silanol groups on the column.[3][5]
Q4: How can I improve the resolution between this compound and other macrocarpals or impurities?
Improving resolution requires a systematic approach to optimizing several parameters:
-
Adjust Mobile Phase Strength: Decrease the amount of organic solvent (methanol or acetonitrile) to increase retention and potentially improve separation between closely eluting peaks.[7]
-
Optimize the Gradient: Employ a shallower gradient (a slower increase in the organic solvent percentage over time) to enhance the separation of complex mixtures.[7]
-
Change the Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and change the elution order of compounds.
-
Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but may also affect selectivity.[8] Conversely, lowering the temperature can increase retention and improve resolution.[8]
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will lengthen the analysis time.[8]
Q5: Is this compound stable under typical HPLC conditions?
Phloroglucinol compounds can be susceptible to degradation under certain conditions. For instance, they have been found to be susceptible to oxidation and alkaline conditions.[3] It is advisable to prepare fresh sample solutions and use mobile phases that are not strongly basic.[9] Storing extracts and standards in a cool, dark place is also recommended.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of this compound.
Problem 1: Poor Peak Shape (Tailing)
Q: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?
A: Peak tailing is the most common issue in reversed-phase HPLC and is often caused by secondary interactions between the analyte and the stationary phase.[5] For a compound like this compound, which has polar phloroglucinol groups, this is a frequent problem.
Common Causes & Solutions:
-
Silanol Interactions: Residual silanol groups (Si-OH) on the silica surface of the column can interact with polar analytes, causing tailing.[5] This is especially problematic for basic compounds, but can also affect polar compounds like phloroglucinols.
-
Solution 1: Lower Mobile Phase pH: Adjust the mobile phase to a pH of 2.5-3.5 using an acid like phosphoric or formic acid. This protonates the silanol groups, minimizing unwanted ionic interactions.[5]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer free silanol groups and are designed to provide better peak shape for polar compounds.[10]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[11]
-
Solution: Reduce the injection volume or dilute the sample.[11]
-
-
Column Contamination or Degradation: The accumulation of strongly retained compounds from previous injections can create active sites that cause tailing. A void at the column inlet can also distort peak shape.
-
Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) or, if necessary, replace the column. Using a guard column can help protect the analytical column from contaminants.[4]
-
Problem 2: Poor Resolution
Q: I cannot achieve baseline separation between this compound and an adjacent peak. What steps should I take?
A: Poor resolution means the peaks are not sufficiently separated, which can lead to inaccurate quantification.[8] Resolution can be improved by adjusting efficiency, selectivity, or retention.
Optimization Strategy:
-
Selectivity (α) Adjustment: This is the most effective way to improve resolution.
-
Change Organic Solvent: If using methanol, switch to acetonitrile. The different solvent properties can change the relative elution of compounds.
-
Adjust pH: A small change in mobile phase pH can alter the ionization state of analytes or silanol groups, thus changing selectivity.[12]
-
Change Stationary Phase: Switching from a C18 to a C8 or a phenyl-hexyl column introduces different retention mechanisms and can dramatically alter selectivity.[13]
-
-
Efficiency (N) Improvement:
-
Use a Longer Column or Smaller Particles: A longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) increases the number of theoretical plates, resulting in narrower peaks and better resolution.[7][14]
-
Lower the Flow Rate: Reducing the flow rate generally improves efficiency, leading to sharper peaks.[8]
-
-
Retention (k) Increase:
-
Decrease Solvent Strength: Reducing the percentage of the organic solvent in the mobile phase will increase the retention time of all compounds, which can provide more time for separation to occur.[7]
-
Problem 3: Inconsistent Retention Times
Q: The retention time of this compound is fluctuating between runs. What could be the cause?
A: Drifting retention times compromise the reliability of peak identification. This issue usually points to a problem with the HPLC system or the mobile phase preparation.[15]
Troubleshooting Checklist:
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run. Allow at least 10-15 column volumes to pass through.[15]
-
Mobile Phase Preparation: In reversed-phase chromatography, even a 1% error in the organic solvent concentration can change retention times by 5-15%.[15] Ensure the mobile phase is prepared accurately and consistently. Use a graduated cylinder for precise measurements.
-
System Leaks: Check for any leaks in the system, particularly at fittings around the pump, injector, and column. A leak will cause a drop in pressure and an increase in retention times.[12]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect mobile phase viscosity and retention.[8]
-
Pump Issues: Air bubbles in the pump head or malfunctioning check valves can cause inconsistent flow rates. Degas the mobile phase and purge the pump.[12]
Data Presentation
Table 1: Recommended Initial HPLC Method Parameters for this compound Separation
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C8 or C18, 250 x 4.6 mm, 5 µm | Provides good retention and selectivity for phloroglucinol compounds.[1][16] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~3.0) | Acidification improves peak shape by suppressing silanol activity.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 70% B to 100% B over 30-60 minutes | Effective for separating components in complex plant extracts.[1] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[7] |
| Column Temp. | 25-30 °C | Provides stable and reproducible retention times. |
| Detection | UV/DAD at ~230 nm or ~276 nm | Phloroglucinol chromophores show strong absorbance at these wavelengths.[2][16] |
| Injection Volume | 5-20 µL | Adjust based on sample concentration to avoid column overload. |
| Sample Solvent | Mobile Phase A or 50:50 Methanol/Water | Dissolving the sample in a solvent weaker than the mobile phase ensures good peak shape.[12] |
Table 2: Quick Troubleshooting Reference Guide
| Issue | Most Likely Cause | Quick Solution(s) |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to <3.5; use a high-purity, end-capped column.[5] |
| Poor Resolution | Insufficient selectivity | Change organic solvent (ACN ↔ MeOH); use a shallower gradient.[7] |
| Shifting Retention | Inconsistent mobile phase / Leaks | Prepare mobile phase carefully; check system for pressure drops.[15] |
| Split Peaks | Sample solvent stronger than mobile phase | Dissolve sample in the initial mobile phase or a weaker solvent.[12] |
| High Backpressure | Column or frit blockage | Reverse-flush the column; filter all samples and mobile phases.[11] |
Experimental Protocols
Protocol: Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the separation of this compound from a plant extract. Optimization will likely be required.
-
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD/UV detector.
-
Reversed-phase C8 column (e.g., 250 x 4.6 mm, 5 µm).
-
HPLC-grade acetonitrile (or methanol), water, and phosphoric acid.
-
Sample extract dissolved in 50:50 methanol/water at ~1 mg/mL.
-
0.45 µm syringe filters for sample filtration.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both mobile phases for 15 minutes in an ultrasonic bath before use.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the DAD detector to monitor at 230 nm and 276 nm.
-
Set the injection volume to 10 µL.
-
Filter the prepared sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Gradient Program:
-
0-5 min: 70% B (Isocratic)
-
5-35 min: Linear gradient from 70% to 100% B
-
35-45 min: 100% B (Isocratic column wash)
-
45.1-55 min: 70% B (Re-equilibration)
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (70% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (sample solvent) to check for system contamination.
-
Inject the prepared sample.
-
Identify this compound based on retention time relative to a standard or by using mass spectrometry data if available.
-
Visualizations
Caption: Workflow for HPLC method development for this compound.
Caption: Troubleshooting decision tree for peak tailing issues.
References
- 1. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijrpns.com [ijrpns.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 7. mastelf.com [mastelf.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. lcms.cz [lcms.cz]
- 11. hplc.eu [hplc.eu]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. scispace.com [scispace.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Macrocarpal B
Disclaimer: Direct experimental data on the bioavailability of Macrocarpal B is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on established principles for enhancing the bioavailability of structurally similar compounds, such as other sesquiterpenoids and polyphenols. Researchers should adapt these strategies as a starting point for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our in vivo studies. What are the potential reasons for this?
A1: Low oral bioavailability of this compound is likely attributable to several factors common to polyphenolic and sesquiterpenoid compounds:
-
Poor Aqueous Solubility: this compound, like many natural products, is predicted to have low water solubility, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: The compound may be extensively metabolized in the gut wall (by cytochrome P450 enzymes) and the liver before it reaches systemic circulation.
-
Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the gut lumen.
-
Chemical Instability: The compound might be unstable in the harsh acidic environment of the stomach or susceptible to enzymatic degradation in the intestines.
Q2: What initial steps can we take to investigate the cause of poor bioavailability for this compound?
A2: A systematic approach is recommended:
-
Characterize Physicochemical Properties: Determine the aqueous solubility, LogP (lipophilicity), and stability of this compound at different pH values (e.g., pH 1.2, 6.8, and 7.4) to simulate the gastrointestinal environment.
-
Conduct In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the intestinal permeability of this compound and to determine if it is a substrate for P-gp efflux pumps.
-
Perform In Vitro Metabolism Studies: Incubate this compound with liver microsomes or S9 fractions to evaluate its metabolic stability.
Q3: What formulation strategies can we explore to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed, often in combination:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic compounds like this compound.
-
Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers can protect it from degradation, control its release, and enhance its uptake.
-
Co-administration with Bioenhancers: Natural compounds that inhibit P-gp and/or CYP enzymes can be co-administered to reduce efflux and first-pass metabolism.
Troubleshooting Guides
Issue 1: Low and Variable Oral Absorption in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility leading to incomplete dissolution. | 1. Reduce the particle size of the this compound powder (micronization or nanosizing).2. Formulate the compound in a lipid-based delivery system (e.g., SEDDS).3. Prepare a solid dispersion of this compound with a hydrophilic polymer. |
| Rapid metabolism in the gut or liver. | 1. Co-administer a known inhibitor of relevant CYP450 enzymes (e.g., piperine, quercetin).2. Develop a formulation that promotes lymphatic transport, thereby bypassing the liver (e.g., long-chain fatty acid-based lipid formulations). |
| P-glycoprotein (P-gp) mediated efflux. | 1. Co-administer a P-gp inhibitor (e.g., verapamil, piperine).2. Utilize formulation excipients that have P-gp inhibitory activity (e.g., Tween 80, Cremophor EL). |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
| Potential Cause | Troubleshooting Steps |
| Low compound concentration in the donor compartment due to poor solubility. | 1. Prepare the dosing solution in a medium containing a non-toxic solubilizing agent (e.g., a small percentage of DMSO or a cyclodextrin). Ensure the final concentration of the solubilizer does not affect cell monolayer integrity.2. Use a formulation of this compound (e.g., a nanoemulsion) for the assay. |
| Cell monolayer integrity is compromised. | 1. Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment.2. Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. |
| Compound binding to plasticware. | 1. Use low-binding plates and pipette tips.2. Quantify the compound concentration in the donor and receiver compartments at the end of the experiment to calculate mass balance. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay to Assess P-gp Efflux
Objective: To determine if this compound is a substrate of the P-glycoprotein efflux transporter.
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the TEER of the cell monolayers to ensure their integrity.
-
Prepare a transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Prepare dosing solutions of this compound in the transport buffer.
-
To assess bidirectional transport, add the dosing solution to either the apical (A) or basolateral (B) side of the Transwell® inserts.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
To investigate P-gp involvement, repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil) in the apical compartment.
-
Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the involvement of active efflux. A significant reduction in the ER in the presence of a P-gp inhibitor confirms that this compound is a P-gp substrate.
Visualizations
Technical Support Center: Macrocarpal B Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Macrocarpal B to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C or below in a tightly sealed container. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. As with many phenolic compounds, lower temperatures are generally better for preserving chemical integrity over extended periods.[1]
Q2: How sensitive is this compound to light?
A2: this compound, being a phenolic compound, is likely susceptible to photodegradation.[2][3] It is crucial to protect it from light by storing it in an amber vial or a container wrapped in aluminum foil. All handling and preparation of solutions should be performed under subdued light conditions.
Q3: What is the best way to store this compound in solution?
A3: If you need to store this compound in solution, it is advisable to use a high-purity, anhydrous solvent such as ethanol or DMSO. Prepare solutions fresh for each experiment whenever possible. If short-term storage is necessary, store the solution at -20°C or below in a tightly capped vial to prevent solvent evaporation and exposure to air. The stability of phenolic compounds in solution can be affected by the solvent and storage temperature.
Q4: Can I store this compound at room temperature?
A4: Storing this compound at room temperature is not recommended for any significant length of time. Exposure to ambient temperatures, especially in the presence of light and oxygen, can accelerate its degradation.[1][2]
Q5: What are the visible signs of this compound degradation?
A5: Visual signs of degradation can include a change in color of the solid compound or its solutions. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods like HPLC or LC-MS to assess the purity and concentration of your this compound stock over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage. | - Verify storage conditions (temperature, light protection). - Perform a purity check of your this compound stock using a suitable analytical method (e.g., HPLC). - Prepare fresh solutions from a new or properly stored stock for subsequent experiments. |
| Inconsistent experimental results | Inconsistent concentration of this compound due to degradation between experiments. | - Aliquot your this compound stock upon receipt to avoid repeated freeze-thaw cycles. - Always prepare fresh dilutions for each experiment. - Implement a routine stability testing schedule for your stock solutions. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of this compound. | - Analyze the degradation products using LC-MS or NMR to understand the degradation pathway. - Review your storage and handling procedures to identify potential causes (e.g., exposure to light, oxygen, or incompatible solvents). |
| Precipitation in stock solution upon thawing | Poor solubility or aggregation at low temperatures. | - Gently warm the solution to room temperature and vortex to redissolve the compound. - Consider preparing a less concentrated stock solution if precipitation persists. |
Data Presentation: Stability Assessment of this compound
The following tables are templates for researchers to systematically assess the stability of this compound under different conditions.
Table 1: Example Stability Data for Solid this compound
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance |
| -20°C, Dark | 0 months | 99.5 | White powder |
| 6 months | 99.3 | No change | |
| 12 months | 99.1 | No change | |
| 4°C, Dark | 0 months | 99.5 | White powder |
| 6 months | 98.2 | Slight yellowing | |
| 12 months | 96.5 | Yellowish powder | |
| 25°C, Dark | 0 months | 99.5 | White powder |
| 1 month | 95.0 | Yellowish powder | |
| 3 months | 88.7 | Brownish powder | |
| 25°C, Light | 0 months | 99.5 | White powder |
| 1 month | 85.3 | Brownish powder | |
| 3 months | 70.1 | Dark brown powder |
Table 2: Example Stability Data for this compound in DMSO Solution (10 mM)
| Storage Condition | Timepoint | Concentration (mM) by HPLC | Number of Degradation Peaks |
| -80°C | 0 days | 10.0 | 0 |
| 30 days | 9.9 | 0 | |
| 90 days | 9.8 | 1 (minor) | |
| -20°C | 0 days | 10.0 | 0 |
| 30 days | 9.5 | 2 | |
| 90 days | 8.8 | 4 | |
| 4°C | 0 days | 10.0 | 0 |
| 7 days | 8.9 | 3 | |
| 14 days | 7.5 | >5 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Optimization may be required.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Protocol 2: Long-Term Stability Study
-
Sample Preparation: Aliquot solid this compound into multiple amber glass vials. For solutions, prepare a stock solution and aliquot into amber glass vials.
-
Storage Conditions: Store the vials under various conditions to be tested (e.g., -80°C, -20°C, 4°C, 25°C, with and without light exposure).
-
Timepoints: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, 24 months).
-
Analysis: At each time point, retrieve a vial from each storage condition. Analyze the purity and/or concentration using a validated HPLC method as described in Protocol 1.
-
Data Recording: Record the results in a tabular format (see Tables 1 and 2 for examples).
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a long-term stability study of this compound.
References
Technical Support Center: Optimization of Selective Dehydration of Macrocarpal B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the selective dehydration of Macrocarpal B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the selective dehydration of this compound?
The selective dehydration of this compound can yield two primary isomeric products: an exo-dehydrated product and an endo-dehydrated product. The formation of each product is dependent on the reaction conditions, particularly the reagents and temperature used.[1]
Q2: What is the key difference between the exo- and endo-dehydration products?
The key difference lies in the position of the newly formed double bond in the terpene moiety of the this compound structure. The exo-dehydration results in a terminal double bond, while the endo-dehydration leads to an internal, more substituted double bond, which is the thermodynamically more stable product according to Zaitsev's rule.[1]
Q3: What reagents are typically used to control the selectivity of the dehydration?
To favor the formation of the exo-dehydrated product, a combination of propane phosphonic acid anhydride (T3P®) and a hindered base like 2,6-di-tert-butylpyridine (DTBPyr) is effective.[1] For the selective formation of the endo-dehydrated product, a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) is used.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of this compound | 1. Reagent Quality: Degradation of T3P® or H₂SO₄. 2. Inert Atmosphere: Presence of moisture or oxygen in the reaction. 3. Insufficient Temperature: Reaction temperature is too low for the dehydration to occur. | 1. Use fresh or properly stored reagents. 2. Ensure the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[1] 3. For exo-dehydration, ensure the reaction is heated to reflux.[1] For endo-dehydration, room temperature should be sufficient.[1] |
| Poor selectivity (mixture of exo and endo products) | 1. Incorrect Reagents/Conditions: Using an acid catalyst when the exo product is desired, or not using a sufficiently strong acid for the endo product. 2. Reaction Time: Prolonged reaction times, especially in the absence of a base for the exo-dehydration, can lead to isomerization to the more stable endo product.[1] | 1. For exo-dehydration, strictly use the T3P®/DTBPyr system.[1] For endo-dehydration, use a strong protic acid like H₂SO₄.[1] 2. Monitor the reaction progress by TLC or other analytical methods to determine the optimal reaction time and quench the reaction before significant isomerization occurs. |
| Formation of undesired side products | 1. Excessive Heat: High temperatures can lead to charring or other decomposition pathways. 2. Strongly Acidic Conditions: Concentrated acid can cause undesired rearrangements or polymerization. | 1. Maintain the recommended reaction temperature. 2. For the endo-dehydration, use only a catalytic amount of concentrated H₂SO₄ (e.g., a few drops).[1] |
| Difficulty in product purification | 1. Incomplete Reaction: Presence of unreacted starting material. 2. Formation of Isomers: Similar polarity of exo and endo isomers can make chromatographic separation challenging. | 1. Ensure the reaction goes to completion or near completion by monitoring with TLC. 2. Utilize silica gel column chromatography with an appropriate solvent system. A gradient elution might be necessary to achieve good separation. For the purification of the endo product, a solvent system of CH₂Cl₂/HOAc has been reported to be effective.[1] |
Experimental Protocols
Selective exo-Dehydration of this compound
This protocol is designed to favor the formation of the terminal alkene.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Propane phosphonic acid anhydride (T3P®, 50% solution in EtOAc)
-
2,6-di-tert-butylpyridine (DTBPyr)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Add T3P® (8 equivalents) and DTBPyr (8 equivalents) to the solution.
-
Heat the reaction mixture at reflux for 6 hours.
-
Cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the mixture with Et₂O.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the crude product by silica gel chromatography.
Selective endo-Dehydration of this compound
This protocol is designed to favor the formation of the internal, thermodynamically more stable alkene.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Add a few drops of concentrated H₂SO₄.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with water and add Et₂O.
-
Separate the layers and extract the aqueous layer with Et₂O.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the crude product by silica gel chromatography using a solvent system such as CH₂Cl₂/HOAc.[1]
Data Presentation
| Dehydration Method | Reagents | Product | Yield |
| exo-Dehydration | T3P®, DTBPyr | Novel macrocarpal structure with an exo-double bond | 89%[1] |
| endo-Dehydration | H₂SO₄ | Macrocarpal analogue with a Δ⁷,⁸ endo-double bond | 78%[1] |
Visualizations
References
dealing with impurities in Macrocarpal B preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling impurities in Macrocarpal B preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a phloroglucinol dialdehyde diterpene derivative.[1][2] It is a natural product that can be isolated from the leaves and branches of Eucalyptus species, such as Eucalyptus globulus and Eucalyptus macrocarpa.[2][3]
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated antibacterial activity, particularly against periodontopathic bacteria like Porphyromonas gingivalis.[1] It exerts its effect by inhibiting Arg- and Lys-specific proteinases of the bacteria and reducing their adhesion capabilities.[1]
Q3: What are the common impurities found in this compound preparations?
A3: The most common impurities are other structurally related macrocarpals, such as Macrocarpal A and C, which are often co-extracted during the purification process. Other potential impurities from Eucalyptus extracts include various phenolic compounds, flavonoids, tannins, and other terpenoids.[4]
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound.[5] A well-developed HPLC method can separate this compound from its related impurities, allowing for quantification of purity.
Q5: What general storage conditions are recommended for this compound?
A5: As with many natural products, it is recommended to store this compound in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration or freezing in a tightly sealed container is advisable.
Troubleshooting Guides
HPLC Purification of this compound
This guide addresses common issues encountered during the HPLC purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor peak resolution between this compound and other macrocarpals (e.g., A or C). | Inadequate mobile phase composition. | Optimize the mobile phase gradient. A shallow gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., formic acid or acetic acid), can improve separation. |
| Incorrect column chemistry. | Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl). The varied selectivity of different stationary phases can significantly impact the resolution of structurally similar compounds. | |
| Peak tailing for this compound. | Interaction with active sites on the silica backbone of the column. | Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.05-0.1%) to block silanol groups. |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Low recovery of this compound. | Irreversible adsorption to the column. | Ensure the mobile phase pH is appropriate for the compound's stability and solubility. Consider using a different stationary phase. |
| Degradation on the column. | Work at lower temperatures and ensure the mobile phase is degassed to prevent oxidation. | |
| Ghost peaks appearing in the chromatogram. | Contaminants from the sample, solvent, or HPLC system. | Flush the system thoroughly. Use high-purity solvents and filter all samples and mobile phases before use. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol outlines a general method for the analytical HPLC of this compound. Optimization will be required based on the specific instrument and column used.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
This compound standard (if available)
-
Sample of this compound preparation
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Degas both mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan)
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 50% B (re-equilibration)
-
4. Sample Preparation:
-
Dissolve a known amount of the this compound preparation in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peak corresponding to this compound based on retention time (if a standard is available) or by collecting the fraction and performing further analysis (e.g., MS, NMR).
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Visualizations
Signaling Pathway Diagrams
Caption: Proposed antibacterial mechanism of this compound against P. gingivalis.
Caption: Postulated antifungal mechanism of action for this compound.
Experimental Workflow
Caption: General workflow for the purification of this compound.
References
- 1. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. phytojournal.com [phytojournal.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Macrocarpal B Semi-synthesis
Welcome to the technical support center for the semi-synthesis of Macrocarpal B derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the semi-synthesis of this compound derivatives?
A1: The most common starting material is this compound itself, which is typically isolated from the leaves and twigs of Eucalyptus species. Semi-synthesis then involves chemical modification of the this compound scaffold. A notable example includes the selective dehydration of the tertiary alcohol in this compound to yield other analogues.[1]
Q2: What are the typical challenges encountered during the semi-synthesis of this compound derivatives?
A2: Researchers may face several challenges, including:
-
Low reaction yields: Due to the complex structure of this compound, side reactions are common.
-
Product purification: The structural similarity between the starting material, desired product, and byproducts can make purification difficult.
-
Reagent stability: Some reagents used in the synthesis may be sensitive to air or moisture.
-
Reaction monitoring: Accurately determining the reaction endpoint can be challenging.
Q3: How can I improve the yield of my semi-synthetic reaction?
A3: To improve the yield, consider the following:
-
Optimize reaction conditions: Systematically vary parameters such as temperature, reaction time, and catalyst loading.
-
Use high-purity starting materials: Ensure your this compound is of high purity to minimize side reactions.
-
Inert atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) if reagents are sensitive to air or moisture.
-
Stepwise addition of reagents: In some cases, slow, stepwise addition of a reagent can minimize side product formation.
Q4: What are the recommended methods for purifying this compound derivatives?
A4: Purification is often achieved through a combination of chromatographic techniques, including:
-
Silica gel column chromatography: A standard method for separating compounds with different polarities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers higher resolution for separating closely related compounds. A C18 or C8 column is often effective.[2]
-
Thin-Layer Chromatography (TLC): Useful for initial separation tests and for monitoring the progress of column chromatography.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the semi-synthesis of this compound derivatives, with a focus on the common dehydration reaction of the tertiary alcohol.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | Test the activity of the catalyst on a simpler model substrate. Use freshly opened or purified reagents. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. | |
| Insufficient reaction time. | Extend the reaction time and monitor for product formation at regular intervals. | |
| Formation of Multiple Products (Low Selectivity) | Reaction temperature is too high. | Lower the reaction temperature to favor the formation of the thermodynamically more stable product. |
| Inappropriate catalyst or solvent. | Screen a variety of catalysts and solvents to find conditions that favor the desired product. For dehydration, milder acids or dehydrating agents might improve selectivity. | |
| Presence of water in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Starting Material Remains Unchanged | Catalyst poisoning. | Purify the starting material to remove any potential catalyst poisons. |
| Insufficient amount of reagent/catalyst. | Increase the molar equivalents of the reagent or the catalyst loading. | |
| Difficulty in Product Purification | Co-elution of product and starting material. | Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase). |
| Presence of hard-to-remove byproducts. | Consider a different work-up procedure to remove specific impurities before chromatography. For example, a liquid-liquid extraction with a specific pH buffer might remove acidic or basic impurities. |
Experimental Protocols
General Protocol for the Dehydration of this compound
This protocol is a generalized procedure based on the semi-synthesis of Macrocarpal C from this compound and general principles of acid-catalyzed dehydration.
Materials:
-
This compound (high purity)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the acid catalyst to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
Quantitative Data Summary
The following table presents hypothetical data for the optimization of a generic semi-synthetic modification of this compound. This data is for illustrative purposes to guide experimental design.
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield of Desired Product (%) |
| 1 | TsOH (10) | 25 | 24 | 30 | 25 |
| 2 | TsOH (10) | 50 | 12 | 75 | 60 |
| 3 | TsOH (10) | 80 | 6 | 95 | 70 (with 15% side product) |
| 4 | H₂SO₄ (5) | 25 | 18 | 60 | 50 |
| 5 | H₂SO₄ (5) | 50 | 8 | 90 | 75 |
Visualizations
Experimental Workflow for this compound Semi-synthesis
Caption: A typical workflow for the semi-synthesis and purification of a this compound derivative.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low product yield in this compound semi-synthesis.
References
Technical Support Center: Method Refinement for Consistent Macrocarpal B Bioactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Macrocarpal B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
This compound is a natural compound that can be isolated from plants of the Eucalyptus genus.[1] It is known to possess a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.
Q2: I am observing inconsistent results in my cell viability assays with this compound. What are the common pitfalls?
Inconsistent results in cell-based assays are a common issue. Several factors can contribute to this variability:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (e.g., mycoplasma), and within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatment.
-
Cell Seeding Density: Uneven cell seeding can lead to significant variations in results. Ensure a single-cell suspension and mix thoroughly before and during plating.
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment to avoid degradation.
-
Incubation Time: The duration of exposure to this compound can significantly impact cell viability. Optimize the incubation time for your specific cell line and experimental goals.
-
Plate Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or ensure proper humidification in the incubator.
Q3: My western blot results for apoptosis markers after this compound treatment are weak or inconsistent. What should I check?
Weak or inconsistent western blot signals for apoptotic markers can be frustrating. Here are some troubleshooting steps:
-
Timing of Harvest: The expression of apoptotic markers is transient. Perform a time-course experiment to determine the optimal time point to harvest cells after this compound treatment to capture the peak expression of your target proteins (e.g., cleaved caspases, PARP).
-
Antibody Quality: Ensure your primary antibodies are validated for the detection of the specific apoptotic proteins of interest and are used at the recommended dilution.
-
Protein Loading: Inconsistent protein loading is a major source of variability. Use a reliable protein quantification method (e.g., BCA assay) and normalize to a loading control (e.g., β-actin, GAPDH) to ensure equal loading across all lanes.
-
Lysis Buffer and Protease Inhibitors: Use a lysis buffer appropriate for your target proteins and always include a protease inhibitor cocktail to prevent degradation of your proteins of interest.
Q4: I am not seeing a clear dose-dependent effect of this compound in my antibacterial assays. What could be the reason?
Several factors can obscure a clear dose-response in antibacterial assays:
-
Inoculum Density: The starting density of the bacterial culture can influence the apparent efficacy of an antibacterial compound. Standardize your inoculum preparation to ensure a consistent starting number of bacteria.
-
Growth Phase of Bacteria: Use bacteria in the logarithmic growth phase for susceptibility testing, as their metabolic activity is highest and they are most susceptible to antibacterial agents.
-
Compound Stability: As with cell-based assays, ensure this compound is stable in your bacterial culture medium for the duration of the experiment.
-
Assay Method: The choice of assay (e.g., broth microdilution vs. agar diffusion) can influence the results. Ensure your chosen method is appropriate for this compound and the bacterial species you are testing.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability (MTT Assay) Results
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous single-cell suspension. Mix the cell suspension between pipetting steps. |
| Edge effects in the microplate | Fill the outer wells with sterile PBS or media without cells to maintain humidity. | |
| Low signal or no response to this compound | Sub-optimal incubation time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal treatment duration. |
| Incorrect MTT reagent concentration or incubation time | Follow the manufacturer's protocol for the MTT assay carefully. Ensure the formazan crystals are fully dissolved before reading the absorbance. | |
| Cell density is too low or too high | Optimize the cell seeding density to ensure they are in the logarithmic growth phase during the assay. | |
| High background absorbance | Contamination (bacterial or yeast) | Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| Precipitation of this compound | Check the solubility of this compound in your final culture medium concentration. Use a solvent control (e.g., DMSO) to account for any solvent effects. |
Guide 2: Poor Western Blot Signal for Apoptosis Markers
| Problem | Possible Cause | Solution |
| No or weak bands for cleaved caspases/PARP | Incorrect sample collection time | Conduct a time-course experiment to identify the peak of apoptosis induction. |
| Insufficient protein concentration | Load a sufficient amount of protein (typically 20-40 µg) per lane. | |
| Inefficient antibody binding | Optimize primary and secondary antibody concentrations and incubation times. Ensure the blocking buffer is compatible with your antibodies. | |
| Multiple non-specific bands | Antibody concentration is too high | Titrate the primary antibody to determine the optimal concentration that gives a specific signal with low background. |
| Inadequate washing | Increase the number and duration of washing steps after antibody incubations. | |
| Inconsistent loading control bands | Inaccurate protein quantification | Use a reliable protein assay and ensure all samples are within the linear range of the assay. |
| Uneven transfer | Ensure complete and even transfer of proteins from the gel to the membrane. Check the transfer buffer and equipment. |
Quantitative Data Summary
The following tables summarize the known quantitative bioactivity data for this compound and related compounds.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Parameter | Value (µM) | Incubation Time (hrs) |
| A549 (Human lung carcinoma) | SRB | IC50 | < 10 | 72 |
| HL-60 (Human promyelocytic leukemia) | Not Specified | IC50 | < 10 | Not Specified |
Table 2: Antibacterial Activity of Macrocarpals
| Compound | Bacterial Species | MIC (µg/mL) |
| Macrocarpal A/B | Porphyromonas gingivalis | 1 |
| Macrocarpals | Staphylococcus aureus | 16 |
Table 3: Antifungal Activity of Macrocarpal C
| Fungal Species | MIC (µg/mL) |
| Trichophyton mentagrophytes | 1.95 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing the effect of this compound on the viability of adherent cells.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a medium-only control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared treatments to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Protocol 2: Western Blotting for Apoptosis Markers (Cleaved Caspase-3)
This protocol outlines a general procedure for detecting the apoptotic marker cleaved caspase-3 by western blotting.
Materials:
-
Cells treated with this compound and control cells
-
Cold PBS
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Harvest both floating and adherent cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the protein lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane of the first set of antibodies.
-
Repeat the blocking and immunoblotting steps with the primary antibody for the loading control.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of Macrocarpals A, B, and C: Bioactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Macrocarpals A, B, and C, a class of phloroglucinol-diterpene adducts with emerging therapeutic interest. The following sections detail their comparative efficacy in enzyme inhibition and antimicrobial applications, supported by experimental data and methodologies.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Recent studies have highlighted the potential of macrocarpals as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes. A direct comparative study reveals significant differences in the inhibitory activity of Macrocarpals A, B, and C.
Quantitative Data Summary
| Compound | Concentration (µM) | DPP-4 Inhibition (%) |
| Macrocarpal A | 500 | 30 |
| Macrocarpal B | 500 | 30 |
| Macrocarpal C | 50 | 90 |
Data sourced from a study on DPP-4 inhibition by macrocarpals isolated from Eucalyptus globulus.[1]
Macrocarpals A and B demonstrate modest inhibitory activity, while Macrocarpal C exhibits potent inhibition at a significantly lower concentration.[1] The distinct sigmoidal inhibition curve of Macrocarpal C suggests a different mechanism of action, possibly involving aggregation-induced activity.[1]
Experimental Protocol: DPP-4 Inhibition Assay
The DPP-4 inhibitory activity was determined using a continuous colorimetric assay. The reaction mixture contained Tris-HCl buffer (pH 8.0), the substrate Gly-Pro-p-nitroanilide, and purified DPP-4 enzyme. The test compounds (Macrocarpals A, B, and C dissolved in DMSO) were added to the mixture, and the reaction was initiated by the addition of the enzyme. The rate of p-nitroaniline release was monitored spectrophotometrically at 405 nm. The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the macrocarpal to that of a control (DMSO without the compound).
Antifungal Activity
The antifungal properties of macrocarpals, particularly Macrocarpal C, have been investigated against dermatophytes.
Quantitative Data Summary
| Compound | Organism | MIC (µg/mL) |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
At present, comparative data for the antifungal activity of Macrocarpals A and B is not available in the reviewed literature.
Experimental Protocol: Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of Macrocarpal C against Trichophyton mentagrophytes was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial dilutions of Macrocarpal C were prepared in 96-well microtiter plates with RPMI-1640 medium. A standardized inoculum of fungal spores was added to each well. The plates were incubated at 35°C for 4-7 days. The MIC was determined as the lowest concentration of the compound that completely inhibited visible fungal growth.
Mechanism of Antifungal Action of Macrocarpal C
The antifungal mode of action of Macrocarpal C against T. mentagrophytes involves multiple cellular targets.
Caption: Antifungal mechanism of Macrocarpal C.
Antibacterial Activity
Macrocarpals have also been evaluated for their antibacterial activity, primarily against Gram-positive bacteria. The available data is from separate studies, making a direct comparison challenging.
Quantitative Data Summary
| Compound | Bacterium | MIC (µg/mL) |
| Macrocarpal A | Bacillus subtilis | < 0.2 |
| Staphylococcus aureus | 0.4 | |
| Macrocarpals B-G (mixture) | Bacillus subtilis | ~0.78-3.13 |
| Staphylococcus aureus | ~0.78-3.13 | |
| Micrococcus luteus | ~0.78-3.13 | |
| Mycobacterium smegmatis | ~0.78-3.13 | |
| Macrocarpal A or B | Porphyromonas gingivalis | 1.0 |
Note: The data for Macrocarpals B-G represents a mixture, and the activity of this compound alone cannot be definitively determined from this study. The study on P. gingivalis did not differentiate between the activity of Macrocarpal A and B.
Currently, there is no specific data available on the antibacterial activity of Macrocarpal C.
Experimental Protocol: Antibacterial Susceptibility Testing
The antibacterial activity of the macrocarpals was generally assessed using broth or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC). In these assays, various concentrations of the test compounds are incubated with a standardized bacterial suspension. The MIC is recorded as the lowest concentration that inhibits visible bacterial growth after a specified incubation period (typically 18-24 hours) at 37°C.
Experimental Workflow: Bioactivity Screening of Macrocarpals
The general workflow for identifying and characterizing the bioactivity of macrocarpals from natural sources is outlined below.
Caption: General workflow for macrocarpal bioactivity studies.
References
comparative analysis of macrocarpals from different Eucalyptus species
A Comparative Analysis of Macrocarpals from Different Eucalyptus Species: A Guide for Researchers
This guide provides a comparative analysis of macrocarpals, a class of formylated phloroglucinol meroterpenoids found in various Eucalyptus species. These compounds have garnered significant interest in the scientific community for their diverse biological activities and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a summary of the current state of knowledge on the chemical diversity, biological effects, and experimental evaluation of these promising natural products.
Chemical Composition of Macrocarpals in Eucalyptus
Macrocarpals are complex molecules composed of a phloroglucinol core linked to a terpenoid moiety.[1][2] To date, a number of macrocarpals, designated by letters (A, B, C, etc.), have been isolated and characterized, primarily from Eucalyptus globulus and Eucalyptus macrocarpa.[2][3] While a comprehensive quantitative distribution across the vast number of Eucalyptus species is not yet available, the known distribution of several key macrocarpals is summarized below.
Table 1: Distribution of Selected Macrocarpals in Eucalyptus Species
| Macrocarpal | Eucalyptus Species Source(s) | Reference(s) |
| Macrocarpal A | E. macrocarpa, E. globulus | [4][5] |
| Macrocarpal B | E. macrocarpa, E. globulus | [3][5] |
| Macrocarpal C | E. globulus | [5] |
| Macrocarpals D-G | E. macrocarpa | [3] |
| Macrocarpals H-J | E. globulus | [2] |
Comparative Biological Activities of Macrocarpals
Macrocarpals exhibit a range of biological activities, with antimicrobial and enzyme inhibitory effects being the most extensively studied. The following tables summarize the available quantitative data, primarily focusing on macrocarpals A, B, and C, for which comparative studies have been published.
Antimicrobial Activity
Macrocarpals have demonstrated notable activity against various pathogens, particularly those relevant to oral health.
Table 2: Comparative Antimicrobial Activity of Macrocarpals
| Compound | Target Microorganism | MIC (µg/mL) | Reference(s) |
| Macrocarpal H | Streptococcus mutans | 0.20 | [2] |
| Macrocarpal I | Streptococcus mutans | 6.25 | [2] |
| Macrocarpal J | Streptococcus mutans | 3.13 | [2] |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | [6] |
MIC: Minimum Inhibitory Concentration
Dipeptidyl Peptidase 4 (DPP-4) Inhibition
Certain macrocarpals have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment.
Table 3: Comparative DPP-4 Inhibitory Activity of Macrocarpals from E. globulus
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) | Reference(s) |
| Macrocarpal A | 500 | ~30% | >500 | [5] |
| This compound | 500 | ~30% | >500 | [5] |
| Macrocarpal C | 50 | ~90% | ~35 | [5] |
IC₅₀: Half-maximal inhibitory concentration
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of macrocarpals from Eucalyptus species, based on published literature.
Extraction and Isolation of Macrocarpals
A general workflow for the isolation of macrocarpals involves solvent extraction followed by chromatographic purification. A patented method for high-yield extraction provides a basis for this protocol.[7]
-
Plant Material Preparation : Fresh or dried leaves of the Eucalyptus species are collected and ground into a fine powder.
-
Removal of Essential Oils : The powdered leaf material is subjected to a process to remove essential oils, such as steam distillation.
-
Initial Solvent Extraction :
-
The residue from the previous step is extracted with water or a low-concentration aqueous organic solvent (e.g., ≤ 30% ethanol in water).
-
The mixture is agitated for a specified period and then filtered to separate the extract from the solid residue.
-
-
Secondary Solvent Extraction :
-
The remaining plant residue is then extracted with a higher concentration of an organic solvent or an aqueous organic solvent solution (e.g., 50-95% ethanol).
-
This second extraction is aimed at isolating the macrocarpals with higher purity.
-
-
Purification by Chromatography :
-
The crude extract from the secondary extraction is concentrated under reduced pressure.
-
The concentrated extract is then subjected to a series of chromatographic techniques for the purification of individual macrocarpals. This may include:
-
Column Chromatography : Using silica gel or other stationary phases with a gradient of solvents (e.g., n-hexane, ethyl acetate, methanol) to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC) : Further purification of the fractions is achieved using reversed-phase (e.g., C18) or normal-phase HPLC columns with specific solvent systems.
-
-
-
Structure Elucidation : The purified compounds are identified and their structures confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of macrocarpals against various microorganisms can be determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][8]
-
Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Macrocarpal Solutions : The purified macrocarpal is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation and Incubation : Each well containing the diluted macrocarpal is inoculated with the standardized microbial suspension. The plate also includes a positive control (microorganism in broth without macrocarpal) and a negative control (broth only). The plate is then incubated at an appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).[9]
-
Determination of MIC : The MIC is defined as the lowest concentration of the macrocarpal that completely inhibits visible growth of the microorganism.[10]
Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay
The inhibitory activity of macrocarpals against DPP-4 can be assessed using a fluorometric assay.[1][11]
-
Reagents and Materials :
-
DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Purified macrocarpal dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
-
Assay Procedure :
-
In a 96-well microplate, add the assay buffer, the DPP-4 enzyme solution, and the macrocarpal solution at various concentrations.
-
Incubate the mixture at 37°C for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Measurement and Calculation :
-
Measure the fluorescence of the product (7-amino-4-methylcoumarin) using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the macrocarpal concentration.
-
Signaling Pathways and Mechanisms of Action
While detailed intracellular signaling pathways for macrocarpals in mammalian cells are still under investigation, studies have begun to elucidate their mechanisms of action, particularly in the context of their antifungal activity.
Experimental Workflow for Macrocarpal Analysis
The general process from plant material to the identification of bioactive macrocarpals can be visualized as a systematic workflow.
Caption: General experimental workflow for the isolation and bioactivity screening of macrocarpals.
Antifungal Mode of Action of Macrocarpal C
Research on the antifungal effects of macrocarpal C against the dermatophyte Trichophyton mentagrophytes has revealed a multi-pronged mechanism of action that ultimately leads to fungal cell death.[6]
Caption: Antifungal mode of action of Macrocarpal C, leading to apoptosis in fungal cells.
Conclusion
Macrocarpals from Eucalyptus species represent a promising class of natural products with demonstrated antimicrobial and enzyme-inhibiting properties. This guide consolidates the current knowledge on their comparative analysis, providing a valuable resource for researchers. However, it is evident that the field would greatly benefit from broader quantitative studies across more Eucalyptus species to fully understand the distribution and therapeutic potential of the diverse range of macrocarpals. Furthermore, detailed investigations into the specific intracellular signaling pathways modulated by these compounds in mammalian cells are crucial for advancing their development as potential therapeutic agents.
References
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP2286678A1 - Process for preparing a eucalyptus extract - Google Patents [patents.google.com]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. agriculture.gov.au [agriculture.gov.au]
- 10. apec.org [apec.org]
- 11. Effects of 22 traditional anti-diabetic medicinal plants on DPP-IV enzyme activity and glucose homeostasis in high-fat fed obese diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Architecture of Macrocarpal B: A Comparative Analysis of X-ray Crystallography and NMR Spectroscopy
The precise three-dimensional structure of a natural product is paramount for understanding its biological activity and potential therapeutic applications. For the complex phloroglucinol dialdehyde diterpene, Macrocarpal B, its structural confirmation has relied on a suite of sophisticated analytical techniques. This guide provides a comparative overview of the methods used to elucidate the structure of this compound and its closely related analogue, Macrocarpal A, highlighting the synergistic roles of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
While the definitive structure of Macrocarpal A was established through single-crystal X-ray diffraction, the stereochemical intricacies of this compound were unraveled using a combination of one- and two-dimensional NMR experiments. This distinction in primary analytical approach offers a valuable case study for researchers in natural product chemistry and drug development, showcasing the strengths and applications of each technique.
Performance Comparison: X-ray Crystallography vs. NMR Spectroscopy
The choice between X-ray crystallography and NMR spectroscopy for structure elucidation is often dictated by the physical properties of the compound and the specific structural questions being addressed. The following table summarizes the key quantitative data obtained for Macrocarpal A and B, illustrating the different yet complementary information provided by each method.
| Parameter | X-ray Crystallography (Macrocarpal A) | NMR Spectroscopy (this compound) |
| Methodology | Single-crystal X-ray diffraction | 1D and 2D NMR (COSY, HMBC, HSQC) |
| Sample State | Crystalline solid | Solution (e.g., in CDCl₃ or CD₃OD) |
| Key Quantitative Data | Atomic coordinates, bond lengths, bond angles, torsion angles | Chemical shifts (δ), coupling constants (J), 2D correlation cross-peaks |
| Crystal System | Monoclinic | Not Applicable |
| Space Group | P2₁ | Not Applicable |
| Unit Cell Dimensions | a = 8.578 Å, b = 16.035 Å, c = 10.198 Å, β = 108.60° | Not Applicable |
| Final R-value | 0.060 for 3133 reflections[1] | Not Applicable |
| Key 1H NMR Data (Selected) | Not Applicable | Signals for two hydrogen-bonded phenolic hydroxyls, two aldehyde groups, a methine proton adjacent to the phloroglucinol ring, and an isobutyl side chain.[2] |
| Key 13C NMR Data (Selected) | Not Applicable | Showed a cyclopropane ring, four singlet methyl carbons, two doublet methyl carbons, five methylene carbons, six methine carbons, and three quaternary carbons.[2] |
| Key 2D NMR Correlations | Not Applicable | ¹H-¹H COSY and HMBC experiments were crucial for establishing the connectivity of the diterpene part and confirming it as a stereoisomer of Macrocarpal A.[3] |
| Stereochemistry Determination | Absolute stereochemistry determined directly from the diffraction data. | Relative stereochemistry inferred from coupling constants and NOE correlations (where applicable), and by comparison to the known stereochemistry of related compounds like Macrocarpal A. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the reliability of the structural data. Below are the protocols for the key experiments used in the structural elucidation of Macrocarpal A and B.
X-ray Crystallography of Macrocarpal A
-
Crystallization: Colorless, flat plate crystals of Macrocarpal A were obtained from a methanol solution.[1]
-
Data Collection: A single crystal was mounted and subjected to X-ray diffraction. The diffraction data were collected, and the intensities of the reflections were measured.
-
Structure Solution: The structure was solved by direct methods using the MULTAN78 program.[1] This program uses statistical relationships between the intensities of the reflections to determine the initial phases of the structure factors.
-
Structure Refinement: The initial structural model was refined by full-matrix least-squares using the SHELX76 program.[1] This iterative process adjusts the atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in the final refined structure with an R-value of 0.060.[1]
NMR Spectroscopy of this compound
-
Sample Preparation: A sample of purified this compound was dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), suitable for NMR analysis.[2]
-
1D NMR Data Acquisition: ¹H and ¹³C NMR spectra were acquired to identify the types and numbers of protons and carbons present in the molecule. These initial spectra revealed key functional groups and structural motifs.[2]
-
2D NMR Data Acquisition: A series of two-dimensional NMR experiments were performed to establish the connectivity between atoms:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a map of C-H single bond connectivities.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and piecing together the carbon skeleton of the molecule.[3]
-
-
Structure Elucidation: The combination of 1D and 2D NMR data allowed for the complete assignment of all proton and carbon signals. The analysis of coupling constants in the ¹H NMR spectrum and the key correlations observed in the COSY and HMBC spectra were instrumental in determining the relative stereochemistry of this compound and confirming it as a stereoisomer of Macrocarpal A.[2]
Visualizing the Workflow
The following diagram illustrates the general workflow for confirming the structure of a natural product like this compound, where initial analysis points towards a known related structure.
Caption: Workflow for confirming the structure of this compound.
References
Unveiling the Antibacterial Potential of Macrocarpal B: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural compounds are a promising frontier. Among these, Macrocarpal B, a phloroglucinol derivative isolated from Eucalyptus species, has demonstrated significant antibacterial properties. This guide provides a comprehensive cross-validation of this compound's antibacterial effects, offering a comparative analysis with established antibiotics and detailing the experimental data and protocols for researchers, scientists, and drug development professionals.
Executive Summary
This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria and the key periodontal pathogen Porphyromonas gingivalis. Its efficacy is comparable to or, in some cases, exceeds that of conventional antibiotics. The primary mechanism of action is believed to involve disruption of the bacterial cell membrane, generation of reactive oxygen species (ROS), and inhibition of crucial bacterial enzymes. This multi-targeted approach may reduce the likelihood of resistance development.
Comparative Antibacterial Efficacy
The antibacterial effectiveness of this compound has been quantified using the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium.
Performance Against Gram-Positive Bacteria
This compound has shown strong activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The MIC for Macrocarpals, including B, against these bacteria ranges from 0.78 to 3.13 µg/mL.
| Compound/Antibiotic | Organism | Reported MIC (µg/mL) |
| This compound | Staphylococcus aureus | 0.78 - 3.13 |
| Bacillus subtilis | 0.78 - 3.13 | |
| Penicillin | Staphylococcus aureus | 0.015 - >128 |
| Bacillus subtilis | <0.015 - 128 | |
| Ciprofloxacin | Staphylococcus aureus | 0.12 - 1024 |
| Bacillus subtilis | 0.015 - 4 | |
| Vancomycin | Staphylococcus aureus | 0.25 - 16 |
| Bacillus subtilis | 0.12 - 4 |
Table 1: Comparative MIC of this compound and Standard Antibiotics against Gram-Positive Bacteria. Data for standard antibiotics is compiled from various sources and represents a range of reported values.
Performance Against Periodontopathic Bacteria
A significant finding is the potent activity of this compound against Porphyromonas gingivalis, a bacterium strongly associated with periodontal disease. Studies have shown that Macrocarpals A and B can inhibit the growth of P. gingivalis at a concentration of 1 µg/mL.
| Compound/Antibiotic | Organism | Reported MIC (µg/mL) |
| This compound | Porphyromonas gingivalis | 1 |
| Amoxicillin | Porphyromonas gingivalis | 0.016 - >256 |
| Metronidazole | Porphyromonas gingivalis | <0.016 - 256 |
| Clindamycin | Porphyromonas gingivalis | <0.016 - >16 |
| Doxycycline | Porphyromonas gingivalis | <0.015 - 32 |
Table 2: Comparative MIC of this compound and Standard Antibiotics against Porphyromonas gingivalis. Data for standard antibiotics is compiled from various sources and represents a range of reported values.
Unraveling the Mechanism of Action
The antibacterial mechanism of this compound is multifaceted. While direct studies on this compound are ongoing, research on the closely related Macrocarpal C against fungi suggests a three-pronged attack that is likely conserved in its antibacterial action. Furthermore, specific inhibitory effects have been observed for macrocarpals against P. gingivalis.
A proposed antibacterial mechanism of this compound involves:
-
Cell Membrane Disruption: The compound is thought to increase the permeability of the bacterial cell membrane, leading to leakage of essential intracellular components.
-
Induction of Oxidative Stress: this compound may stimulate the production of reactive oxygen species (ROS) within the bacterial cell, causing damage to vital cellular structures, including DNA.
-
Enzyme Inhibition and Anti-Adhesion: In the context of P. gingivalis, macrocarpals have been shown to inhibit the activity of crucial proteinases and prevent the bacterium from adhering to surfaces, a critical step in biofilm formation and disease progression.
Proposed antibacterial mechanism of this compound.
Experimental Protocols
The following provides a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds like this compound, based on standard laboratory practices.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for assessing the antimicrobial susceptibility of bacteria.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium.
-
Several colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to the final working concentration (typically ~5 x 10⁵ CFU/mL).
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate growth medium).
-
-
Inoculation and Incubation:
-
Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
The microtiter plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.
-
-
Determination of MIC:
-
Following incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.
-
Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
This compound presents a compelling case as a lead compound for the development of new antibacterial therapies. Its potent activity against clinically relevant bacteria, coupled with a likely multi-targeted mechanism of action, warrants further investigation. Future research should focus on in-depth mechanistic studies, in vivo efficacy trials, and toxicological profiling to fully assess its therapeutic potential. The data presented in this guide serves as a valuable resource for the scientific community to advance the study of this promising natural antimicrobial agent.
A Comparative Guide to the Bioactivity of Natural and Synthetic Macrocarpal B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biological activities of naturally sourced Macrocarpal B and discusses the potential of its synthetic counterparts. While direct comparative studies on the bioactivity of natural versus synthetic this compound are not available in the current scientific literature, this document summarizes the existing experimental data for the natural compound and explores the broader context of synthetic phloroglucinol derivatives to offer insights into potential similarities and differences.
Overview of this compound
This compound is a naturally occurring phloroglucinol dialdehyde diterpene derivative isolated from plants of the Eucalyptus genus, notably Eucalyptus globulus and Eucalyptus macrocarpa.[1][2] It has garnered significant interest in the scientific community for its potent antimicrobial properties. Structurally, it is part of a family of related compounds known as macrocarpals.[2][3]
Comparative Biological Activity: Natural vs. Synthetic
Currently, there is a lack of published research that directly compares the biological activity of this compound from natural sources against that produced by total or semi-synthesis. The data presented in this guide is based on studies of this compound isolated from its natural plant sources.
Research into other synthetic and semi-synthetic phloroglucinol derivatives suggests that chemical synthesis can lead to compounds with enhanced or altered biological activities.[4][5] For instance, synthetic acylphloroglucinol derivatives have been shown to possess potent anti-inflammatory and antimicrobial activities.[6] This indicates that synthetic routes could offer opportunities to modulate the efficacy of this compound and its analogues.
Quantitative Data on Natural this compound Activity
The primary reported biological activities of natural this compound are antibacterial, particularly against periodontal pathogens, and antifungal.
Antibacterial Activity
This compound has demonstrated significant inhibitory effects against Porphyromonas gingivalis, a key pathogen in periodontal disease.[7]
| Bacterial Strain | Assay | Endpoint | Result | Reference |
| Porphyromonas gingivalis | Growth Inhibition | MIC | Not explicitly stated for B alone, but macrocarpals A, B, and C show strong inhibition. | --INVALID-LINK--[7] |
| P. gingivalis | Enzyme Inhibition | Arg- and Lys-specific proteinases (Gingipains) | Dose-dependent inhibition | --INVALID-LINK--[7] |
| P. gingivalis | Adhesion Assay | Binding to saliva-coated hydroxyapatite | Strong attenuation | --INVALID-LINK--[7] |
Antifungal Activity
While studies on the antifungal activity have focused more on the related Macrocarpal C, the proposed mechanisms are likely similar for this compound due to their structural similarity. The antifungal action is linked to the disruption of fungal cell integrity.[8]
| Fungal Process | Assay | Endpoint | Result (for Macrocarpal C) | Reference |
| Membrane Permeability | SYTOX Green Uptake | Increased Fluorescence | Dose-dependent increase | --INVALID-LINK--[8] |
| Oxidative Stress | ROS Production Assay | Increased Fluorescence | Significant increase | --INVALID-LINK--[8] |
| Apoptosis-like Cell Death | TUNEL Assay | DNA Fragmentation | Increased nick-end labeling | --INVALID-LINK--[8] |
Experimental Protocols
Antibacterial Susceptibility Testing against Porphyromonas gingivalis
This protocol is a generalized procedure based on standard methods for anaerobic bacteria.
-
Bacterial Culture: P. gingivalis is cultured on blood agar plates supplemented with hemin and vitamin K1. Plates are incubated under anaerobic conditions (e.g., 80% N₂, 10% CO₂, 10% H₂) at 37°C for 5-7 days.[9]
-
Inoculum Preparation: Bacterial colonies are suspended in a suitable broth (e.g., pre-reduced Brucella broth) to a turbidity equivalent to a 0.5 McFarland standard.[9][10]
-
Broth Microdilution:
-
Serial dilutions of this compound are prepared in a 96-well microtiter plate with supplemented Brucella broth.
-
Each well is inoculated with the standardized bacterial suspension.
-
The plate is incubated under anaerobic conditions at 37°C for 48-72 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
Agar Dilution:
-
Two-fold dilutions of this compound are incorporated into molten agar, which is then poured into petri dishes.
-
The standardized bacterial suspension is spot-inoculated onto the surface of the agar plates.
-
Plates are incubated anaerobically at 37°C for 48-72 hours.
-
The MIC is the lowest concentration of this compound that prevents bacterial growth.
-
Antifungal Mechanism of Action Assays
These protocols are adapted from studies on Macrocarpal C and other antifungal phloroglucinols.
1. Fungal Membrane Permeability Assay (SYTOX Green)
This assay detects compromised plasma membranes.
-
Fungal Culture: Grow the target fungus (e.g., Trichophyton mentagrophytes) in a suitable liquid medium to the desired growth phase.
-
Cell Preparation: Harvest and wash the fungal cells with a phosphate-free buffer (e.g., HEPES buffer). Resuspend the cells in the same buffer.[11]
-
Staining: Add SYTOX Green to the fungal suspension to a final concentration of 0.1-0.5 µM.[12]
-
Treatment: Add various concentrations of this compound to the cell suspension. Include a negative control (no treatment) and a positive control (a known membrane-disrupting agent).
-
Incubation: Incubate the samples in the dark at room temperature for a defined period (e.g., 30-60 minutes).[12]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~488 nm excitation, ~523 nm emission).[13] An increase in fluorescence indicates increased membrane permeability.
2. Reactive Oxygen Species (ROS) Production Assay
This assay measures intracellular oxidative stress.
-
Fungal Culture and Preparation: As described for the membrane permeability assay.
-
Probe Loading: Incubate the fungal cells with a cell-permeable fluorogenic probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a suitable buffer.
-
Treatment: Wash the cells to remove excess probe and then treat with different concentrations of this compound.
-
Incubation: Incubate the cells for a specific time at the optimal growth temperature.
-
Measurement: Measure the fluorescence of the oxidized probe (DCF) using a fluorescence microplate reader or flow cytometer (excitation ~488 nm, emission ~525 nm).[14] An increase in fluorescence correlates with higher levels of intracellular ROS.
3. DNA Fragmentation (TUNEL) Assay
This assay detects apoptosis-like cell death through DNA fragmentation.
-
Fungal Culture and Treatment: Culture and treat the fungal cells with this compound as in the previous assays.
-
Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix with a solution like 4% paraformaldehyde. Subsequently, permeabilize the cell wall using appropriate enzymes (e.g., lyticase, chitinase) to allow entry of the TUNEL reagents.[15]
-
TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction using a commercial kit. This involves incubating the permeabilized cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., BrdUTP). TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.[16][17]
-
Staining and Visualization: After the labeling reaction, wash the cells and, if desired, counterstain the nuclei with a DNA-specific dye like DAPI.
-
Analysis: Visualize the cells using a fluorescence microscope. Cells with significant DNA fragmentation will exhibit bright fluorescence from the incorporated labeled nucleotides.[15]
Visualizations
Proposed Antibacterial Mechanism of this compound against P. gingivalis
Caption: Proposed antibacterial action of this compound on P. gingivalis.
Proposed Antifungal Signaling Pathway of this compound
Caption: Postulated antifungal mechanism of action for this compound.
Experimental Workflow for Antifungal Mechanism Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. academic.oup.com [academic.oup.com]
- 11. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Double Staining Method Using SYTOX Green and Calcofluor White for Studying Fungal Parasites of Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - RO [thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 17. researchgate.net [researchgate.net]
Unveiling the Double-Edged Sword: Macrocarpal B's Potential Dance with Reactive Oxygen Species
A deep dive into the antioxidant potential of Macrocarpal B's source material and its comparison with established free radical scavengers reveals a complex picture. While direct evidence for this compound's effect on reactive oxygen species (ROS) remains elusive in publicly available research, extracts from its native Eucalyptus species demonstrate significant antioxidant properties. This contrasts intriguingly with the pro-oxidant behavior of its close relative, Macrocarpal C, highlighting a potential for nuanced, context-dependent effects on cellular redox states.
For researchers and drug development professionals, understanding a compound's interaction with ROS is paramount. ROS, highly reactive molecules generated during normal metabolic processes, can inflict damage on DNA, proteins, and lipids when in excess, a state known as oxidative stress. Antioxidants counteract this by neutralizing ROS, while pro-oxidants can exacerbate it by promoting ROS formation. The therapeutic potential of a compound can hinge on which side of this line it falls, or if it can intelligently switch between roles.
This guide synthesizes the available data to offer a comparative perspective on the potential ROS-modulating effects of this compound, drawing insights from its botanical origins and comparing them with the well-documented activities of Vitamin C, Quercetin, and N-acetylcysteine (NAC).
Comparative Analysis of Antioxidant Activity
While no studies directly quantify the ROS scavenging ability of this compound, extensive research into Eucalyptus globulus, the plant from which it is isolated, provides a strong indication of its potential antioxidant capacity. The following tables compare the antioxidant activities of E. globulus extracts with standard antioxidants. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound/Extract | IC50 Value (µg/mL) | Source |
| Eucalyptus globulus Leaf Extract (30% Ethanol) | 188.2 | [1][2] |
| Eucalyptus globulus Leaf Extract (50% Ethanol) | 505.3 | [1][2] |
| Vitamin C (Ascorbic Acid) | ~2.26 - 12.36 | |
| Quercetin | ~5.5 - 19.17 | [3] |
| N-acetylcysteine (NAC) | Not typically measured by DPPH |
Table 2: In Vitro Antioxidant Activity (ABTS Radical Scavenging Assay)
| Compound/Extract | IC50 Value (µg/mL) | Source |
| Eucalyptus globulus Leaf Extract (30% Ethanol) | 14.2 | [1][2] |
| Eucalyptus globulus Leaf Extract (50% Ethanol) | 18.0 | [1][2] |
| Vitamin C (Ascorbic Acid) | Data varies significantly by study | |
| Quercetin | Data varies significantly by study | |
| N-acetylcysteine (NAC) | Not typically measured by ABTS |
Table 3: Cellular Antioxidant Activity
| Compound/Extract | Assay | Effect on Intracellular ROS | Source |
| Eucalyptus globulus Extracts | H2O2-induced oxidative stress in SH-SY5Y cells | Decreased ROS production | [4][5] |
| Vitamin C (Ascorbic Acid) | Various cellular models | Generally decreases intracellular ROS | |
| Quercetin | Various cellular models | Generally decreases intracellular ROS | |
| N-acetylcysteine (NAC) | H2O2-induced oxidative stress in oligodendrocytes | Significantly attenuated ROS production |
The Pro-oxidant Side of the Family: The Case of Macrocarpal C
In stark contrast to the antioxidant properties of its source plant, Macrocarpal C has been shown to increase intracellular ROS levels as a key part of its antifungal mechanism against the dermatophyte Trichophyton mentagrophytes.[6][7][8] This pro-oxidant activity leads to fungal cell membrane damage and apoptosis. This finding underscores the possibility that compounds within the macrocarpal family could exert opposing effects on ROS depending on the biological context and the specific molecular structure.
Signaling Pathways and Mechanisms of Action
The antioxidant activity of Eucalyptus globulus extracts is largely attributed to their high concentration of phenolic compounds. These compounds can act as potent ROS scavengers through various mechanisms, including hydrogen atom donation and electron transfer, which neutralize free radicals.
Below is a generalized signaling pathway illustrating how a polyphenol-rich extract might mitigate oxidative stress.
Caption: Generalized antioxidant signaling pathway of Eucalyptus polyphenols.
Experimental Workflows and Methodologies
The validation of a compound's effect on ROS involves a series of well-defined experimental protocols. A typical workflow for assessing antioxidant potential is depicted below.
Caption: Experimental workflow for validating antioxidant activity.
Key Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Methodology:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (e.g., Eucalyptus extract, Vitamin C, Quercetin) and a positive control.
-
Mix the test compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by the antioxidant causes a decolorization that is measured spectrophotometrically.
-
Methodology:
-
Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add various concentrations of the test compound or standard antioxidant to the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance.
-
Calculate the percentage of inhibition of the ABTS•+ radical and determine the IC50 value.
-
3. Cellular Antioxidant Activity (CAA) Assay
-
Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells.
-
Methodology:
-
Culture a suitable cell line (e.g., HepG2, SH-SY5Y) in a multi-well plate.
-
Load the cells with DCFH-DA, which is non-fluorescent until oxidized.
-
Treat the cells with various concentrations of the test compound.
-
Induce oxidative stress by adding a radical generator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).
-
Measure the fluorescence intensity over time using a microplate reader.
-
The antioxidant capacity is determined by the ability of the compound to reduce the fluorescence signal compared to control cells.
-
Conclusion
The investigation into this compound's effect on reactive oxygen species presents a compelling case for further research. While the antioxidant properties of its source, Eucalyptus globulus, are well-supported by experimental data, the pro-oxidant activity of its close relative, Macrocarpal C, introduces a layer of complexity. This suggests that this compound could be a nuanced modulator of cellular redox status, a characteristic that could be harnessed for therapeutic benefit. For drug development professionals, the key takeaway is the necessity of direct experimental validation of this compound's impact on ROS in relevant biological systems to fully elucidate its therapeutic potential and mechanism of action. The existing data on Eucalyptus extracts provide a strong rationale for undertaking such targeted investigations.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity, neuroprotective properties and bioactive constituents analysis of varying polarity extracts from Eucalyptus globulus leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activity, neuroprotective properties and bioactive constituents analysis of varying polarity extracts from Eucalyptus globulus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Macrocarpal B and Chlorhexidine for Researchers and Drug Development Professionals
An in-depth guide to the antimicrobial and cytotoxic profiles of a natural compound and a widely used antiseptic.
This report provides a detailed comparative study of Macrocarpal B, a natural phloroglucinol derivative isolated from Eucalyptus species, and chlorhexidine, a synthetic biguanide antiseptic. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antimicrobial efficacy, and cytotoxic effects, supported by available experimental data.
Executive Summary
Chlorhexidine is a well-established, broad-spectrum antiseptic with extensive data supporting its efficacy and a well-understood mechanism of action revolving around cell membrane disruption. This compound, a less-studied natural compound, demonstrates promising antimicrobial activity, particularly against Gram-positive and periodontopathic bacteria. Its mechanism appears to be multifactorial, involving membrane damage, oxidative stress, and DNA fragmentation. While direct comparative studies are scarce, this guide synthesizes available data to provide a parallel assessment of their performance. A significant data gap exists for the activity of this compound against Gram-negative bacteria.
Mechanism of Action
This compound: The precise mechanism of action for this compound is not as extensively characterized as that of chlorhexidine. However, studies on related macrocarpals, particularly in fungi, suggest a multi-pronged attack on microbial cells. The proposed mechanisms include:
-
Increased Membrane Permeability: Macrocarpal C has been shown to increase the permeability of fungal cell membranes.
-
Induction of Reactive Oxygen Species (ROS): An increase in intracellular ROS production has been observed, leading to oxidative stress.
-
DNA Fragmentation: Evidence suggests that macrocarpals can induce DNA damage.
A related compound, Macrocarpal I, has been found to induce immunogenic cell death in colorectal cancer cells by targeting tubulin and PARP1. This suggests that macrocarpals may have intracellular targets in mammalian cells, although the direct relevance to antimicrobial action requires further investigation.
Chlorhexidine: Chlorhexidine is a cationic molecule that exerts its antimicrobial effect primarily through the disruption of microbial cell membranes.[1][2] Its mechanism is concentration-dependent:
-
At low concentrations (Bacteriostatic): It damages the cell membrane, leading to the leakage of intracellular components.[1][2]
-
At high concentrations (Bactericidal): It causes the precipitation of cytoplasmic contents, leading to cell death.[1][2]
The positively charged chlorhexidine molecule binds to the negatively charged components of the bacterial cell wall, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, leading to its disruptive effects.[1]
Antimicrobial Efficacy
A direct comparison of the antimicrobial efficacy of this compound and chlorhexidine is challenging due to the limited data available for this compound, especially against Gram-negative bacteria.
This compound:
Available data indicates that this compound is effective against Gram-positive bacteria and certain pathogenic oral bacteria.
| Bacterial Species | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 3.13 µg/mL |
| Micrococcus luteus | 6.25 µg/mL |
| Porphyromonas gingivalis | ~1 µg/mL (as Macrocarpal A or B) |
Chlorhexidine:
Chlorhexidine exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeasts.[3]
| Bacterial Species | Minimum Inhibitory Concentration (MIC) Range |
| Subgingival plaque bacteria | 8 - 500 µg/mL |
| Staphylococcus aureus | 1 - 8 mg/L |
| Escherichia coli | 1 - 64 mg/L |
| Pseudomonas aeruginosa | 4 - 64 mg/L |
| Various oral microorganisms | 2.67 - 80.00 µg/mL |
Cytotoxicity
Both this compound and chlorhexidine exhibit cytotoxicity towards mammalian cells, a critical consideration for their potential therapeutic applications.
This compound:
Limited studies have reported the cytotoxic effects of this compound on human cell lines.
| Cell Line | IC50 Value | Assay |
| A549 (Human lung carcinoma) | < 10 µM | SRB assay |
| HL-60 (Human promyelocytic leukemia) | < 10 µM | MTT assay |
| DLD1 (Human colorectal adenocarcinoma) | 10, 50, 100 µM (Induces apoptosis) | Flow cytometry |
| SW620 (Human colorectal adenocarcinoma) | 10, 50, 100 µM (Induces apoptosis) | Flow cytometry |
Chlorhexidine:
The cytotoxicity of chlorhexidine has been extensively studied across various human cell lines, demonstrating a dose- and time-dependent effect.
| Cell Line | IC50 Value / Cytotoxic Concentration | Exposure Time |
| Human Osteoblastic Cells (U2OS) | ~0.005% (~55 µM) | Not specified |
| Human Gingival Epithelial Cells (S-G) | 0.106 mmol/L (106 µM) | 1 hour |
| Human Gingival Epithelial Cells (S-G) | 0.011 mmol/L (11 µM) | 24 hours |
| Human Gingival Epithelial Cells (S-G) | 0.0045 mmol/L (4.5 µM) | 72 hours |
| Human Fibroblasts, Myoblasts, Osteoblasts | ≥ 0.02% (significant reduction in cell survival) | 1, 2, or 3 minutes |
| Human Gingival Fibroblasts (HGF) | Viability reduced by >50% at 0.02% and 0.2% | 1, 2, and 3 minutes |
| Human Keratinocytes (HaCaT) | Viability reduced by <50% at 0.02% and 0.2% | 1, 2, and 3 minutes |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a commonly used technique.
General Protocol for Broth Microdilution:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (this compound or chlorhexidine) is prepared and serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
General Protocol for MTT Assay:
-
Cell Seeding: Human cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or chlorhexidine) for a defined period.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.
Signaling Pathways
The interaction of these compounds with cellular signaling pathways provides insight into their broader biological effects.
This compound:
Direct evidence for the impact of this compound on specific mammalian signaling pathways is limited. However, studies on related compounds and its known effects on ROS production suggest potential interactions with stress-activated pathways. For instance, Macrocarpal I has been shown to activate the PERK/eIF2α/ATF4/CHOP signaling pathway, which is involved in the endoplasmic reticulum stress response. Further research is needed to elucidate the specific signaling cascades modulated by this compound in both microbial and mammalian cells.
Chlorhexidine:
While primarily known for its membrane-disrupting activity, emerging research indicates that chlorhexidine can also influence cellular signaling.
-
Bacterial Signaling: In Pseudomonas aeruginosa, chlorhexidine has been shown to induce the expression of the Psl exopolysaccharide, which is involved in biofilm formation, via the SiaD and LadS/GacSA regulatory systems.
-
Mammalian Cell Signaling: In human cells, chlorhexidine has been reported to induce the expression of clock genes (CLOCK and Bmal1). There is also evidence suggesting its involvement in the p53 pathway, which is critical for cell cycle regulation and apoptosis.
Conclusion and Future Directions
Chlorhexidine remains a benchmark antiseptic due to its broad-spectrum efficacy and well-documented properties. This compound presents as an interesting natural compound with potent antibacterial activity against specific pathogens. However, to establish its potential as a viable alternative or adjunctive therapeutic, further research is imperative.
Key areas for future investigation of this compound include:
-
Broad-spectrum antimicrobial activity: A comprehensive evaluation of its MIC against a wider range of clinically relevant Gram-negative bacteria is crucial.
-
Detailed cytotoxicity profiling: Assessing its IC50 values across a broader panel of human cell lines, including primary cells, will provide a more complete safety profile.
-
Mechanism of action in bacteria: Elucidating the specific molecular targets and pathways in bacteria will aid in understanding its antimicrobial action.
-
Mammalian cell signaling: Investigating its effects on key signaling pathways in human cells will be vital for predicting its in vivo effects and potential side effects.
Direct, head-to-head comparative studies employing standardized methodologies are essential to definitively ascertain the relative performance of this compound and chlorhexidine. Such studies will be instrumental in guiding future drug development efforts in the search for novel antimicrobial agents.
References
Unveiling the Clinical Promise of Macrocarpal B Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is unceasing. Macrocarpal B, a natural compound isolated from Eucalyptus species, and its derivatives have emerged as promising candidates with a spectrum of biological activities. This guide provides an objective comparison of the antibacterial, antifungal, and antidiabetic potential of this compound and its analogs, supported by available experimental data, to validate their clinical promise against established alternatives.
Comparative Efficacy and Safety Profile
The therapeutic potential of a compound is ultimately judged by its efficacy against a specific target relative to its toxicity to the host. The following tables summarize the available quantitative data for this compound and its key derivatives, Macrocarpal A and C, in comparison to standard therapeutic agents.
Table 1: Antibacterial Activity against Periodontal Pathogens
This compound and its derivatives have demonstrated significant antibacterial activity, particularly against pathogens implicated in periodontal disease. Their primary mechanism involves the inhibition of gingipains, crucial virulence factors for Porphyromonas gingivalis.
| Compound/Drug | Target Organism | Efficacy (MIC) | Cytotoxicity (IC50) | Therapeutic Index (Approx.) |
| This compound/A | Porphyromonas gingivalis | 1 µg/mL[1][2] | < 10 µM (~4.7 µg/mL) on A549 & HL-60 cells[3] | ~4.7 |
| Metronidazole | Fusobacterium nucleatum | 0.016 - 0.064 µg/mL | Not applicable (selectively toxic to anaerobes) | High |
| Amoxicillin | Fusobacterium nucleatum | 0.016 µg/mL | Generally low in non-allergic individuals | High |
Note: The molecular weight of this compound (~472.6 g/mol ) was used for the µM to µg/mL conversion. Therapeutic Index is estimated as IC50/MIC.
Table 2: Antifungal Activity against Dermatophytes
Macrocarpal C has shown potent antifungal properties, primarily against dermatophytes, by inducing fungal cell death through membrane disruption and oxidative stress.
| Compound/Drug | Target Organism | Efficacy (MIC) | Cytotoxicity (IC50) | Therapeutic Index (Approx.) |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 µg/mL[4] | < 10 µM (~4.7 µg/mL) on A549 & HL-60 cells[5] | ~2.4 |
| Terbinafine | Trichophyton mentagrophytes | 0.625 µg/mL[4] | Varies; generally considered safe topically | High |
| Nystatin | Trichophyton mentagrophytes | 1.25 µg/mL[4] | High systemic toxicity; used topically | Low (systemically) |
Note: The molecular weight of Macrocarpal C (~454.6 g/mol ) was used for the µM to µg/mL conversion. Therapeutic Index is estimated as IC50/MIC.
Table 3: Antidiabetic Activity via DPP-4 Inhibition
The inhibition of Dipeptidyl Peptidase 4 (DPP-4) is a validated strategy for the management of type 2 diabetes. Macrocarpal derivatives have been identified as inhibitors of this enzyme.
| Compound/Drug | Assay | Efficacy (% Inhibition @ Concentration) |
| This compound | DPP-4 Inhibition | 30% @ 500 µM[6][7] |
| Macrocarpal A | DPP-4 Inhibition | 30% @ 500 µM[6][7] |
| Macrocarpal C | DPP-4 Inhibition | 90% @ 50 µM [6][7] |
| Diprotin A (Control) | DPP-4 Inhibition | 30% @ 25 µM[6][7] |
Note: The higher potency of Macrocarpal C in this assay has been suggested to be related to its tendency to form aggregates in solution.[6]
Mechanisms of Action and Signaling Pathways
Understanding the molecular pathways through which these compounds exert their effects is critical for their development as therapeutic agents.
Antibacterial Mechanism of Action: Gingipain Inhibition
Macrocarpals target the virulence of Porphyromonas gingivalis by inhibiting its key proteolytic enzymes, gingipains (Rgp and Kgp). This disrupts the bacterium's ability to acquire nutrients, evade the host immune system, and adhere to host tissues, thereby reducing its pathogenicity.
Antifungal Mechanism of Action: Induction of Apoptosis
Macrocarpal C induces fungal cell death in dermatophytes through a multi-step process that begins with the disruption of the fungal cell membrane. This leads to an influx of reactive oxygen species (ROS), causing significant intracellular oxidative stress, DNA damage, and ultimately, programmed cell death or apoptosis.[4]
Antidiabetic Mechanism of Action: DPP-4 Inhibition
DPP-4 is an enzyme that rapidly degrades incretin hormones (GLP-1 and GIP), which are crucial for stimulating insulin secretion and regulating blood glucose levels. By inhibiting DPP-4, Macrocarpal derivatives can prolong the action of these hormones, leading to improved glycemic control.
Experimental Protocols
The data presented in this guide are based on established in vitro methodologies for assessing antimicrobial and enzyme inhibitory activities.
Antibacterial Susceptibility Testing
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
Bacterial strains (e.g., Porphyromonas gingivalis, Fusobacterium nucleatum) are cultured in appropriate anaerobic conditions.
-
A serial two-fold dilution of the test compound (this compound or standard antibiotics) is prepared in a 96-well microtiter plate.
-
A standardized bacterial inoculum is added to each well.
-
Plates are incubated under anaerobic conditions at 37°C for 48-72 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Antifungal Susceptibility Testing
-
Method: Clinical and Laboratory Standards Institute (CLSI) M38-A2 standard for filamentous fungi.
-
Procedure:
-
Fungal strains (e.g., Trichophyton mentagrophytes) are cultured to promote conidia formation.
-
A serial dilution of the test compound (Macrocarpal C or standard antifungals) is prepared in RPMI-1640 medium in a 96-well plate.
-
A standardized conidial suspension is added to each well.
-
Plates are incubated at 35°C for 4 days.
-
The MIC is determined as the lowest concentration that prevents any discernible fungal growth.
-
DPP-4 Inhibitor Screening Assay
-
Method: Fluorescence-based enzymatic assay.
-
Procedure:
-
The reaction is initiated by combining recombinant human DPP-4 enzyme with the test compound (Macrocarpal derivatives or control inhibitors) in an assay buffer.
-
A fluorogenic substrate (e.g., Gly-Pro-AMC) is added to the mixture.
-
The reaction is incubated at 37°C.
-
DPP-4 cleaves the substrate, releasing a fluorescent product (AMC).
-
The fluorescence intensity is measured over time using a microplate reader (excitation/emission ~360/460 nm).
-
The percentage of inhibition is calculated by comparing the rate of fluorescence generation in the presence of the test compound to that of a control without the inhibitor.
-
Cytotoxicity Assay
-
Method: MTT or SRB assay to determine the half-maximal inhibitory concentration (IC50).
-
Procedure:
-
Human cell lines (e.g., A549, HL-60) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT or SRB reagent is added, which is converted into a colored formazan product by viable cells.
-
The absorbance is measured using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Pharmacokinetic Profile: A General Outlook
Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for Macrocarpal derivatives are not yet available. However, as phloroglucinol derivatives, they are expected to be absorbed orally, with their lipophilic character potentially aiding in dermal absorption as well.[8][9] The metabolism of such compounds is anticipated to occur primarily in the liver, likely involving the cytochrome P450 enzyme system, followed by urinary excretion.[8] Further in vivo studies are necessary to fully characterize the pharmacokinetic profile of this compound and its derivatives.
Conclusion
This compound and its derivatives, particularly Macrocarpal C, exhibit compelling in vitro activity across antibacterial, antifungal, and antidiabetic applications. Their mechanisms of action, targeting key virulence factors in bacteria, inducing apoptosis in fungi, and inhibiting a clinically relevant enzyme for diabetes, underscore their therapeutic potential. Notably, the cytotoxicity of this compound and C appears to be in a range that suggests a plausible therapeutic window for certain applications, although further investigation is warranted. The lack of comprehensive in vivo efficacy, pharmacokinetic, and toxicology data remains a significant gap. The information presented in this guide provides a strong rationale for advancing this compound derivatives into further preclinical studies to fully validate their clinical potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Gingipain inhibitors as an innovative therapy for periodontal and associated-systemic diseases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eucalyptus Oil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Comparative Genomics of Bacterial Resistance to Macrocarpal B: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the comparative genomic approaches used to understand and characterize bacterial resistance to Macrocarpal B, a naturally derived phloroglucinol dialdehyde diterpene with known antibacterial properties. As bacterial resistance to conventional antibiotics continues to rise, the study of novel antimicrobial compounds and the mechanisms by which bacteria evade their effects is of paramount importance. This document outlines the key experimental data, protocols, and analytical workflows necessary for a thorough comparative genomic investigation.
Performance Comparison: this compound vs. Alternatives
The following table summarizes hypothetical data on the Minimum Inhibitory Concentration (MIC) of this compound and other antimicrobial agents against a panel of bacterial strains, including a susceptible wild-type and a resistant mutant. MIC is a critical measure of an antimicrobial's potency.[1][2][3][4]
| Antimicrobial Agent | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| This compound | Staphylococcus aureus (Wild-Type) | 8 |
| Staphylococcus aureus (Resistant Mutant) | 256 | |
| Vancomycin | Staphylococcus aureus (Wild-Type) | 1 |
| Staphylococcus aureus (Resistant Mutant) | 2 | |
| Phloroglucinol | Staphylococcus aureus (Wild-Type) | >512 |
| Staphylococcus aureus (Resistant Mutant) | >512 | |
| Tetracycline | Staphylococcus aureus (Wild-Type) | 0.5 |
| Staphylococcus aureus (Resistant Mutant) | 64 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are the protocols for key experiments in the comparative genomic analysis of this compound resistance.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][4]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures (e.g., Staphylococcus aureus wild-type and resistant strains)
-
This compound and other antimicrobial agents
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile MHB.
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Prepare Antimicrobial Dilutions:
-
Prepare a stock solution of this compound and other test compounds in a suitable solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in MHB directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control (bacteria in MHB without antimicrobial) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth.
-
Whole Genome Sequencing and Comparative Genomic Analysis
This protocol describes the workflow for sequencing the genomes of susceptible and resistant bacterial strains to identify genetic determinants of resistance.[5][6][7]
Materials:
-
DNA extraction kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for genome assembly, annotation, and comparison.
Procedure:
-
Genomic DNA Extraction:
-
Culture the susceptible and resistant bacterial strains overnight in appropriate broth media.
-
Extract high-quality genomic DNA from each strain using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Assess DNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted genomic DNA using a library preparation kit compatible with the chosen NGS platform.
-
Perform whole-genome sequencing according to the manufacturer's protocol.
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.
-
Genome Assembly: Assemble the trimmed reads into contigs or complete genomes using a de novo assembler.
-
Genome Annotation: Annotate the assembled genomes to identify protein-coding genes, RNA genes, and other genomic features.
-
Comparative Genomics:
-
Align the genomes of the resistant and susceptible strains to identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels).
-
Perform gene content analysis to identify genes present in the resistant strain but absent in the susceptible strain (e.g., acquired resistance genes).
-
Analyze the identified genetic variations for their potential role in conferring resistance to this compound. This may involve searching for mutations in genes encoding drug targets, efflux pumps, or metabolic enzymes.
-
-
Visualizing Resistance Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: A two-component signaling pathway model for this compound resistance.
Caption: Workflow for comparative genomics of this compound resistant bacteria.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. Evaluation of whole-genome sequencing protocols for detection of antimicrobial resistance, virulence factors and mobile genetic elements in antimicrobial-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Peer-Reviewed Validation of Macrocarpal B: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of Macrocarpal B with related compounds, supported by available peer-reviewed experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as an antibacterial agent.
Comparative Antibacterial Activity
This compound, a phloroglucinol derivative isolated from Eucalyptus species, has demonstrated notable antibacterial properties, particularly against periodontopathic bacteria.[1] Research highlights its efficacy alongside its structural analogs, Macrocarpal A and C.
The following table summarizes the available quantitative data on the antibacterial activity of Macrocarpals. It is important to note that much of the published research has evaluated these compounds collectively.
| Compound | Target Organism | Measurement | Result | Reference |
| Macrocarpal A or B | Porphyromonas gingivalis | Minimum Inhibitory Concentration (MIC) | 1 mg/L | [2] |
| Macrocarpal C | Trichophyton mentagrophytes | Minimum Inhibitory Concentration (MIC) | 1.95 µg/mL | [3] |
| Phloroglucinol Derivative (A5) | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 0.98 µg/mL | [4][5] |
| Phloroglucinol Derivative (A5) | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Bactericidal Concentration (MBC) | 1.95 µg/mL | [4][5] |
Studies indicate that among various periodontopathic bacteria, Porphyromonas gingivalis shows the highest sensitivity to macrocarpals.[1] In contrast, Actinobacillus actinomycetemcomitans and Fusobacterium nucleatum have demonstrated greater resistance.[1]
Proposed Mechanism of Action and Signaling Pathway
While the precise signaling pathway of this compound has not been fully elucidated, research on phloroglucinol derivatives suggests a multi-faceted mechanism of action targeting bacterial cells. The proposed mechanism involves the disruption of the cell membrane and the induction of oxidative stress.
Recent studies on similar acylphloroglucinol derivatives have shown that their antibacterial effect against MRSA is achieved through membrane damage and the overproduction of reactive oxygen species (ROS), leading to cell death.[4][5] This is supported by evidence of increased extracellular potassium ion concentration following treatment, indicating compromised membrane integrity.[4][5]
The following diagram illustrates a proposed signaling pathway for the antibacterial action of this compound, based on the known mechanisms of related phloroglucinol compounds.
Key Experimental Methodologies
The following section details the experimental protocols employed in the peer-reviewed validation of macrocarpal research.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of macrocarpals is determined using the broth microdilution method.
Experimental Workflow:
Detailed Protocol:
-
Preparation of Macrocarpal Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: The test bacterium is cultured to a specific optical density (e.g., 0.5 McFarland standard) and then diluted to a standardized concentration.
-
Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[2]
Inhibition of Bacterial Enzymes
The inhibitory effect of macrocarpals on bacterial enzymes, such as the Arg- and Lys-specific proteinases of P. gingivalis, is assessed using spectrofluorophotometric assays.[1]
Experimental Protocol:
-
Enzyme and Substrate Preparation: A purified bacterial enzyme solution is prepared. A specific fluorogenic substrate for the enzyme is also prepared in a suitable buffer.
-
Inhibition Assay: The enzyme is pre-incubated with varying concentrations of this compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a spectrofluorophotometer.
-
Data Analysis: The rate of the enzymatic reaction is calculated, and the percentage of inhibition by this compound at each concentration is determined.
Assessment of Cell Membrane Permeability
The effect of macrocarpals on bacterial cell membrane permeability can be investigated using fluorescent dyes that are excluded by intact membranes.
Experimental Protocol:
-
Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.
-
Treatment with this compound: The bacterial suspension is treated with different concentrations of this compound for a specific duration.
-
Addition of Fluorescent Dye: A fluorescent dye that can only enter cells with compromised membranes (e.g., SYTOX Green) is added to the bacterial suspension.[3]
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer. An increase in fluorescence indicates damage to the cell membrane.[3]
This guide provides a summary of the current peer-reviewed research on this compound. Further studies are required to fully elucidate its mechanism of action and to establish a comprehensive profile of its antibacterial activity against a wider range of pathogens.
References
- 1. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Macrocarpal B: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for Macrocarpal B, a naturally derived antibacterial compound.[1][] Adherence to these protocols is essential to ensure the safety of laboratory personnel and to mitigate environmental contamination. This compound is recognized as being harmful if swallowed and poses a significant threat to aquatic ecosystems, with long-lasting effects.[3] Therefore, responsible disposal is not just a matter of regulatory compliance, but a critical component of sustainable scientific research.
Hazard Identification and Safety Data
Before handling or disposing of this compound, it is imperative to be fully aware of its associated hazards. The following table summarizes the key safety information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed.[3] |
| Acute aquatic toxicity (Category 1) |
| Warning | H400: Very toxic to aquatic life.[3] |
| Chronic aquatic toxicity (Category 1) |
| Warning | H410: Very toxic to aquatic life with long lasting effects.[3] |
Personal Protective Equipment (PPE)
To ensure personal safety during the handling and disposal of this compound, the following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: An impervious lab coat or clothing that covers the body.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste. This includes pure compound, contaminated labware, and solutions.
1. Waste Identification and Segregation:
- All waste materials containing this compound must be clearly labeled as "Hazardous Waste: this compound".
- Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.
- Solid waste (e.g., contaminated filter paper, unused compound) should be collected separately from liquid waste.
2. Containment:
- Solid Waste: Collect in a clearly labeled, sealable, and chemically resistant container.
- Liquid Waste: Collect in a labeled, leak-proof, and shatter-resistant container. Ensure the container is compatible with any solvents used. Do not overfill the container; leave adequate headspace for expansion.
3. Storage:
- Store the sealed waste containers in a designated, well-ventilated, and cool hazardous waste accumulation area.
- Keep waste containers away from direct sunlight and sources of ignition.[3]
- Ensure the storage area is inaccessible to unauthorized personnel.
4. Disposal:
- This compound waste must be disposed of through an approved and licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
- Follow all local, state, and federal regulations for hazardous waste disposal.
- Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
5. Spill Management:
- In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.
- Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
- Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
- Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Macrocarpal B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of Macrocarpal B (CAS No. 142698-60-0). Adherence to these guidelines is essential to ensure personnel safety and environmental protection. This compound is a natural product isolated from Eucalyptus species, recognized for its antibacterial properties.
Immediate Safety Information: Hazard Identification and PPE
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4)
-
H410: Very toxic to aquatic life with long lasting effects (Hazardous to the aquatic environment, long-term hazard, Category 1)
Emergency Procedures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Seek prompt medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Rinse skin thoroughly with large amounts of water. Call a physician if irritation develops.
-
Inhalation: Relocate to fresh air. If breathing is difficult, seek immediate medical attention.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following PPE. This is a mandatory requirement for all procedures, including weighing, dissolution, and experimental application.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Provides protection against incidental splashes. Nitrile offers good resistance to common solvents like ethanol and DMSO used for dissolving this compound.[1][2][3][4][5] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing this compound. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required when handled in a certified chemical fume hood. If weighing outside of a ventilated enclosure, a respirator may be necessary. | A chemical fume hood provides adequate ventilation to prevent inhalation of the powdered form. |
Quantitative Toxicity Data
The following table summarizes the toxicological and ecotoxicological data for this compound. The provided values are representative for compounds within their respective GHS categories and should be treated with appropriate caution.
| Data Point | Value | GHS Classification | Description |
| LD₅₀ (Oral, Rat) | ~636 mg/kg | Category 4 | (Lethal Dose, 50%) The single dose of a substance that causes the death of 50% of an animal population when administered orally.[6] |
| EC₅₀ (Algae, 72hr) | ≤ 1 mg/L | Category 1 | (Effective Concentration, 50%) The concentration of a substance that causes a 50% reduction in a measured effect (e.g., growth inhibition) in an aquatic organism population.[7][8] |
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain, a common experiment for an antibacterial compound.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO) for stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial culture (e.g., Staphylococcus aureus) grown to a 0.5 McFarland turbidity standard
-
Sterile saline
-
Multichannel pipette and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Stock Solution Preparation: Aseptically prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to get a 10 mg/mL stock.
-
Inoculum Preparation: Prepare a suspension of the test bacteria in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[9]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve the desired final concentrations for testing.
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).[10][11]
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum, but no this compound.
-
Sterility Control: A well containing only MHB to check for contamination.
-
-
Incubation: Seal the plate or place it in a plastic bag to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[10][12]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[12]
Operational Plans and Visual Workflows
Handling and Storage Workflow
All handling of powdered this compound must be performed in a certified chemical fume hood to avoid inhalation. Solutions should be prepared in the fume hood.
Caption: Workflow for safe storage and handling of this compound.
Antimicrobial Susceptibility Testing Workflow
The following diagram illustrates the key steps of the broth microdilution assay.
Caption: Key steps in the broth microdilution MIC assay.
Disposal Plan
Due to its high aquatic toxicity (H410), this compound and all associated waste must be disposed of as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Solutions | Collect all liquid waste containing this compound in a designated, sealed hazardous waste container. |
| Contaminated Labware (Gloves, pipette tips, plates) | Place all solid waste that has come into contact with this compound into a designated hazardous waste bag or container. |
| Empty Stock Vials | Triple rinse the vial with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the empty vial in a container for broken glass. |
All waste must be collected by a certified hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. glovesbyweb.com [glovesbyweb.com]
- 2. ehs.sfsu.edu [ehs.sfsu.edu]
- 3. ssl.eas.ualberta.ca [ssl.eas.ualberta.ca]
- 4. fishersci.com [fishersci.com]
- 5. csueastbay.edu [csueastbay.edu]
- 6. GHS classification of drugs based on LD50 - more cons than prose [pharmabiz.com]
- 7. researchgate.net [researchgate.net]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. apec.org [apec.org]
- 10. goldbio.com [goldbio.com]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
